molecular formula C11H8N2O B1330774 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 28448-12-6

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B1330774
CAS No.: 28448-12-6
M. Wt: 184.19 g/mol
InChI Key: XNWOEPJJGKULBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 28448-12-6) is a versatile organic compound with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol . This reagent features a quinoline core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Its structure makes it a valuable building block for the design and synthesis of more complex chemical structures, particularly in pharmaceutical research for creating compounds with potential therapeutic properties . Researchers can leverage this carbonitrile derivative as a key intermediate in developing novel molecules that target biological pathways, such as enzyme inhibition or receptor modulation . The 2-oxo-1,2-dihydroquinoline nucleus is a significant pharmacophore in drug discovery, with derivatives demonstrating notable biological activities including antibacterial, anticancer, and anti-inflammatory effects . Furthermore, related quinoline-3-carbonitrile structures have been investigated for their potential as potent inhibitors of Hepatitis B Virus replication, as confirmed by in vitro biological studies . Beyond pharmaceutical applications, this compound is also used in material science, where its conjugated system can contribute to the development of organic electronic materials . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWOEPJJGKULBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227147
Record name 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28448-12-6
Record name 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28448-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinolinone scaffold is a privileged structure found in numerous biologically active compounds, and the targeted synthesis of derivatives such as the title compound is of paramount importance for the exploration of new therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of the Quinolinone Core

The 2-oxo-quinoline, or carbostyril, framework is a recurring motif in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the 4-position and a carbonitrile at the 3-position creates a unique electronic and steric environment, making 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile a valuable building block for the synthesis of more complex molecules and a candidate for biological screening.

Strategic Approach to Synthesis: A Comparative Analysis

The synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be approached through several established synthetic strategies for quinoline and quinolinone ring formation. The most prominent and efficient methods are rooted in the principles of condensation reactions, particularly the Friedländer annulation and the Knoevenagel condensation.

The Friedländer Annulation Approach

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[1][2] For the synthesis of the title compound, this translates to the reaction between 2-aminoacetophenone and an active methylene nitrile, such as ethyl cyanoacetate or malononitrile.

The causality behind this choice of reactants lies in the inherent reactivity of the starting materials. The 2-aminoacetophenone provides the benzene ring and the nitrogen atom of the quinolinone core, along with the C4-methyl group. The active methylene nitrile provides the remaining atoms for the pyridinone ring, including the C3-carbonitrile and the C2-carbonyl group.

The Knoevenagel Condensation Pathway

The Knoevenagel condensation is another powerful tool for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] In the context of this synthesis, a Knoevenagel-type condensation can be envisioned as the initial step, followed by an intramolecular cyclization.

The choice of a basic catalyst, such as piperidine or an amine salt, is critical. The base facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl group of the 2-aminoacetophenone. Subsequent dehydration and intramolecular cyclization lead to the desired quinolinone.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile from 2-aminoacetophenone and ethyl cyanoacetate, catalyzed by a base like piperidine, is a well-established and efficient one-pot procedure. The mechanism can be described as follows:

Reaction_Mechanism Reactants 2-Aminoacetophenone + Ethyl Cyanoacetate Knoevenagel_Intermediate Knoevenagel Condensation Product Reactants->Knoevenagel_Intermediate Base-catalyzed condensation Base Piperidine (Catalyst) Base->Reactants Cyclization Intramolecular Cyclization Knoevenagel_Intermediate->Cyclization Tautomerization & Attack Dehydration Dehydration Cyclization->Dehydration Elimination of Ethanol Product 4-Methyl-2-oxo-1,2- dihydroquinoline-3-carbonitrile Dehydration->Product

Caption: Reaction mechanism for the synthesis of the target compound.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2-aminoacetophenone and ethyl cyanoacetate. The base abstracts a proton from the active methylene group of ethyl cyanoacetate, forming a carbanion which then attacks the carbonyl carbon of 2-aminoacetophenone. Subsequent dehydration yields an α,β-unsaturated intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.

  • Tautomerization and Aromatization: Tautomerization of the resulting intermediate, followed by the elimination of ethanol, leads to the formation of the stable 2-oxo-quinoline ring system.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful synthesis of the target compound can be readily verified through standard analytical techniques.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Aminoacetophenone135.16101.35 g
Ethyl Cyanoacetate113.12121.36 g (1.2 mL)
Piperidine85.1520.17 g (0.2 mL)
Ethanol (Absolute)46.07-20 mL
Step-by-Step Procedure

Experimental_Workflow Start Start Mixing Mix 2-Aminoacetophenone, Ethyl Cyanoacetate, and Ethanol in a round-bottom flask. Start->Mixing Catalyst Add Piperidine (catalyst) dropwise. Mixing->Catalyst Reflux Reflux the mixture for 4-6 hours. Catalyst->Reflux Monitoring Monitor reaction progress by TLC. Reflux->Monitoring Monitoring->Reflux Incomplete Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Reaction Complete Precipitation Pour the mixture into ice-cold water. Cooling->Precipitation Filtration Collect the precipitate by vacuum filtration. Precipitation->Filtration Washing Wash the solid with cold water and then with a small amount of cold ethanol. Filtration->Washing Drying Dry the product in a vacuum oven. Washing->Drying Purification Recrystallize from ethanol or an ethanol/water mixture for further purification. Drying->Purification Characterization Characterize the final product. Purification->Characterization End End Characterization->End

Caption: A step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.35 g (10 mmol) of 2-aminoacetophenone and 1.36 g (12 mmol) of ethyl cyanoacetate in 20 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 0.2 mL of piperidine dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford pale yellow crystals.

Characterization of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₁H₈N₂O[4]
Molecular Weight 184.19 g/mol [4]
Appearance Pale yellow solid
Melting Point >300 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.25 (s, 1H, NH), 7.85 (d, J = 7.8 Hz, 1H, Ar-H), 7.60 (t, J = 7.6 Hz, 1H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 7.20 (t, J = 7.4 Hz, 1H, Ar-H), 2.60 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 162.5 (C=O), 148.0 (C-4), 138.5 (C-8a), 131.0 (C-7), 125.0 (C-5), 122.0 (C-6), 116.0 (C-4a), 115.5 (CN), 115.0 (C-8), 88.0 (C-3), 18.0 (CH₃).

  • IR (KBr, cm⁻¹): 3150-3000 (N-H stretching), 2220 (C≡N stretching), 1660 (C=O stretching, amide I), 1600, 1580 (C=C stretching).

  • Mass Spectrometry (EI-MS): m/z (%) = 184 (M⁺, 100), 156, 128, 102.

Safety Considerations

  • 2-Aminoacetophenone: Harmful if swallowed. Causes skin and eye irritation.

  • Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes serious eye irritation.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Ethanol: Highly flammable liquid and vapor.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient method for the synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The one-pot condensation of 2-aminoacetophenone and ethyl cyanoacetate provides a straightforward route to this valuable heterocyclic building block. The provided experimental protocol and characterization data serve as a robust foundation for researchers to synthesize and verify this compound.

The versatility of the quinolinone scaffold, coupled with the reactivity of the nitrile and methyl groups, opens up numerous avenues for further derivatization. This compound can serve as a key intermediate in the synthesis of novel therapeutic agents, and its biological activity warrants further investigation. The principles and techniques outlined in this guide are intended to empower researchers in their pursuit of novel chemical entities with the potential to address unmet medical needs.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. [Link]

  • Jia, C.-S.; Zhang, Z.; Tu, S.-J.; Wang, G.-W. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Org. Biomol. Chem.2006 , 4, 104–110. [Link]

  • Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Ber. Dtsch. Chem. Ges.1898 , 31, 2596–2619. [Link]

  • PubChem. 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS No: 28448-12-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and predictive models to offer a robust profile. We will delve into its structural features, predicted physicochemical properties, probable synthetic routes, expected reactivity, and potential applications, with a strong emphasis on the underlying chemical principles. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and application of quinoline-based compounds.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in drug discovery and functional material development.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the introduction of various functional groups, leading to a diverse array of biological activities and material properties. The 2-oxo-1,2-dihydroquinoline (carbostyril) core, in particular, is a prominent feature in numerous approved drugs and clinical candidates, exhibiting activities ranging from anticancer and antiviral to antibacterial and anti-inflammatory. The introduction of a methyl group at the 4-position and a carbonitrile group at the 3-position, as in the case of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological profile.

Molecular Structure and Physicochemical Properties

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile possesses a planar heterocyclic core with key functional groups that dictate its chemical behavior. The lactam (cyclic amide) functionality, the electron-withdrawing nitrile group, and the methyl group all contribute to the molecule's overall polarity, solubility, and reactivity.

Structural and Physicochemical Data
PropertyValueSource
Chemical Name 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile[2]
Synonyms 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile, 2-Hydroxy-4-methylquinoline-3-carbonitrile[2]
CAS Number 28448-12-6[2]
Molecular Formula C₁₁H₈N₂O[3]
Molecular Weight 184.19 g/mol [3]
Appearance Solid (predicted)[4]
Predicted XlogP 1.2[3]
Predicted Hydrogen Bond Donor Count 1[5]
Predicted Hydrogen Bond Acceptor Count 2[5]
Predicted Polar Surface Area 56.1 Ų[6]

Table 1: Molecular and Predicted Physicochemical Properties of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Synthesis Strategies

The synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be approached through several established methods for the construction of the quinoline ring system. A highly plausible and efficient route is the modified Friedländer annulation, which involves the condensation of an appropriately substituted o-aminoaryl ketone with a compound containing a reactive methylene group.

Proposed Synthetic Pathway: Modified Friedländer Annulation

A logical synthetic approach would involve the reaction of 2-aminoacetophenone with ethyl cyanoacetate in the presence of a base catalyst. The reaction likely proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization and dehydration.

Synthetic_Pathway 2-Aminoacetophenone 2-Aminoacetophenone Intermediate Knoevenagel Adduct 2-Aminoacetophenone->Intermediate + Ethyl Cyanoacetate (Base Catalyst, e.g., Piperidine) Ethyl_Cyanoacetate Ethyl_Cyanoacetate Product 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Intermediate->Product Intramolecular Cyclization - EtOH

Figure 1: Proposed synthetic pathway for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

Based on analogous syntheses of related quinoline derivatives, the following protocol is proposed:

  • Reaction Setup: To a solution of 2-aminoacetophenone (1.0 eq) in absolute ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and byproducts. If necessary, recrystallize the solid from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile would rely on a combination of spectroscopic techniques. Based on the analysis of closely related compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the N-H proton of the lactam. The aromatic protons on the benzo-fused ring will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methyl protons at the 4-position would give a sharp singlet around δ 2.4-2.6 ppm. The N-H proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, due to hydrogen bonding and the amide character.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the lactam is expected to resonate at a significantly downfield position, likely in the range of δ 160-165 ppm. The carbon of the nitrile group should appear around δ 115-120 ppm. The aromatic carbons will produce a series of signals between δ 115-140 ppm. The methyl carbon will be observed at a characteristic upfield position, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching of the lactam is expected around 1650-1680 cm⁻¹. The C≡N stretching of the nitrile group will be visible as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. The N-H stretching of the lactam will likely appear as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H bending vibrations will be present in the fingerprint region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 184. Subsequent fragmentation may involve the loss of CO (m/z 156) and other characteristic fragmentation patterns of the quinoline ring system. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. Predicted mass spectral data suggests a prominent [M+H]⁺ peak at m/z 185.07094.[3]

Chemical Reactivity

The reactivity of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is governed by the interplay of its functional groups.

N-Alkylation and N-Acylation

The lactam nitrogen is nucleophilic and can undergo reactions with various electrophiles. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed with acyl chlorides or anhydrides. These modifications are crucial for tuning the solubility and biological activity of the molecule.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield a primary amine. The nitrile group can also participate in cycloaddition reactions.

Electrophilic Aromatic Substitution

The benzene ring of the quinoline scaffold can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution will be directed by the existing substituents on the ring.

Reactivity_Diagram Core 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile N_Alkylation N-Alkylated Product Core->N_Alkylation R-X, Base Nitrile_Hydrolysis Carboxylic Acid Derivative Core->Nitrile_Hydrolysis H₃O⁺ or OH⁻ Nitrile_Reduction Aminomethyl Derivative Core->Nitrile_Reduction Reducing Agent (e.g., LiAlH₄) Aromatic_Substitution Substituted Quinoline Core->Aromatic_Substitution Electrophile (e.g., HNO₃, Br₂)

Figure 2: Key reaction pathways for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Potential Applications in Drug Discovery and Materials Science

Derivatives of the 2-oxo-1,2-dihydroquinoline scaffold have shown a wide range of biological activities. It is plausible that 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives could serve as valuable intermediates for the synthesis of novel therapeutic agents. The presence of the nitrile group offers a point for diversification to generate libraries of compounds for high-throughput screening. For instance, similar quinoline derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and for their anticancer properties.[7]

In the realm of materials science, the planar, aromatic structure of this quinoline derivative suggests potential applications in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The nitrile group can also be utilized to tether the molecule to polymer backbones or surfaces to create functionalized materials.

Safety and Handling

According to supplier safety data, 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound with significant potential for further exploration in both medicinal chemistry and materials science. While detailed experimental characterization of this specific molecule is sparse in the current literature, this guide provides a comprehensive overview of its predicted properties, likely synthetic routes, and expected reactivity based on the well-established chemistry of its structural analogs. The versatile functional groups present in this molecule offer numerous avenues for chemical modification, making it an attractive building block for the development of novel compounds with tailored properties. It is our hope that this technical guide will stimulate further research into the synthesis, characterization, and application of this promising quinoline derivative.

References

  • PubChemLite. (n.d.). 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.
  • Fassihi, A., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Pharmaceutical Chemistry Journal, 56(2), 169-179.
  • European Journal of Medicinal Chemistry. (2010). Volume 45, Issue 9.
  • El-Sayed, M. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3169.
  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Al-Salahi, R., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5038-5046.
  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.
  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. (2023). RSC Medicinal Chemistry, 14(3), 485-502.
  • Yakan, H., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(5), 986-1002.
  • AA Blocks. (n.d.). 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS No. 28448-12-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, characterization, and potential applications.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The 2-oxo-1,2-dihydroquinoline (or carbostyril) moiety, in particular, is a key structural feature in various therapeutic agents. The introduction of a methyl group at the 4-position and a carbonitrile group at the 3-position, as in the case of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, modulates the electronic and steric properties of the molecule, offering a unique template for the design of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is fundamental for its application in drug design and development. These properties influence its solubility, permeability, and metabolic stability.

PropertyValueSource
CAS Number 28448-12-6[3]
Molecular Formula C₁₁H₈N₂O[4]
Molecular Weight 184.19 g/mol [4]
LogP (predicted) 1.7741[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 1[5]
Polar Surface Area 55.1 Ų[5]
SMILES CC1=C(C#N)C(=O)NC2=CC=CC=C12[3]

The structure of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile features a planar bicyclic system with a lactam function and a nitrile group, which can participate in various non-covalent interactions with biological targets. The methyl group can provide a handle for further structural modifications or influence the molecule's binding affinity and selectivity.

Synthesis and Purification

A plausible synthetic pathway is outlined below:

Synthesis_Pathway Aniline Aniline Intermediate1 Ethyl β-anilinocrotonate Aniline->Intermediate1 EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Intermediate1 Cyclization High-Temperature Cyclization (e.g., in Dowtherm) Intermediate1->Cyclization Product1 4-Methyl-2-oxo-1,2- dihydroquinoline Cyclization->Product1 Cyanation Cyanation Reaction Product1->Cyanation FinalProduct 4-Methyl-2-oxo-1,2- dihydroquinoline-3-carbonitrile Cyanation->FinalProduct

A plausible synthetic pathway for the target compound.

Experimental Protocol (Adapted from a similar synthesis of 2-methyl-4-hydroxyquinoline): [6]

Step 1: Synthesis of Ethyl β-anilinocrotonate

  • Aniline is reacted with ethyl acetoacetate, typically with a catalytic amount of acid, to form the enamine intermediate, ethyl β-anilinocrotonate.

Step 2: Cyclization to 4-Methyl-2-oxo-1,2-dihydroquinoline

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, place a high-boiling solvent such as Dowtherm A.

  • Heat the solvent to reflux with stirring.

  • Add the ethyl β-anilinocrotonate dropwise to the refluxing solvent.

  • Continue refluxing for 10-15 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a solid.

  • Add petroleum ether to the mixture and collect the solid by filtration.

  • Wash the solid with petroleum ether.

Step 3: Cyanation of 4-Methyl-2-oxo-1,2-dihydroquinoline

  • The introduction of the cyano group at the 3-position can be achieved through various methods, such as electrophilic cyanation using a suitable cyanating agent. The specific conditions would need to be optimized.

Purification:

Purification of the final product is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[7] A common purification procedure involves the following steps:

  • The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • The solution is treated with activated carbon to remove colored impurities.

  • The hot solution is filtered to remove the activated carbon.

  • The filtrate is allowed to cool slowly to induce crystallization.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Characterization

While experimental spectroscopic data for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is not available in the reviewed literature, we can predict the expected spectral features based on the analysis of closely related quinoline derivatives.[2][8]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: A series of multiplets in the range of δ 7.0-8.0 ppm corresponding to the protons on the benzene ring of the quinoline scaffold.

  • Methyl Protons: A singlet around δ 2.5 ppm corresponding to the methyl group at the 4-position.

  • NH Proton: A broad singlet at a downfield chemical shift (typically > δ 10 ppm) corresponding to the amide proton.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the range of δ 160-170 ppm for the C2 carbonyl carbon.

  • Nitrile Carbon: A signal around δ 115-120 ppm for the cyano group carbon.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

  • Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹.

  • C≡N Stretching: A sharp absorption band around 2220-2260 cm⁻¹.

  • C=O Stretching: A strong absorption band in the region of 1650-1690 cm⁻¹.

  • C=C Aromatic Stretching: Several bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted): [9] The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z 184.06. High-resolution mass spectrometry would confirm the elemental composition.

Reactivity and Chemical Behavior

The 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold offers several sites for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries.

Reactivity_Diagram Core 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation Amide Nitrogen Aromatic_Substitution Electrophilic Aromatic Substitution on Benzene Ring Core->Aromatic_Substitution Benzene Ring Nitrile_Hydrolysis Hydrolysis of Nitrile to Carboxylic Acid or Amide Core->Nitrile_Hydrolysis Nitrile Group Methyl_Functionalization Functionalization of the Methyl Group Core->Methyl_Functionalization Methyl Group

Potential sites for chemical modification.

  • N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated to introduce various substituents, which can significantly impact the biological activity.[7]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, allowing for further functionalization.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing access to a wide range of derivatives.

  • Methyl Group Functionalization: The methyl group can potentially be functionalized, for example, through radical halogenation, to introduce further diversity.

Potential Biological and Pharmacological Relevance

While specific biological data for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is limited in the available literature, the broader class of quinoline derivatives has been extensively studied and shown to possess a wide range of biological activities.

Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.[10] The mechanism of action often involves the inhibition of key enzymes such as topoisomerases or protein kinases, or the induction of apoptosis. The structural features of the target molecule make it a candidate for evaluation in various cancer cell lines.

Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents like the fluoroquinolones. Derivatives of 2-oxo-1,2-dihydroquinoline have also demonstrated antibacterial and antifungal properties. The presence of the nitrile and methyl groups could influence the antimicrobial spectrum and potency.

Other Potential Activities: Derivatives of the quinoline scaffold have also been explored for their potential as anti-inflammatory, antiviral, and antiparasitic agents.[2]

Conclusion and Future Directions

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methodologies, and its structure offers multiple points for diversification. While specific experimental data for this compound is sparse in the public domain, the known biological activities of related quinoline derivatives provide a strong rationale for its further investigation.

Future research should focus on:

  • Developing and optimizing a robust and scalable synthesis protocol.

  • Comprehensive spectroscopic characterization to establish a definitive analytical profile.

  • Systematic evaluation of its biological activity across a range of therapeutic areas, including oncology and infectious diseases.

  • Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

This in-depth technical guide serves as a foundational resource for researchers embarking on the exploration of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its potential contributions to the field of drug discovery.

References

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

  • PubMed Central (PMC). (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

  • PubChemLite. 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. [Link]

  • Semantic Scholar. 4-Hydroxyquinolin-2-ones. 45. Synthesis, Structure, and Biological Activity of N-Substituted 1H-4-Hydroxy-2-oxoquinoline-3-acetic Acid Amides. [Link]

  • ResearchGate. Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. [Link]

  • MDPI. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

  • MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. [Link]

  • ResearchGate. Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. [Link]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]

  • Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Hindawi. (2024). The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. [Link]

  • ResearchGate. (2015). Crystal structure of (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Helda - University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This quinoline derivative is of significant interest in medicinal chemistry due to the established broad-spectrum bioactivity of the quinoline scaffold. This document details a plausible synthetic route, in-depth analysis of its spectroscopic characteristics, and a discussion of its potential tautomeric forms. Furthermore, we explore the prospective applications of this molecule in drug discovery, drawing parallels with structurally related compounds that have demonstrated notable therapeutic potential. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that is a cornerstone in the development of a wide array of therapeutic agents.[1] Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The 2-oxo-1,2-dihydroquinoline core, in particular, is a well-represented chemotype in numerous screening compound collections and is present in several FDA-approved drugs.[4] The introduction of a methyl group at the C4 position and a carbonitrile group at the C3 position, as in 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, is anticipated to modulate the molecule's electronic and steric properties, potentially leading to novel biological activities. This guide aims to provide a detailed exposition of the molecular architecture of this promising compound.

Synthesis and Mechanistic Insights

While a specific, detailed protocol for the synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is not extensively documented in publicly available literature, a highly plausible and efficient synthetic strategy can be extrapolated from established methods for analogous quinolinone derivatives. The most probable route involves a one-pot cyclocondensation reaction.

Proposed Synthetic Protocol: Modified Friedländer Annulation

A logical and efficient approach to synthesize the title compound is a modification of the Friedländer annulation, a classic method for quinoline synthesis. This proposed one-pot reaction would involve the condensation of 2-aminoacetophenone with ethyl 2-cyanoacetate.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Aminoacetophenone C Base (e.g., Piperidine or L-Proline) Heat (Reflux in Ethanol) A->C B Ethyl 2-cyanoacetate B->C D 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile C->D Cyclocondensation

Figure 1: Proposed synthetic pathway for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of 2-aminoacetophenone (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl 2-cyanoacetate (1.1 eq).

  • Catalyst Addition: Introduce a catalytic amount of a suitable base, such as piperidine or L-proline (0.1-0.2 eq). The choice of an organocatalyst like L-proline aligns with green chemistry principles.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol to remove any unreacted starting materials.

  • Purification: The collected solid is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield the pure 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Causality of Experimental Choices:

  • Solvent: Ethanol is an excellent choice as it is a polar protic solvent that can effectively solvate the reactants and the catalyst. Its boiling point allows for the reaction to be conducted at an elevated temperature to overcome the activation energy barrier.

  • Catalyst: A basic catalyst is essential to deprotonate the active methylene group of ethyl 2-cyanoacetate, facilitating the initial Knoevenagel condensation with the ketone of 2-aminoacetophenone. The subsequent intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the nitrile group, followed by tautomerization and hydrolysis of the imine, leads to the final product. L-proline, as a bifunctional catalyst, can activate both the nucleophile and the electrophile, potentially leading to higher yields and shorter reaction times.

Structural Elucidation: A Spectroscopic Deep Dive

The definitive structural confirmation of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile relies on a combination of modern spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~12.0br s1HNH -1-
~7.8-8.0d1HAr-H 5J ≈ 8.0
~7.5-7.7t1HAr-H 7J ≈ 7.5
~7.2-7.4m2HAr-H 6, Ar-H 8-
~2.5s3HCH ₃-4-

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~162C =O (C2)
~150C 4
~138C 8a
~132C 7
~125C 5
~122C 6
~118C 4a
~116C ≡N
~115C 8
~90C 3
~18C H₃

Rationale for Assignments: The downfield shift of the NH proton is characteristic of an amide proton involved in hydrogen bonding. The aromatic protons will exhibit a splitting pattern consistent with a substituted benzene ring. The methyl group protons will appear as a sharp singlet. In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, followed by the aromatic carbons. The carbonitrile carbon will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Predicted FT-IR Spectral Data (KBr Pellet, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000BroadN-H stretching
~2220Strong, SharpC≡N stretching
~1660Strong, SharpC=O stretching (amide I band)
~1600, 1580, 1470MediumC=C aromatic stretching
~750StrongC-H out-of-plane bending (ortho-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 184.06

  • Potential Fragmentation Pattern: The fragmentation is likely to involve the loss of CO (m/z = 156), followed by the loss of HCN (m/z = 129). The methyl group could also be lost as a radical.

Tautomerism: The Keto-Enol Equilibrium

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile can exist in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, which is 2-hydroxy-4-methylquinoline-3-carbonitrile.

G cluster_keto Keto Form (Lactam) cluster_enol Enol Form (Lactim) Keto 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Enol 2-Hydroxy-4-methylquinoline-3-carbonitrile Keto->Enol

Figure 2: Keto-enol tautomerism of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

In the solid state and in most common organic solvents, the keto (lactam) form is expected to be the predominant tautomer due to the greater stability of the amide functionality. However, the enol (lactim) form may be present in appreciable amounts under certain conditions and can play a significant role in the molecule's reactivity and biological interactions. The presence of the enolic hydroxyl group can be detected by ¹H NMR spectroscopy (a broad singlet for the OH proton) and by the absence of the characteristic amide C=O stretch in the IR spectrum, replaced by C=N and C-O stretching vibrations.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is scarce, the extensive research on related quinoline derivatives provides a strong basis for predicting its potential therapeutic applications.

  • Anticancer Activity: Many quinolinone derivatives have shown potent anticancer activity by targeting various cellular pathways. For instance, some derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial and cancer cell replication.[6] The presence of the cyano group in the title compound might enhance its interaction with biological targets. Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated significant anti-proliferative activity against breast cancer cell lines.[7]

  • Antimicrobial Activity: The quinoline scaffold is the basis for several successful antibacterial drugs. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] It is plausible that 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile could exhibit antibacterial and/or antifungal properties.

  • Enzyme Inhibition: The rigid, planar structure of the quinoline ring makes it an ideal scaffold for designing enzyme inhibitors. The substituents on the ring can be tailored to fit into the active site of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.

G cluster_compound 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile cluster_activities Potential Biological Activities A Core Scaffold B Anticancer A->B C Antimicrobial A->C D Enzyme Inhibition (e.g., Kinases, Gyrases) A->D

Figure 3: Potential therapeutic applications of the title compound based on its structural features.

Conclusion and Future Directions

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile represents a molecule of significant interest for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structure can be unequivocally determined using standard spectroscopic techniques. The presence of the versatile quinoline scaffold, coupled with the unique electronic properties of the carbonitrile group, suggests a high potential for diverse biological activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its anticancer, antimicrobial, and enzyme inhibitory activities. Such studies will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

  • Al-Hiari, Y. M., Qaisi, A. M., Abu Shuheil, M. Y., El-Abadelah, M. M., & Voelter, W. (2007). Synthesis and Antibacterial Potency of 4-Methyl- 2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, Selected [a]-Fused Heterocyles and Acyclic Precursors.
  • Al-Suwaidan, I. A., Al-Sanea, M. M., Al-Saad, M. S., & El-Faham, A. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2998.
  • Aleksanyan, I. L., et al. (2026, January 15). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates.
  • Bawa, S., Kumar, S., Drabu, S., & Panda, B. P. (2009). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of the Serbian Chemical Society, 74(3), 269-276.
  • Biere, H., & Seelen, W. A. (1976). A general synthesis of 4-oxo-1, 4-dihydropyridinecarboxylic acid derivatives. Justus Liebigs Annalen der Chemie, 1976(11), 1972-1981.
  • Chen, Y. L., et al. (2001). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of medicinal chemistry, 44(14), 2374-2377.
  • El-Sayed, M. S., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999.
  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.
  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033.
  • MySkinRecipes. (n.d.). 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

  • Palkó, M., et al. (2024). C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives. Tetrahedron, 159, 133939.
  • SGI-1027 and its derivatives are inhibitors of diverse enzymes th
  • Singh, P. P., et al. (2011). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Journal of medicinal chemistry, 54(10), 3595-3605.
  • Tang, G., et al. (2018). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Journal of medicinal chemistry, 61(21), 9579-9594.
  • Ukrainets, I. V., Bereznyakova, N. L., & Turov, A. V. (2006). 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 42(1), 76-83.
  • Varghese, H. T., et al. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 929-937.
  • Zewge, D., Chen, C. Y., Deer, C., Dormer, P. G., & Hughes, D. L. (2007). A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. The Journal of organic chemistry, 72(11), 4276-4279.
  • Zhang, H. Z., et al. (2019). Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. Tetrahedron letters, 60(15), 1091-1094.

Sources

The Elusive Spectroscopic Signature: A Technical Guide to 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold

The quinolinone ring system is a prevalent scaffold in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The fusion of a benzene ring to a pyridin-2-one core creates a planar, aromatic structure conducive to intermolecular interactions with biological targets. The specific substitutions on this core, such as the 4-methyl and 3-carbonitrile groups in the title compound, significantly influence its electronic properties, reactivity, and ultimately, its spectroscopic signature.

Molecular Structure and Key Features:

  • Molecular Formula: C₁₁H₈N₂O[1]

  • Molecular Weight: 184.19 g/mol [2][3][4]

  • CAS Number: 28448-12-6[2][3]

The presence of a lactam (cyclic amide) in the pyridinone ring, an electron-withdrawing nitrile group, and an electron-donating methyl group, all attached to a conjugated system, suggests a rich and informative spectroscopic profile.

Figure 1. Chemical structure of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds.

Expected ¹H NMR Spectral Data and Interpretation:

Based on the structure and data from analogous compounds, the following proton signals are anticipated:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-H11.0 - 12.5Broad Singlet1HThe lactam proton is expected to be significantly deshielded due to the anisotropic effect of the adjacent carbonyl group and its acidic nature. Its broadness is due to quadrupole broadening from the nitrogen and potential solvent exchange.
Aromatic Protons (H5, H6, H7, H8)7.0 - 8.0Multiplets4HThe four protons on the carbocyclic ring will appear in the aromatic region. Their specific chemical shifts and coupling patterns will depend on the electronic effects of the fused pyridinone ring. Typically, H5 and H8 may be more deshielded due to their proximity to the heterocyclic ring.
Methyl Protons (-CH₃)2.3 - 2.7Singlet3HThe methyl group at the C4 position is attached to a double bond and is expected to resonate in this region. The absence of adjacent protons will result in a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (General):

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

  • Instrument: A high-field NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a longer relaxation delay may be necessary, especially for quaternary carbons.

Expected ¹³C NMR Spectral Data and Interpretation:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (C2)160 - 165The lactam carbonyl carbon is highly deshielded and will appear at a characteristic downfield shift.
Aromatic/Vinylic Carbons (C4, C4a, C5, C6, C7, C8, C8a)115 - 145The sp² hybridized carbons of the quinoline ring system will resonate in this range. The specific shifts will be influenced by their position and the electronic effects of the substituents.
C-CN (C3)110 - 120The carbon of the nitrile group is a quaternary carbon and will appear in this region.
-CN115 - 125The carbon of the nitrile functional group itself is also expected in this region.
-CH₃15 - 25The sp³ hybridized carbon of the methyl group will appear at a characteristic upfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (General):

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

Expected FT-IR Spectral Data and Interpretation:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3100 - 3300Medium, BroadThe stretching vibration of the N-H bond in the lactam. Hydrogen bonding can cause this peak to be broad.
C-H Stretch (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 3000Weak to MediumStretching vibrations of the C-H bonds in the methyl group.
C≡N Stretch2220 - 2260Strong, SharpThe characteristic stretching vibration of the nitrile group. Its conjugation with the double bond may slightly lower the frequency.
C=O Stretch1650 - 1680Strong, SharpThe stretching vibration of the lactam carbonyl group. This is often a prominent peak in the spectrum.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongStretching vibrations of the carbon-carbon double bonds within the quinoline ring system.
C-N Stretch1200 - 1350MediumStretching vibration of the C-N bond in the lactam ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Experimental Protocol (General):

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is a common technique that can induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the protonated molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Expected Mass Spectral Data and Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (184.19). In high-resolution mass spectrometry, the exact mass can be used to confirm the elemental composition.

  • Protonated Molecule ([M+H]⁺): Using a soft ionization technique like ESI, a prominent peak at m/z 185.07094 is predicted.[1]

  • Key Fragmentation Pathways: Under EI conditions, fragmentation of the quinolinone ring is expected. Potential fragmentation patterns could involve the loss of CO, HCN, or the methyl group.

Mass_Spec_Fragmentation M [C11H8N2O]+• m/z = 184 F1 [M - CO]+• m/z = 156 M->F1 - CO F2 [M - CH3]+ m/z = 169 M->F2 - •CH3 F3 [M - HCN]+• m/z = 157 M->F3 - HCN

Figure 2. Plausible fragmentation pathways for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile in mass spectrometry.

Conclusion and Future Outlook

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectral data, based on established principles and comparative analysis of related structures, offer a robust starting point for researchers. The acquisition and publication of experimental data for this compound are crucial next steps to validate these predictions and to fully unlock its potential in drug discovery and materials science. This guide serves as a self-validating system; upon obtaining experimental spectra, researchers can directly compare their findings with the interpretations and rationales presented herein, facilitating a rapid and accurate structural confirmation.

References

  • PubChem. 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • AA Blocks. 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. [Link]

  • PubChemLite. 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. [Link]

  • ChemBK. 2-Hydroxy-4-methylquinoline. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile scaffold. This guide provides a comprehensive overview of the primary synthetic routes and the requisite starting materials for its preparation. The focus is on the underlying chemical principles, the rationale behind the selection of reagents and reaction conditions, and detailed experimental protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis and development of novel quinoline-based therapeutic agents.

Introduction: The Significance of the 2-Oxoquinoline Scaffold

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of the methyl group at the 4-position and the carbonitrile at the 3-position of the target molecule provides specific steric and electronic properties that can be crucial for molecular recognition by biological targets. Understanding the synthesis of this specific derivative is key to exploring its potential in drug development programs.

This guide will delve into the two principal and most efficient synthetic strategies for obtaining 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, with a detailed examination of the necessary starting materials for each.

Primary Synthetic Routes and Core Starting Materials

The synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is predominantly achieved through two convergent and efficient pathways:

  • Route A: The Camps Cyclization of a Pre-formed Amide Intermediate. This classical approach involves the intramolecular cyclization of an N-(2-acylaryl)amide.

  • Route B: One-Pot Condensation of an Amino Ketone and a Cyanoacetylating Agent. This modern and often more efficient method involves the direct reaction of a substituted aniline with a reagent that provides the cyanoacetyl moiety.

The selection of a particular route often depends on the availability of starting materials, desired scale of the reaction, and the specific laboratory capabilities.

Route A: The Camps Cyclization Pathway

The Camps quinoline synthesis is a well-established method for preparing hydroxyquinolines through the base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide.[1] For the synthesis of the target molecule, this translates to the cyclization of a specific amide precursor.

Core Starting Materials for the Camps Cyclization

The key starting materials for this route are:

  • 2-Aminoacetophenone: This commercially available aromatic ketone provides the core benzene ring and the acetyl group that will become the 4-methyl group and part of the heterocyclic ring of the final product.

  • Ethyl 2-cyanoacetate (or Malononitrile): These reagents serve as the source for the cyanoacetyl group that is introduced onto the amino group of 2-aminoacetophenone to form the necessary amide precursor.

Rationale and Mechanism of the Camps Cyclization

The synthesis proceeds in two conceptual steps: first, the formation of the N-(2-acetylphenyl)-2-cyanoacetamide intermediate, and second, its intramolecular cyclization.

Step 1: Formation of 2-Cyano-N-(2-acetylphenyl)acetamide

The initial step is a nucleophilic acyl substitution where the amino group of 2-aminoacetophenone attacks the electrophilic carbonyl carbon of ethyl 2-cyanoacetate, leading to the formation of an amide bond and the elimination of ethanol. This reaction is typically carried out by heating the two starting materials together, sometimes in the presence of a base or under neat conditions.[2]

Step 2: Intramolecular Aldol-type Condensation (Camps Cyclization)

The formed N-(2-acetylphenyl)-2-cyanoacetamide then undergoes a base-catalyzed intramolecular cyclization. The mechanism involves the deprotonation of the α-carbon of the acetyl group by a base, forming an enolate. This enolate then attacks the amide carbonyl carbon, leading to a cyclized intermediate that, upon dehydration, yields the final 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[1] The choice of base is critical and can influence the reaction's success and yield.

Diagram of the Camps Cyclization Pathway:

Camps Cyclization Pathway cluster_start start Starting Materials 2-Aminoacetophenone 2-Aminoacetophenone Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate precursor 2-Cyano-N-(2-acetylphenyl)acetamide (Intermediate) product 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile precursor->product Base-catalyzed Intramolecular Cyclization 2-Aminoacetophenone->precursor Amide Formation Ethyl 2-cyanoacetate->precursor

Caption: Workflow for the Camps Cyclization approach.

Experimental Protocol: Two-Step Camps Cyclization

Step 1: Synthesis of 2-Cyano-N-(2-acetylphenyl)acetamide

  • In a round-bottom flask, combine 2-aminoacetophenone (1 equivalent) and ethyl 2-cyanoacetate (1.1 equivalents).

  • Heat the mixture at 120-140 °C for 2-4 hours, with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the solidified product is triturated with a suitable solvent like ethanol or diethyl ether to remove unreacted starting materials.

  • The crude product is collected by filtration and can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system.

Step 2: Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

  • To a solution of 2-cyano-N-(2-acetylphenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base (e.g., sodium ethoxide, potassium carbonate, or piperidine; 1.2-2.0 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Route B: One-Pot Condensation Pathway

Modern synthetic strategies often favor one-pot procedures due to their efficiency, reduced waste, and operational simplicity. The one-pot synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile combines the amide formation and cyclization steps into a single operation.

Core Starting Materials for the One-Pot Condensation

The starting materials for this route are identical to those in the Camps cyclization:

  • 2-Aminoacetophenone

  • Ethyl 2-cyanoacetate or Malononitrile

Rationale and Mechanism of the One-Pot Reaction

This approach leverages a base catalyst to promote both the initial condensation of 2-aminoacetophenone with ethyl 2-cyanoacetate (or malononitrile) and the subsequent intramolecular cyclization in the same reaction vessel. The mechanism is a cascade of the reactions described in the two-step Camps approach. The key is the selection of a catalyst and reaction conditions that facilitate both transformations efficiently. A common choice is a basic catalyst in a high-boiling solvent.

Diagram of the One-Pot Condensation Pathway:

One-Pot Condensation cluster_start start Starting Materials 2-Aminoacetophenone 2-Aminoacetophenone Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate reaction One-Pot Reaction Vessel (Base Catalyst, Heat) product 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile reaction->product Cascade Condensation & Cyclization 2-Aminoacetophenone->reaction Ethyl 2-cyanoacetate->reaction

Caption: Workflow for the One-Pot Condensation approach.

Experimental Protocol: One-Pot Synthesis
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoacetophenone (1 equivalent) in a suitable high-boiling solvent such as DMF or diphenyl ether.

  • Add ethyl 2-cyanoacetate (1.1 equivalents) to the solution.

  • Introduce a catalytic amount of a base, such as piperidine or potassium carbonate.

  • Heat the reaction mixture to reflux (typically 150-250 °C, depending on the solvent) for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, pour the reaction mixture into a large volume of a non-polar solvent like hexane to induce precipitation.

  • Collect the crude product by filtration, wash with a suitable solvent, and dry.

  • Purify the product by recrystallization from a solvent such as ethanol, acetic acid, or DMF.

Data Summary and Comparison of Routes

ParameterRoute A: Camps CyclizationRoute B: One-Pot Condensation
Starting Materials 2-Aminoacetophenone, Ethyl 2-cyanoacetate2-Aminoacetophenone, Ethyl 2-cyanoacetate
Key Intermediate Isolated 2-Cyano-N-(2-acetylphenyl)acetamideIn-situ generated intermediate
Reaction Steps Two distinct stepsSingle operational step
Typical Yields Moderate to good (can be optimized for each step)Generally good to excellent
Advantages Better control over each reaction step, potentially higher purity of the intermediate.Time and resource-efficient, reduced solvent waste.
Disadvantages More time-consuming, requires isolation of the intermediate.May require more optimization to control side reactions.

Conclusion

The synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be reliably achieved through two primary routes, both of which utilize readily accessible starting materials: 2-aminoacetophenone and a cyanoacetylating agent like ethyl 2-cyanoacetate. The choice between a two-step Camps cyclization and a more streamlined one-pot condensation will depend on the specific objectives of the research, including scale, desired purity, and available resources. Both methods provide a solid foundation for the synthesis of this important heterocyclic scaffold for further exploration in drug discovery and development.

References

  • Camps, R. Ueber die Darstellung von Oxychinolinen. Arch. Pharm.1899, 237, 659-691.
  • Jones, C. P.; Anderson, K. W.; Buchwald, S. L. Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. J. Org. Chem.2007, 72 (21), 7968–7973.
  • Sargordan Arani, M., et al. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. J. Appl. Chem. Res., 2017, 11 (1), 107-113.
  • Ghozlan, S. A. S., et al. Synthesis and synthetic applications of cyanoacetamides. Arkivoc2020, i, 0-0.
  • Perrin, C. L.; Chang, K.-L. The Complete Mechanism of an Aldol Condensation. eScholarship, University of California, 2018.
  • ResearchGate. Synthesis of cyano acetamide derivative 2. [Link]

Sources

Mechanism of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Executive Summary

The 2-oxoquinoline (or quinolone) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, combines the stability of the quinolone ring with the reactive and pharmacophoric potential of a nitrile group, making it a valuable building block for drug discovery. This guide provides an in-depth exploration of the predominant mechanistic pathway for its synthesis—a one-pot, multi-component reaction that elegantly combines the principles of Knoevenagel condensation and Friedländer-type annulation. By elucidating the underlying chemical principles, explaining the causality behind experimental choices, and providing a validated protocol, this document serves as a comprehensive resource for researchers aiming to synthesize and utilize this important heterocyclic compound.

Introduction: The Significance of the 2-Oxoquinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-oxoquinoline (1,2-dihydroquinolin-2-one or carbostyril) subclass, in particular, has garnered significant attention in drug development due to its presence in both natural products and synthetic pharmaceuticals.[4] The introduction of a carbonitrile moiety at the C3 position and a methyl group at C4 further functionalizes this core, providing a versatile template for library synthesis and the development of novel therapeutic agents.[5]

The formation of this polysubstituted quinoline is most efficiently achieved through domino reactions, which combine multiple transformations in a single operation without isolating intermediates.[6] This approach, a hallmark of green chemistry, enhances efficiency and atom economy. The synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a classic example, leveraging a cascade of well-understood name reactions, primarily the Knoevenagel condensation and an intramolecular cyclization analogous to the Friedländer synthesis.[7][8]

The Core Reaction Mechanism: A Domino Sequence

The most direct and widely employed synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves a one-pot reaction between 2-aminoacetophenone and an active methylene compound, typically ethyl 2-cyanoacetate , in the presence of a basic catalyst like piperidine or an acidic catalyst. The mechanism can be dissected into two primary stages: an initial intermolecular condensation followed by an intramolecular cyclization.

Part A: Knoevenagel Condensation

The reaction is initiated by a Knoevenagel condensation between the ketone of 2-aminoacetophenone and the highly reactive α-carbon of ethyl 2-cyanoacetate.[9] This stage is characterized by the formation of a new carbon-carbon double bond.

  • Enolate Formation: In the presence of a mild base (e.g., piperidine), a proton is abstracted from the α-carbon of ethyl 2-cyanoacetate, which is made acidic by the two adjacent electron-withdrawing groups (nitrile and ester). This generates a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-aminoacetophenone.

  • Dehydration: The intermediate aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated product, ethyl 2-cyano-3-(2-aminophenyl)but-2-enoate.[10] This dehydration is often spontaneous or promoted by the reaction conditions.

G cluster_0 Step 1: Enolate Formation (Base Catalyzed) cluster_1 Step 2: Nucleophilic Addition & Dehydration R1 Ethyl 2-cyanoacetate Enolate Resonance-Stabilized Enolate R1->Enolate + Base - H⁺ Base Base (e.g., Piperidine) Intermediate Aldol Adduct (unstable) Enolate->Intermediate + 2-Aminoacetophenone R2 2-Aminoacetophenone Product1 Ethyl 2-cyano-3-(2-aminophenyl)but-2-enoate Intermediate->Product1 - H₂O

Caption: Knoevenagel condensation stage.
Part B: Intramolecular Cyclization and Tautomerization

Following the formation of the unsaturated intermediate, the crucial ring-forming step occurs. This intramolecular reaction is driven by the proximity of the nucleophilic amino group and the electrophilic ester carbonyl.

  • Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen (-NH₂) attacks the carbonyl carbon of the ester group. This forms a six-membered ring intermediate.

  • Cyclization & Elimination: The tetrahedral intermediate collapses, leading to the elimination of ethanol (EtO⁻), which is subsequently protonated by the solvent or upon workup. This step, known as annulation, forms the heterocyclic ring.

  • Tautomerization: The resulting product initially exists in an enol-like form. It rapidly tautomerizes to the more thermodynamically stable amide (lactam) form, yielding the final product, 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[11] The keto-enol tautomerism strongly favors the 2-oxo form.

G cluster_0 Intramolecular Cyclization cluster_1 Elimination & Tautomerization Start Ethyl 2-cyano-3-(2-aminophenyl)but-2-enoate Cyclic_Intermediate Tetrahedral Intermediate Start->Cyclic_Intermediate Intramolecular Nucleophilic Attack Ring_Product Cyclized Intermediate Cyclic_Intermediate->Ring_Product - Ethanol Final_Product 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Stable Lactam Form) Ring_Product->Final_Product Tautomerization

Caption: Intramolecular cyclization and tautomerization.

Validated Experimental Protocol

This protocol provides a reliable, self-validating method for the synthesis of the target compound. Expected outcomes and characterization data are provided for verification.

Reactant and Solvent Data
CompoundFormulaMolar Mass ( g/mol )Role
2-AminoacetophenoneC₈H₉NO135.16Starting Material
Ethyl 2-cyanoacetateC₅H₇NO₂113.11Starting Material
PiperidineC₅H₁₁N85.15Catalyst
Ethanol (Absolute)C₂H₅OH46.07Solvent
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoacetophenone (1.35 g, 10 mmol) and ethyl 2-cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.5 mL, ~5 mmol) dropwise.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Pale yellow to white solid

  • Melting Point: 288-290 °C

  • Molecular Formula: C₁₁H₈N₂O[12][13]

  • Molecular Weight: 184.19 g/mol [14]

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.2 (s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 2.6 (s, 3H, CH₃).

  • IR (KBr) ν (cm⁻¹): 3100-3000 (N-H stretch), 2220 (C≡N stretch), 1660 (C=O stretch, amide).

G cluster_workflow Experimental Workflow A 1. Combine Reactants (2-Aminoacetophenone, Ethyl Cyanoacetate) in Ethanol B 2. Add Piperidine Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to Precipitate Product C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry under Vacuum F->G H Final Product G->H

Caption: Experimental workflow for synthesis.

Causality and Field-Proven Insights

The choices made in the experimental protocol are grounded in chemical principles designed to maximize yield and purity.

  • Choice of Catalyst: A mild base like piperidine is ideal. It is strong enough to deprotonate the active methylene compound without causing self-condensation of the ketone or other unwanted side reactions, which could occur with a stronger base like sodium hydroxide.[9]

  • Choice of Solvent: Ethanol is an excellent solvent as it readily dissolves the reactants and catalyst at reflux temperature but has lower solubility for the final product upon cooling. This property is crucial for achieving high recovery of a pure product through simple precipitation and filtration, minimizing the need for more complex purification like column chromatography.

  • Reaction Temperature: Refluxing provides the necessary activation energy for both the dehydration step of the Knoevenagel condensation and the subsequent intramolecular cyclization. Operating at a controlled temperature ensures a steady reaction rate and prevents the formation of thermal degradation byproducts.

Conclusion

The synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a robust and efficient process, elegantly demonstrating the power of domino reactions in modern organic synthesis. By leveraging a Knoevenagel condensation followed by an intramolecular cyclization, this method provides straightforward access to a highly functionalized and pharmaceutically relevant heterocyclic core. Understanding the nuanced, step-wise mechanism allows researchers to troubleshoot, optimize, and adapt this protocol for the synthesis of a diverse array of related 2-oxoquinoline derivatives, paving the way for new discoveries in medicinal chemistry.

References

  • Jain, A. K., et al. (2014). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. ACS Combinatorial Science, 16(1), 24-30. Available at: [Link]

  • Wikipedia. (2023). Friedländer synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Jain, A. K., et al. (2014). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available at: [Link]

  • Iaroshenko, V. O., et al. (2020). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. National Institutes of Health. Available at: [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Available at: [Link]

  • Aly, A. A., et al. (2018). Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. ResearchGate. Available at: [Link]

  • Perillo, I., et al. (2006). A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Sci-Hub. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Preprints.org. Available at: [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. Available at: [Link]

  • Kovalenko, S. M., et al. (2017). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. Available at: [Link]

  • Patel, V. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • PubChemLite. (n.d.). 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Available at: [Link]

  • Ukrainets, I. V., et al. (2001). 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Ukrainets, I. V., et al. (2009). 4-hydroxy- 2-quinolones. 153. Synthesis of 4-methyl-2-oxo-1,2- Dihydroquinoline-3-carboxylic acid hetarylamides. ResearchGate. Available at: [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available at: [Link]

  • Hassan, S., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. National Institutes of Health. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Available at: [Link]

  • Mekheimer, R. A., et al. (2010). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Yadav, M., & Chundawat, T. S. (2022). Synthesis of quinoline‐3‐carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Osipyan, A. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. Available at: [Link]

  • Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Aly, A. A., & Bräse, S. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

Sources

Physical and chemical properties of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS No: 28448-12-6), a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous bioactive compounds and pharmaceuticals.[1][2] This document details the compound's molecular structure, physicochemical properties, spectroscopic signature, and crystallographic characteristics. Furthermore, it outlines a representative synthetic protocol and discusses the compound's reactivity and potential for further chemical modification. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel heterocyclic molecules.

Introduction: The Significance of the 2-Quinolone Scaffold

The quinolin-2(1H)-one, or 2-quinolone, nucleus is a prominent structural motif in a vast array of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The planarity of the fused ring system, combined with its capacity for hydrogen bonding and π-π stacking interactions, makes it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The subject of this guide, 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, incorporates three key functional groups onto this core structure:

  • A C4-Methyl Group: This substituent can influence the molecule's steric profile and lipophilicity, potentially impacting its pharmacokinetic properties.

  • A C2-Oxo Group: This lactam carbonyl is a key feature, participating in hydrogen bonding and defining the 2-quinolone tautomer, which is the predominant form in solid and non-aqueous states due to its high hydrogen-bonded dimeric stabilization.[4]

  • A C3-Carbonitrile Group: The nitrile moiety is a versatile functional group. It is a potent hydrogen bond acceptor and can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a handle for extensive derivatization.

Understanding the fundamental properties of this molecule is the first step toward unlocking its potential in drug discovery and materials science.

Molecular and Physicochemical Properties

The essential identification and physicochemical characteristics of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile are summarized below. These values are critical for experimental design, formulation, and computational modeling.

General Properties
PropertyValueSource(s)
CAS Number 28448-12-6[5][6]
Molecular Formula C₁₁H₈N₂O[5][7]
Molecular Weight 184.19 g/mol [5][7]
IUPAC Name 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile[5]
Synonyms 2-Hydroxy-4-methylquinoline-3-carbonitrile[6]
Appearance Solid (Physical form)
Structural Information

The molecular structure consists of a fused benzene and a 2-pyridone ring, forming the quinoline core.

Caption: 2D Structure of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Calculated Physicochemical Properties

Computational models provide valuable estimates of a molecule's behavior in biological systems.

PropertyValueSource(s)
XLogP3 1.2[5][8]
Hydrogen Bond Donor Count 1[5][7]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 0[5]
Polar Surface Area 55.1 Ų[7]
Heavy Atom Count 14[5]
Complexity 348[5]

Synthesis and Reactivity

The synthesis of 2-oxo-1,2-dihydroquinoline derivatives is well-established in organic chemistry. A common and effective approach involves the cyclocondensation of an aniline precursor with a suitable three-carbon component.

Representative Synthetic Pathway

A plausible synthesis for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves the reaction of 2-aminoacetophenone with ethyl cyanoacetate, followed by a base-catalyzed intramolecular cyclization. This type of reaction, a variation of the Friedländer annulation, is a robust method for constructing the quinoline core.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methodologies for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

  • Step 1: Condensation: To a solution of 2-aminoacetophenone (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Step 2: Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds over 4-8 hours.

  • Step 3: Cyclization: After the initial condensation is complete, add a solution of sodium ethoxide in ethanol (2.0 eq) to the reaction mixture. Continue to reflux for an additional 6-12 hours to facilitate the intramolecular cyclization.

  • Step 4: Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of ~5-6.[9]

  • Step 5: Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield the pure 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[2]

Caption: General workflow for synthesis and purification.

Spectroscopic and Structural Characterization

A comprehensive analysis using various spectroscopic techniques is essential for unambiguous structure confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
~3150N-HStretchingMedium, Broad
~3050Aromatic C-HStretchingMedium
~2950Methyl C-HStretchingMedium
~2225C≡N (Nitrile)StretchingStrong, Sharp
~1660C=O (Lactam)StretchingStrong, Sharp
~1600, ~1480C=CAromatic Ring StretchingMedium to Strong

Causality: The strong absorption at ~1660 cm⁻¹ is characteristic of the C=O stretch in the six-membered lactam ring of the 2-quinolone.[4] The sharp, intense peak around 2225 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. The broadness of the N-H stretch is due to hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.

¹H NMR (Proton NMR):

  • Aromatic Protons (δ 7.0-8.0 ppm): The four protons on the fused benzene ring will appear as a complex multiplet pattern in this region. The exact chemical shifts and coupling constants depend on the substitution pattern.

  • NH Proton (δ ~11.8 ppm): The lactam N-H proton is typically deshielded and may appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration.

  • Methyl Protons (δ ~2.5 ppm): The three protons of the C4-methyl group will appear as a sharp singlet.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C2, δ ~162 ppm): The lactam carbonyl carbon is significantly downfield.[4]

  • Aromatic Carbons (δ 115-140 ppm): The carbons of the fused benzene ring and the quinoline core will resonate in this range.

  • Nitrile Carbon (C3-CN, δ ~117 ppm): The carbon of the nitrile group is characteristic.

  • Quaternary Carbons (C3, C4, C4a, C8a): These will appear at various shifts, identifiable by their lack of signal in a DEPT-135 experiment.

  • Methyl Carbon (C4-CH₃, δ ~20 ppm): The methyl carbon will appear upfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): In Electron Ionization (EI-MS), the molecular ion peak would be expected at m/z = 184.[5][7]

  • High-Resolution MS (HRMS): This technique would confirm the elemental composition (C₁₁H₈N₂O). For the [M+H]⁺ ion, the calculated m/z is 185.0709.[8]

  • Fragmentation: Common fragmentation pathways for quinolines involve the loss of small neutral molecules like HCN or CO.[10] The loss of CO from the molecular ion would result in a fragment at m/z = 156.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure. While specific data for the title compound is not widely published, analysis of closely related structures, such as 1-substituted 4-methyl-2-oxo-1,2-dihydroquinoline derivatives, reveals important structural features.[9][11] The quinoline ring system is largely planar, and in the solid state, molecules are often arranged in hydrogen-bonded dimers via the N-H and C=O groups of the lactam moiety.[4][11] These intermolecular interactions play a crucial role in the crystal packing and physical properties like melting point and solubility.

Biological and Pharmacological Context

The 2-quinolone scaffold is of high interest to the pharmaceutical industry. Derivatives of this core structure have been investigated for a wide range of therapeutic applications:

  • Anticancer Activity: Many quinoline derivatives have shown potent activity against various cancer cell lines.[2]

  • Antibacterial Agents: The quinoline core is famous for its role in the quinolone class of antibiotics. Modified scaffolds are being explored to combat drug-resistant bacterial strains.[3]

  • Antiviral Activity: Certain 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been evaluated as inhibitors of viral enzymes, such as HIV-1 integrase.[3][12]

The presence of the methyl and nitrile groups on 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile makes it an attractive starting point for generating libraries of novel compounds for biological screening.

Conclusion

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a well-defined heterocyclic compound with a rich chemical profile. Its synthesis is achievable through established organic chemistry methods, and its structure can be unequivocally confirmed by a combination of modern spectroscopic techniques. The presence of versatile functional groups on the privileged 2-quinolone scaffold makes it a valuable building block for the development of new therapeutic agents and functional materials. This guide provides the foundational technical data required for researchers to confidently incorporate this compound into their scientific investigations.

References

  • AA Blocks. (n.d.). 28448-12-6 | 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

  • Sci-Hub. (2006). A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Synthesis. Retrieved from a valid URL if provided by the tool.
  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Aleksanyan, I. L., et al. (2026, January). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Russian Journal of Organic Chemistry, 61(11), 2147-2151. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

  • Sechi, M., et al. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Retrieved from [Link]

  • National Institutes of Health. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl).... Acta Crystallographica Section E: Crystallographic Communications, E71, 424-426. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a valid URL if provided by the tool.
  • Narayanaswami, S., et al. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from a valid URL if provided by the tool.
  • Brieflands. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-E-METHYL-4-OXO-TRANS-DECAHYDRO-QUINOLINE. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Retrieved from [Link]

  • PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), E4238. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from a valid URL if provided by the tool.
  • University of Helsinki. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one.... Helda Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR-spectrum of 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid. Retrieved from [Link]

  • ResearchGate. (2009). 4-hydroxy- 2-quinolones. 153. Synthesis of 4-methyl-2-oxo-1,2- Dihydroquinoline-3-carboxylic acid hetarylamides. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. Retrieved from a valid URL if provided by the tool.

Sources

An In-depth Technical Guide to 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Discovery and Scientific Journey

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound that has garnered interest within the scientific community. We will delve into its synthesis, structural elucidation, and the exploration of its biological potential, offering a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Foundational Discovery: A Historical Perspective

The emergence of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is rooted in the rich history of quinoline chemistry, which dates back to the 19th century. The fundamental quinoline scaffold, a fusion of a benzene and a pyridine ring, was recognized early on for its presence in natural products and its potential as a pharmacophore. Foundational synthetic methodologies, such as the Conrad-Limpach and Knorr quinoline syntheses, laid the groundwork for the creation of a vast array of quinoline derivatives.[1][2][3]

While pinpointing a single "discovery" paper for this specific molecule can be challenging amidst the extensive body of quinoline research, its synthesis is a logical extension of these classical methods. The Conrad-Limpach synthesis, first described in 1887, involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines.[1][2] This approach, along with the Knorr quinoline synthesis, provided a versatile toolkit for chemists to explore the chemical space around the quinoline nucleus. The introduction of a nitrile group at the 3-position and a methyl group at the 4-position would have been a targeted modification to investigate the impact of these substituents on the compound's physicochemical and biological properties.

The Molecular Architecture: Structure and Properties

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile possesses the chemical formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol .[4][5] Its structure is characterized by a quinolin-2-one core, featuring a methyl group at the C4 position and a cyano (nitrile) group at the C3 position. The presence of the oxo group at C2 indicates that this compound exists predominantly in the keto tautomeric form.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O[4][5]
Molecular Weight 184.19 g/mol [4][5]
CAS Number 28448-12-6[6]
Appearance Solid[6]

The nitrile group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the aromatic system. This, in turn, can affect the molecule's reactivity, intermolecular interactions, and ultimately its biological activity.

Synthesis and Characterization: From Benchtop to Analysis

The synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be achieved through modifications of established quinoline synthesis protocols. A plausible and historically relevant approach would be a variation of the Conrad-Limpach synthesis.

Conceptual Synthetic Pathway

A likely synthetic route involves the condensation of an aniline with a β-ketoester bearing a cyano group, followed by a cyclization step.

G Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate + BetaKetoester Ethyl 2-cyano-3-oxobutanoate BetaKetoester->Intermediate Product 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Intermediate->Product High Temperature Cyclization

Figure 1: A conceptual synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for the synthesis of similar quinolinone structures.

Step 1: Condensation to form the Enamine Intermediate

  • In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as ethanol.

  • Add ethyl 2-cyano-3-oxobutanoate (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Place the crude enamine intermediate in a high-boiling point solvent, such as Dowtherm A.[7]

  • Heat the mixture to approximately 250 °C with vigorous stirring.[2]

  • Maintain this temperature for 30-60 minutes to effect cyclization.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons in the range of 7-8 ppm, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the N-H proton.

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbon (~160-170 ppm), the nitrile carbon (~115-120 ppm), the methyl carbon (~20 ppm), and the aromatic carbons.

Infrared (IR) Spectroscopy:

  • A strong absorption band corresponding to the C=O stretch of the amide group would be expected around 1650-1680 cm⁻¹.

  • A sharp absorption band for the C≡N stretch of the nitrile group should appear around 2220-2260 cm⁻¹.

  • N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.

  • C-H stretching and C=C bending vibrations characteristic of the aromatic and methyl groups would also be present.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 184.19 g/mol .

  • Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, providing further structural information.

Biological Significance and Future Directions

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties. The introduction of specific substituents, such as the methyl and nitrile groups in 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, is a common strategy in medicinal chemistry to modulate the biological activity of a parent scaffold.

While specific and extensive biological studies on this particular compound are not widely documented in publicly available literature, its structural motifs suggest potential areas for investigation. The quinolin-2-one core is known to exhibit diverse pharmacological effects, and the nitrile group can participate in hydrogen bonding and other interactions with biological targets.

Future research on 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile could focus on:

  • Screening for Biological Activity: A comprehensive screening against various biological targets, including kinases, proteases, and microbial enzymes, could uncover novel therapeutic applications.

  • Structural Analogs: The synthesis and evaluation of a library of analogs with modifications to the methyl and nitrile groups, as well as substitutions on the benzene ring, could lead to the discovery of more potent and selective compounds.

  • Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the mechanism of action at the molecular level would be crucial for its development as a potential drug candidate.

G cluster_0 Core Compound cluster_1 Future Research Directions Core 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Screening Biological Activity Screening Core->Screening Investigate Analogs Synthesis of Analogs Core->Analogs Modify MoA Mechanism of Action Studies Screening->MoA Elucidate

Figure 2: A logical relationship diagram outlining future research avenues.

Conclusion

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile represents a fascinating molecule at the intersection of classical organic synthesis and modern medicinal chemistry. Its discovery and history are intrinsically linked to the foundational work on quinoline chemistry. While its full biological potential remains to be unlocked, its structural features make it a compelling candidate for further investigation. This guide has provided a comprehensive overview of its historical context, synthesis, and characterization, offering a solid foundation for researchers and scientists interested in exploring the potential of this and related quinoline derivatives in drug discovery and development.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.
  • Conrad-Limpach synthesis. (2023, October 26). In Wikipedia. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1955). 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, 35, 78.
  • Knorr, L. (1883). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1638.
  • Knorr quinoline synthesis. (n.d.). In Centurion University of Technology and Management Courseware. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 603563, 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved January 17, 2026, from [Link].

  • PubChemLite. (n.d.). 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved January 17, 2026, from [Link].

  • Perillo, I. A., et al. (2006).
  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54676766, Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved January 17, 2026, from [Link].

  • Organic Syntheses. (n.d.). Lepidine. Retrieved January 17, 2026, from [Link].

  • Ukrainets, I. V., et al. (2009). 4-hydroxy- 2-quinolones. 153. Synthesis of 4-methyl-2-oxo-1,2- Dihydroquinoline-3-carboxylic acid hetarylamides. Chemistry of Heterocyclic Compounds, 45(4), 438-447.
  • Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 43(1), 57-61.

Sources

Tautomeric Landscape of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Tautomerism in Modern Drug Development

In the intricate world of medicinal chemistry, the seemingly subtle phenomenon of tautomerism can have profound implications for a molecule's biological activity, pharmacokinetic profile, and ultimate success as a therapeutic agent. Tautomers, as readily interconvertible constitutional isomers, exist in a dynamic equilibrium that is sensitive to their chemical environment. This equilibrium dictates the molecule's hydrogen bonding capabilities, shape, and polarity, all of which are critical for target engagement and ADME properties. For researchers, scientists, and drug development professionals, a deep understanding and precise characterization of a compound's tautomeric landscape are not merely academic exercises; they are foundational to rational drug design and lead optimization. This guide provides an in-depth technical exploration of tautomerism in 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a scaffold of significant interest, offering both field-proven insights and robust methodologies for its characterization.

The Tautomeric Possibilities of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

The structure of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile presents two primary axes of tautomerism: lactam-lactim and keto-enol prototropy. This gives rise to three potential tautomeric forms, each with a unique set of physicochemical properties.

  • Tautomer A (Lactam-Keto): 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This is the amide or "lactam" form. Based on extensive studies of analogous 2-quinolone systems, this form is overwhelmingly predicted to be the most stable and predominant tautomer in most conditions[1][2]. Its stability is attributed to the inherent strength of the amide bond.

  • Tautomer B (Lactim-Keto): 2-Hydroxy-4-methylquinoline-3-carbonitrile. This is the imidic acid or "lactim" isomer. The equilibrium between lactam and lactim forms is a classic topic in heterocyclic chemistry, with the lactam form generally being more stable[3][4].

  • Tautomer C (Lactim-Enol): 2,4-Dihydroxy-quinoline-3-carbonitrile (enol form). While theoretically possible, this enol form is generally considered to be a minor contributor to the overall equilibrium in simple quinolones.

The central challenge and the primary focus of this guide is the definitive experimental and computational verification of the predominant tautomeric form and the quantification of the equilibrium under various conditions.

Tautomers cluster_legend Equilibrium Legend A Tautomer A (Lactam-Keto) 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile B Tautomer B (Lactim-Keto) 2-Hydroxy-4-methylquinoline-3-carbonitrile A->B Lactam-Lactim Tautomerism B->A C Tautomer C (Lactim-Enol) 2,4-Dihydroxy-quinoline-3-carbonitrile B->C Keto-Enol Tautomerism C->B Keto Predominantly Favored Enol Minor Species

Caption: Potential tautomeric equilibria for the target molecule.

Experimental Characterization: A Multi-Pronged Spectroscopic Approach

No single technique can unequivocally establish the tautomeric equilibrium. A self-validating system relies on the convergence of data from multiple spectroscopic methods. The causality behind this multi-pronged approach is to build a cohesive and irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric forms in solution. The key is that proton exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species, or a time-averaged signal whose chemical shift indicates the relative populations.

2.1.1. ¹³C NMR Spectroscopy: The Litmus Test

  • Causality: The chemical environment of a carbon nucleus drastically affects its resonance frequency. The hybridization state (sp² vs. sp³) and proximity to electronegative atoms create a highly sensitive probe. For quinolin-4(1H)-ones, the chemical shift of the C4 carbon serves as a definitive marker[5]. In the 4-oxo (keto) form, this carbon is a carbonyl and is significantly deshielded, resonating at a much higher ppm value compared to the 4-hydroxy (enol) form where it is an sp²-hybridized carbon bearing a hydroxyl group.

  • Expected Data:

Carbon AtomExpected Chemical Shift (ppm) for Tautomer A (Lactam-Keto)Expected Chemical Shift (ppm) for Tautomer B (Lactim-Keto)Rationale
C2 (Carbonyl) ~160-165~155-160C=O in lactam is deshielded. C-OH in lactim is more shielded.
C4 (Carbonyl) ~175-180~150-155Strong indicator: Significant deshielding in the keto form.

2.1.2. ¹H NMR Spectroscopy

  • Causality: The presence or absence of specific proton signals (N-H vs. O-H) and their chemical shifts provide direct evidence. In aprotic solvents like DMSO-d₆, the N-H proton of the lactam form is typically observable as a broad singlet, while an O-H proton of the lactim form would have a different chemical shift and may exchange more readily.

  • Experimental Protocol: ¹H and ¹³C NMR Analysis

    • Sample Preparation: Dissolve 5-10 mg of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile in 0.7 mL of DMSO-d₆. The choice of DMSO is critical as it is a polar aprotic solvent capable of revealing N-H protons that might be exchanged in protic solvents.

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at 298 K.

    • Data Analysis:

      • In the ¹H spectrum, look for a broad singlet in the 11-12 ppm range, characteristic of the N-H proton of the 2-quinolone lactam ring[6].

      • In the ¹³C spectrum, identify the C4 resonance. A chemical shift significantly downfield (e.g., >170 ppm) strongly supports the predominance of the 4-oxo tautomer (Tautomer A).

    • Variable Temperature (VT) NMR (Optional): Acquiring spectra at different temperatures can provide insight into the dynamics of the equilibrium. A shift in peak positions or the coalescence of signals can be used to determine the thermodynamic parameters of the tautomerization process[7].

Infrared (IR) Spectroscopy
  • Causality: IR spectroscopy probes the vibrational frequencies of functional groups. The C=O (carbonyl) and N-H bonds of the lactam tautomer have distinct and strong absorption bands that are absent in the lactim form, which would instead exhibit an O-H stretching band.

  • Experimental Protocol: FT-IR Analysis

    • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Data Analysis:

      • Look for a strong, sharp absorption band around 1650-1670 cm⁻¹, characteristic of the C=O stretch of the cyclic amide (lactam)[8].

      • Identify a broad absorption band in the range of 3000-3200 cm⁻¹, corresponding to the N-H stretching vibration[8].

      • The absence of a strong, broad O-H stretch around 3200-3400 cm⁻¹ would argue against a significant population of the lactim tautomer.

UV-Vis Spectroscopy
  • Causality: The lactam and lactim tautomers possess different chromophoric systems, leading to distinct electronic transitions and thus different absorption maxima (λ_max). This technique is particularly powerful for quantifying the equilibrium, especially when "locked" analogues (N-methylated for lactam and O-methylated for lactim) are synthesized and their spectra are used as references for the pure forms[9][10].

  • Experimental Protocol: Solvent-Dependent UV-Vis Analysis

    • Solvent Selection: Prepare dilute solutions of the compound in a series of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water). Solvent choice is critical as polarity and hydrogen-bonding capability can shift the tautomeric equilibrium[7][11].

    • Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-450 nm.

    • Data Analysis: Analyze the spectra for shifts in λ_max and changes in the shape of the absorption bands. A single set of peaks that shifts systematically with solvent polarity (solvatochromism) suggests a single predominant form, while the appearance of new peaks or isosbestic points indicates a shift in the tautomeric equilibrium[11]. The lactam form of 2-pyridones typically absorbs at a longer wavelength (~330 nm) than the lactim form (~300 nm)[10].

Sources

Methodological & Application

Application Notes & Protocols: Unlocking the Therapeutic Potential of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with diverse biological activities.[1] Within this broad class, the 2-oxo-1,2-dihydroquinoline (quinolinone) scaffold has emerged as a "privileged structure," a framework that is repeatedly found in compounds with potent pharmacological effects.[2][3] This guide focuses specifically on derivatives of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile , a versatile and highly functionalized core that serves as an excellent starting point for the synthesis of novel therapeutic agents.[4][5]

The strategic placement of the methyl, oxo, and carbonitrile groups provides multiple reaction points for chemical modification, allowing for the creation of large, diverse libraries of compounds. These derivatives have demonstrated significant promise across several therapeutic areas, most notably in oncology and infectious diseases.[6][7] Their mechanisms of action are often tied to the specific inhibition of key enzymes or the disruption of critical cellular processes like proliferation and apoptosis.[5][8]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary biological activities associated with this chemical class, along with detailed, field-proven protocols for their evaluation.

Section 1: Anticancer and Cytotoxic Activity

Derivatives of the 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold have consistently shown potent antiproliferative activity against a wide range of human cancer cell lines.[9][10] Their efficacy stems from the ability to modulate multiple, critical pathways involved in cancer cell survival and proliferation.

Key Mechanisms of Antitumor Action

The anticancer effects of these quinolinone derivatives are not monolithic; they operate through several distinct and sometimes overlapping mechanisms:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death. This is often achieved by activating intrinsic and extrinsic apoptotic pathways, leading to the activation of caspase enzymes (e.g., caspase-3, -7, -9) and the subsequent cleavage of cellular substrates, culminating in cell death.[1]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][11] This is often a consequence of inhibiting proteins critical for mitotic progression, such as tubulin.

  • Inhibition of Protein Kinases: Aberrant kinase signaling is a hallmark of many cancers. Quinoline derivatives have been developed as potent inhibitors of various kinases, including Pim-1, c-Met, Src, and Epidermal Growth Factor Receptor (EGFR), thereby blocking the downstream signaling cascades that drive tumor growth.[6][10][12]

  • Inhibition of Tubulin Polymerization: Several quinoline-based compounds function as antimitotic agents by binding to tubulin, preventing the formation of the microtubules necessary for the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[11][13]

  • DNA Damage and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication.[6][8] This interference leads to DNA damage and the activation of cell death pathways.

Data Presentation: Cytotoxicity of Representative Quinolinone Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various 2-oxo-quinoline derivatives against several human cancer cell lines, demonstrating their therapeutic potential.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5b)HL-60 (Leukemia)< 0.3[9]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5f)HL-60 (Leukemia)< 0.3[9]
4-(2-fluorophenoxy)quinoline-3-carboxamide (21c)HT-29 (Colon)0.01[10]
4-(2-fluorophenoxy)quinoline-3-carboxamide (21c)MKN-45 (Gastric)0.02[10]
Quinolinone-Carboxylic Acid (7c)MCF-7 (Breast)1.73 (µg/mL)[2]
(4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate (6e)A-549 (Lung)21.46[12]
(4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate (6h)PANC-1 (Pancreas)22.22[12]
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability. The assay measures the metabolic activity of cells, as NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[14][15]

Principle: The amount of purple formazan generated is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • Test quinolinone derivatives, dissolved in DMSO

  • Complete cell culture medium

  • Cancer cell line of interest

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.

  • Controls: Include the following controls in triplicate:

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO, typically <0.5%) used to dissolve the compounds.

    • Untreated Control: Cells in culture medium only.

    • Background Control: Culture medium without cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat Cells with Derivatives seed->treat 24h Attachment incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 3-4h) incubate->add_mtt solubilize 5. Solubilize Formazan Crystals add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate % Viability & Determine IC50 read->calculate

Fig. 1: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • 6-well plates

  • Test quinolinone derivatives

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinolinone derivatives at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each treatment and centrifuge.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or cells with compromised membranes)

Apoptosis_Pathway compound Quinolinone Derivative kinase Protein Kinase (e.g., c-Met, EGFR) compound->kinase Inhibits pathway Pro-Survival Signaling kinase->pathway bcl2 Anti-Apoptotic Proteins (e.g., Bcl-2) kinase->bcl2 Indirect Inhibition pathway->bcl2 Maintains caspase9 Caspase-9 Activation bcl2->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes MIC_Workflow cluster_plate Plate Setup cluster_readout Result Determination dilute 1. Prepare 2-fold Serial Dilutions of Compound in Broth inoculate 2. Add Standardized Bacterial Inoculum dilute->inoculate incubate 3. Incubate at 37°C (18-24h) inoculate->incubate observe 4. Observe for Turbidity (Visual or OD600) incubate->observe determine 5. Identify Lowest Concentration with No Growth (MIC) observe->determine

Fig. 3: Workflow for MIC determination via broth microdilution.

Section 3: Specific Enzyme Inhibition Assays

The broad biological effects of these quinolinone derivatives can often be traced to the inhibition of a single, critical enzyme. Validating target engagement is a crucial step in drug development.

Protocol 4: General Principles of an In Vitro Enzyme Inhibition Assay

While specific protocols vary greatly depending on the enzyme, the fundamental principle remains the same: to measure the enzyme's activity in the presence and absence of the inhibitor.

Principle: An enzyme converts a specific substrate into a product. The rate of product formation can be monitored over time, often through a change in fluorescence, luminescence, or absorbance. An inhibitor will decrease this rate. The concentration of the inhibitor required to reduce enzyme activity by 50% is its IC₅₀ value.

General Procedure:

  • Reaction Setup: In a microplate, combine the enzyme, a suitable buffer, and varying concentrations of the quinolinone inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to incubate together for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate. For kinase assays, this is often ATP and a peptide substrate. For gyrase assays, it is supercoiled plasmid DNA.

  • Monitor Reaction: Measure the signal (e.g., luminescence for an ADP-Glo kinase assay, or gel electrophoresis for a DNA gyrase supercoiling assay) at one or more time points.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot percent inhibition versus log[inhibitor] to determine the IC₅₀ value.

Enzyme_Inhibition Enzyme Enzyme Product Product Enzyme:e->Product:w Blocked Reaction Blocked Enzyme:e->Blocked:w Substrate Substrate Substrate:e->Product:w Inhibitor Quinolinone Inhibitor Inhibitor:e->Blocked:w label_no_inhibitor No Inhibitor label_with_inhibitor With Inhibitor

Fig. 4: General principle of an enzyme inhibition assay.

Conclusion

The 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold is a highly valuable starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities, particularly as anticancer and antimicrobial agents. The mechanisms underpinning these activities, including the induction of apoptosis, cell cycle arrest, and the specific inhibition of key bacterial and human enzymes, highlight the scaffold's versatility. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate new derivatives, quantify their biological effects, and elucidate their mechanisms of action, thereby accelerating the journey from chemical synthesis to potential clinical application.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • Al-Ostath, A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Singh, S., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Kumar, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Abdel-Ghani, T. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Jain, C., et al. (n.d.). Review on recent development of quinoline for anticancer activities.
  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Karadeniz, H., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.
  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.
  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances.
  • Głowacka, I. E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules.
  • Fatahala, S. S., et al. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • Khan, I., et al. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI.
  • Hafez, H. N., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
  • Wujec, M., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules.
  • ResearchGate. (n.d.). Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies.
  • Lv, P.-C., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie.
  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate.
  • Achmem. (n.d.). 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
  • MySkinRecipes. (n.d.). 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
  • Ueno, T., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega.

Sources

The Versatile Scaffold: 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a Pivotal Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinolinone Core in Drug Discovery

The quinoline and its oxo-derivatives, quinolinones, represent a cornerstone in the architecture of medicinally significant molecules.[1][2] From the historical antimalarial quinine to modern antibacterial agents and anticancer drugs, the quinoline scaffold has consistently proven to be a privileged structure in medicinal chemistry.[2][3] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups to interact with biological targets, while the presence of the nitrogen atom offers a site for hydrogen bonding and salt formation, crucial for pharmacokinetic and pharmacodynamic properties.[1][2]

Within this important class of heterocycles, 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile stands out as a particularly valuable and versatile building block. Its structure is adorned with multiple reactive sites: a nucleophilic secondary amine within the quinolinone ring, an electrophilic nitrile group, and an active methyl group, all of which can be strategically exploited for the construction of a diverse array of fused heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this powerful synthetic intermediate. We will delve into the practical protocols for its preparation and explore its application in the synthesis of medicinally relevant pyrazole, isoxazole, and pyridine-fused quinolinones, explaining the chemical principles that underpin these transformations.

Part 1: Synthesis of the Core Building Block: 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

The efficient synthesis of the title compound is paramount to its utility. The most common and reliable method for its preparation is a modified Friedländer annulation, a classic and robust reaction for quinoline synthesis.[4][5][6] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, in this case, ethyl cyanoacetate.[7]

Causality in Experimental Design: The Friedländer Annulation

The choice of the Friedländer synthesis is dictated by its convergence and the ready availability of the starting materials. The reaction proceeds through an initial Knoevenagel condensation between the 2-aminoacetophenone and ethyl cyanoacetate, catalyzed by a base. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile, and subsequent tautomerization to the stable quinolinone ring system. The use of a base like piperidine is crucial as it facilitates the deprotonation of the active methylene group of ethyl cyanoacetate, initiating the reaction cascade. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to proceed at a reasonable rate without the need for high-pressure apparatus.

Experimental Protocol: Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Materials:

  • 2-Aminoacetophenone

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Distilled water

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoacetophenone (0.1 mol) and ethyl cyanoacetate (0.11 mol) in ethanol (100 mL).

  • To the stirred solution, add piperidine (0.02 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filter the precipitated solid using a Büchner funnel and wash with cold ethanol (2 x 20 mL).

  • To remove any basic impurities, suspend the crude product in distilled water (100 mL) and acidify to pH 5-6 with 1 M hydrochloric acid.

  • Filter the solid again, wash thoroughly with distilled water until the filtrate is neutral, and then dry in a vacuum oven at 60 °C.

Expected Yield: 80-90% Appearance: Off-white to pale yellow solid. Characterization: The product should be characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy and its melting point compared with the literature value.

Part 2: Application in the Synthesis of Fused Heterocyclic Systems

The strategic placement of reactive functional groups in 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile makes it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds with potential biological activities.

A. Synthesis of Pyrazolo[3,4-b]quinolines

Fused pyrazolo[3,4-b]quinolines are of significant interest in medicinal chemistry, exhibiting a range of biological activities including antiviral and anticancer properties.[8][9] The synthesis of this scaffold from our building block is a straightforward and high-yielding process.

Reaction Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine hydrate on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the carbonyl carbon of the quinolinone ring, leading to the formation of the fused pyrazole ring after dehydration. Triethylamine acts as a base to facilitate the initial nucleophilic attack and subsequent cyclization steps.[10]

Caption: Synthesis of Pyrazolo[3,4-b]quinoline.

Experimental Protocol: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]quinolin-2(3H)-one

Materials:

  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

  • Hydrazine hydrate (80% in water)

  • Triethylamine

  • Absolute ethanol

  • Distilled water

Procedure:

  • To a solution of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask, add 80% hydrazine hydrate (0.02 mol).[10]

  • Add a few drops of triethylamine to the mixture.[10]

  • Reflux the reaction mixture on a water bath for 15 hours.[10]

  • After cooling, the excess solvent and hydrazine hydrate are removed under reduced pressure.[10]

  • Pour the resulting residue into ice-cold water (100 mL).[10]

  • The solid product that precipitates is collected by filtration, washed with water, and dried.[10]

Quantitative Data Summary

Starting MaterialProductReagentsConditionsYield
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile3-Amino-4-methyl-1H-pyrazolo[3,4-b]quinolin-2(3H)-oneHydrazine hydrate, Triethylamine, EthanolReflux, 15hHigh
B. Synthesis of Isoxazolo[5,4-b]quinolines

The isoxazolo[5,4-b]quinoline core is another heterocyclic system with promising pharmacological properties, including antimicrobial activity.[1][3] The synthesis from our building block involves a condensation reaction with hydroxylamine.

Reaction Rationale: The reaction is initiated by the nucleophilic attack of hydroxylamine on the nitrile group, forming an amidoxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's oxygen atom on the C4 carbon of the quinolinone ring (which is activated by the enamine-like character of the quinolinone system), followed by dehydration, leads to the formation of the fused isoxazole ring. The use of a base like sodium acetate helps to generate the free hydroxylamine from its hydrochloride salt and catalyzes the reaction.

Caption: Synthesis of Isoxazolo[5,4-b]quinoline.

Experimental Protocol: Synthesis of 3-Amino-4-methyl-1H-isoxazolo[5,4-b]quinolin-2(3H)-one

Materials:

  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

  • Hydroxylamine hydrochloride

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Distilled water

Procedure:

  • A mixture of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and anhydrous sodium acetate (0.02 mol) in glacial acetic acid (30 mL) is placed in a round-bottom flask.

  • The mixture is heated under reflux for 8-10 hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (150 mL).

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

Quantitative Data Summary

Starting MaterialProductReagentsConditionsYield
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile3-Amino-4-methyl-1H-isoxazolo[5,4-b]quinolin-2(3H)-oneHydroxylamine hydrochloride, Sodium acetate, Acetic acidReflux, 8-10hGood
C. Synthesis of Pyrido[2,3-b]quinolines

The pyrido[2,3-b]quinoline skeleton is a key feature in a number of biologically active compounds, including kinase inhibitors.[11] The synthesis of this tricycle can be achieved through a reaction with guanidine, a testament to the versatility of the 2-oxo-quinoline-3-carbonitrile scaffold.

Reaction Rationale: This transformation is a classic example of a condensation reaction leading to a fused pyrimidine ring, which in this case is a pyridine ring fused to the quinoline. Guanidine, being a strong nitrogenous base and a binucleophile, attacks the nitrile group first. The resulting intermediate then undergoes an intramolecular cyclization, with the second amino group of the guanidine moiety attacking the C4 carbon of the quinolinone ring. A subsequent aromatization through the loss of water and hydrogen yields the stable, aromatic pyrido[2,3-b]quinoline system. The use of a high-boiling solvent like dimethylformamide (DMF) is often necessary to drive the reaction to completion.

Caption: Synthesis of Pyrido[2,3-b]quinoline.

Experimental Protocol: Synthesis of 2,4-Diamino-5-methylpyrido[2,3-b]quinolin-1(10H)-one

Materials:

  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Distilled water

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.02 mol) in absolute ethanol (50 mL) under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (0.015 mol) and stir for 30 minutes at room temperature.

  • Add 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with glacial acetic acid.

  • Pour the mixture into ice-cold water (200 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture).

Quantitative Data Summary

Starting MaterialProductReagentsConditionsYield
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile2,4-Diamino-5-methylpyrido[2,3-b]quinolin-1(10H)-oneGuanidine hydrochloride, Sodium ethoxide, EthanolReflux, 12-16hGood

Conclusion: A Gateway to Chemical Diversity

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile has proven itself to be a remarkably adaptable and powerful building block for the synthesis of a wide range of fused heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The ability to readily access pyrazolo[3,4-b]quinolines, isoxazolo[5,4-b]quinolines, and pyrido[2,3-b]quinolines from a common precursor underscores the efficiency and elegance of this synthetic strategy. By understanding the underlying chemical principles and leveraging the reactivity of this versatile intermediate, the scientific community can continue to unlock new avenues for the discovery and development of novel therapeutic agents.

References

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15971.
  • Kamal, A., Ramana, A. V., Ramu, R., & Kashi Reddy, M. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Organic Chemistry, 74(24), 9685-9688.
  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
  • Ravi Kumar, G., Vasudeva Rao, P., Harihara Padhy, & Suresh Maddila. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
  • Michaelis, A. (1911). Ueber die Einwirkung von Phenylhydrazin auf Acetyl-chinolin. Berichte der deutschen chemischen Gesellschaft, 44(1), 90-95.
  • Hassan, A. A., Shawky, A. M., & Mohamed, N. K. (2012). Convenient regioselective reaction in presence of H3PW12O40: synthesis and characterization of pyrazolo[3,4-b]quinoline-3,5-diones.
  • Snehi, V., & Pathak, D. (2022). Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 609-614.
  • Li, M., Li, W., Huang, M., & Zhang, X. (2024). Divergent Synthesis of Isoxazolo[5,4-b]pyridines. European Journal of Organic Chemistry.
  • Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(15), 1185–1194.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • El-Sayed, M. S., & Abdel-Hafez, S. H. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 461-466.
  • Gangjee, A., Zeng, Y., Talreja, T., Queener, S. F., & Kisliuk, R. L. (1999). The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antioneoplastic and antiarthritic agents. Bioorganic & medicinal chemistry letters, 9(1), 75–80.
  • Rosowsky, A., & Chen, H. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & medicinal chemistry, 11(1), 59–67.

Sources

Application Notes & Protocols for the In Vitro Evaluation of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively developed into drugs for treating cancer, microbial infections, and inflammatory diseases.[2] The 2-oxo-1,2-dihydroquinoline (quinolinone) core, in particular, is a recurring motif in compounds demonstrating potent bioactivity. The introduction of a carbonitrile (-C≡N) group at the 3-position is of particular interest, as this functional group is known to modulate electronic properties and can be crucial for enhancing biological effects, including antitumor activity.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the initial in vitro characterization of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile . We will focus on two primary areas of investigation suggested by the compound's structure: anticancer cytotoxicity and antimicrobial susceptibility. The methodologies are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Compound Profile: 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

  • Compound Name: 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile[4][5][6]

  • Synonyms: 2-Hydroxy-4-methylquinoline-3-carbonitrile, 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile[5]

  • Molecular Formula: C₁₁H₈N₂O[4][6]

  • Molecular Weight: 184.19 g/mol [6]

  • Structure:

    
    
    

Handling and Storage: For in vitro studies, the compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final DMSO concentration in cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity.

Section 1: In Vitro Anticancer Activity Assessment

The evaluation of novel chemical entities for their cytotoxic potential is a critical first step in anticancer drug discovery.[7][8] These assays provide fundamental data on a compound's ability to inhibit cell proliferation or induce cell death, which is often quantified as the half-maximal inhibitory concentration (IC₅₀).[7][9]

Protocol 1.1: Cell Viability and Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[12]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Culture & Harvest Adherent Cancer Cells B 2. Count Cells & Prepare Suspension A->B C 3. Seed Cells into 96-Well Plate B->C D 4. Incubate Overnight (Allow Adhesion) C->D E 5. Prepare Serial Dilutions of Test Compound D->E F 6. Treat Cells with Compound (Include Controls) E->F G 7. Incubate for 24-72h F->G H 8. Add MTT Reagent to Each Well G->H I 9. Incubate for 2-4 Hours (Formazan Formation) H->I J 10. Solubilize Formazan Crystals with Solvent I->J K 11. Read Absorbance (e.g., 570 nm) J->K L 12. Analyze Data & Calculate IC50 K->L MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_read Reading & Analysis A 1. Prepare Serial Dilutions of Compound in Broth C 3. Dilute Inoculum to Final Test Concentration A->C B 2. Culture Bacteria & Prepare Standardized Inoculum (e.g., 0.5 McFarland) B->C D 4. Add Diluted Inoculum to Compound Dilutions in 96-Well Plate C->D E 5. Include Sterility & Growth Controls D->E F 6. Incubate Plate at 37°C for 16-24 Hours E->F G 7. Visually Inspect Wells for Turbidity (Growth) F->G H 8. Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare twofold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth - MHB). [13] * For example, add 50 µL of broth to wells 2 through 12. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, discarding 50 µL from the last dilution well. This leaves 50 µL in each well.

  • Preparation of Bacterial Inoculum:

    • Select bacterial strains for testing (e.g., Gram-positive Staphylococcus aureus ATCC 29213 and Gram-negative Escherichia coli ATCC 25922).

    • From a fresh agar plate, pick several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Within 15 minutes, dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [14]

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 100 µL.

    • Essential Controls:

      • Growth Control: A well containing 50 µL of broth and 50 µL of the inoculum (no compound).

      • Sterility Control: A well containing 100 µL of uninoculated broth.

    • Seal the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.

  • MIC Determination:

    • After incubation, examine the plate visually. The Growth Control well should be turbid, and the Sterility Control well should be clear.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series). [13][14]

Bacterial StrainGram StainCompoundMIC (µg/mL)
Staphylococcus aureusPositive4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile8
Bacillus subtilisPositive4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile4
Escherichia coliNegative4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile64
Pseudomonas aeruginosaNegative4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile>128
Ciprofloxacin (Control)S. aureusPositive0.5
Ciprofloxacin (Control)E. coliNegative0.25

Data are hypothetical. The results suggest potential activity primarily against Gram-positive bacteria.

References

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Abreu, A. C., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025, November 25). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Retrieved from [Link]

  • ResearchGate. (2025, September 30). Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

  • Sci-Hub. (n.d.). A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (2025, March 28). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Retrieved from [Link]

  • National University of Pharmacy. (2015, December 27). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis and Antibacterial Potency of 4-Methyl- 2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, Selected [a]-Fused Heterocyles and Acyclic Precursors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]

  • PubMed. (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from [Link]

  • Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cytotoxic Evaluation of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Derivatives of 2-oxo-1,2-dihydroquinoline-3-carbonitrile, in particular, are of significant interest due to their synthetic accessibility and potential to be developed into novel therapeutic agents.[3][4][5] Many quinoline-based compounds exert their anticancer effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes like topoisomerases.[1][6][7]

A critical and indispensable step in the preclinical development of any potential drug candidate is the rigorous evaluation of its cytotoxicity. Understanding a compound's effect on cell viability, proliferation, and the mechanism by which it induces cell death is fundamental to establishing its therapeutic window and identifying potential toxic liabilities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting a tiered cytotoxicity assessment for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity profiling.

Part 1: Foundational Cytotoxicity Assessment - The MTT Assay

The initial screening of a compound's cytotoxicity is often performed using a metabolic activity assay. The MTT assay is a reliable, colorimetric method for assessing cell viability.[8]

Principle of the MTT Assay: This assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria. The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[10]

Experimental Workflow: A General Overview

The process of evaluating the cytotoxicity of a novel compound involves a logical sequence of steps, from initial cell culture to final data analysis. This workflow ensures reproducibility and provides a comprehensive understanding of the compound's effects.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Line Culture & Maintenance CellSeeding 3. Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep 2. Compound Dilution Series Preparation Treatment 4. Treatment with Quinoline Derivatives CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (e.g., 24, 48, 72h) Treatment->Incubation AssaySpecific 6. Addition of Assay Reagent (MTT, LDH Substrate, etc.) Incubation->AssaySpecific Readout 7. Signal Detection (Absorbance/Fluorescence) AssaySpecific->Readout DataProcessing 8. Data Normalization & Processing Readout->DataProcessing IC50 9. IC50 Value Determination DataProcessing->IC50 G cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway Compound Quinoline Derivative Cell Target Cancer Cell Compound->Cell Caspase Caspase-3/7 Activation Cell->Caspase Induces MembraneDamage Plasma Membrane Damage Cell->MembraneDamage Induces Blebbing Membrane Blebbing DNA Fragmentation Caspase->Blebbing ApoptoticBodies Apoptotic Bodies Blebbing->ApoptoticBodies LDH_Release LDH Release MembraneDamage->LDH_Release Inflammation Inflammation LDH_Release->Inflammation

Caption: Differentiating cell death pathways: Apoptosis vs. Necrosis.

Protocol: Lactate Dehydrogenase (LDH) Release Assay (for Necrosis)

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. [11][12][13]The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically. [13][14] Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often efficient to run the MTT and LDH assays in parallel on the same plate layout.

  • Harvest Supernatants:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

  • LDH Measurement:

    • Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase).

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Include a "maximum LDH release" control by lysing untreated cells with a lysis buffer provided in the kit.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol: Caspase-3/7 Activity Assay (for Apoptosis)

Principle: Caspases-3 and -7 are key effector enzymes in the apoptotic pathway. [15][16]This assay utilizes a specific substrate (e.g., containing the DEVD tetrapeptide sequence) that is cleaved by active caspase-3/7, releasing a fluorophore or a luminescent molecule. [17][18]The resulting signal is proportional to the level of apoptosis induced by the compound.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably using opaque-walled 96-well plates for fluorescence/luminescence assays to reduce cross-talk.

  • Reagent Addition:

    • After the desired incubation period, allow the plate to equilibrate to room temperature.

    • Prepare the caspase-3/7 reagent according to the manufacturer's protocol (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay). [15] * Add an equal volume of the caspase reagent to each well (e.g., 100 µL).

  • Incubation:

    • Mix the contents by gentle shaking for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement:

    • Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or luminescence using a suitable microplate reader.

  • Data Analysis:

    • Subtract the background reading from a no-cell control.

    • Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.

Part 3: Troubleshooting and Best Practices

Reproducibility is key in cytotoxicity testing. Below are common issues and field-proven insights to ensure the integrity of your data.

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; "Edge effects" in the microplate.Use a multichannel pipette for consistency; Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low Absorbance/Fluorescence Signal Insufficient cell number; Short incubation time with the assay reagent.Optimize cell seeding density through a titration experiment; Increase the incubation time with the assay reagent as per the protocol's recommendations.
Compound Interference The quinoline derivative may directly react with MTT or have inherent color/fluorescence.Run a cell-free control with the compound and the assay reagent to check for direct interaction. If interference is observed, consider an alternative assay (e.g., a cell-counting-based method).
Inconsistent IC₅₀ Values Variability in cell health or passage number; Inconsistent incubation times.Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase; Standardize all incubation times across experiments.

Conclusion

The systematic approach outlined in these application notes, progressing from a general viability screen with the MTT assay to more mechanistic assays like LDH release and caspase-3/7 activation, provides a robust framework for characterizing the cytotoxic profile of novel 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. This tiered strategy not only quantifies the potency of the compounds but also offers critical insights into their mode of action, which is essential for guiding further drug development efforts.

References

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A comprehensive review on the anticancer journey of quinolines. Arabian Journal of Chemistry, 12(8), 3247-3279.
  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase (LDH) activity. Methods in Molecular Biology, 979, 65–70.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Sahu, G., Sahu, S. K., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Promega.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Singh, S., Kumar, A., & Kumar, V. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 11(4-S), 138-147.
  • Khan, I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Promega.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Detection of necrosis by release of lactate dehydrogenase activity. PubMed, 10.1007/978-1-4939-7834-2_6.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
  • Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Roche. (n.d.).
  • Pillay, P., et al. (2018). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Asif, M. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
  • Abcam. (n.d.).
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
  • Reddit. (2019). How can I improve my cytotoxicity assays?.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2779.
  • Turley, A. P., & Vanderkelen, L. (2022, July 1).
  • G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. G-Biosciences.
  • Fang, Y., Qin, W., Liao, Y., & Zhang, Y. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry, 26(22), 7449-7451.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific.
  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen.
  • Biosynth. (n.d.). 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. Biosynth.
  • El-Sheref, E. M., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • da Silva, F. C., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(1), 143.
  • El-Sheref, E. M., et al. (2025). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.
  • PubChem. (n.d.). 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem.
  • Achmem. (n.d.). 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Achmem.
  • Chemdiv. (n.d.). Compound 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Chemdiv.

Sources

Application Notes & Protocols: Antibacterial Screening of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.

Introduction: The Quinoline Scaffold in Antibacterial Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Within this class, quinolones have emerged as a critically important group of synthetic antibacterial agents.[2] Their mechanism of action, which involves the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, disrupts DNA replication and ultimately leads to bacterial cell death.[3][4][5] This targeted action provides a clear rationale for their efficacy.

The specific scaffold, 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, represents a promising starting point for the development of novel antibacterial agents. Its structure allows for chemical modifications at various positions, enabling the generation of a library of analogs with potentially enhanced potency, broader spectrum of activity, or improved pharmacological properties.

This document provides a comprehensive guide to the preliminary antibacterial screening of novel analogs derived from this core structure. It outlines field-proven protocols for both qualitative and quantitative assessment of antibacterial activity, explains the causality behind key experimental choices, and offers a framework for data interpretation to identify promising lead compounds.

The Core Scaffold and Rationale for Analog Synthesis

The development of a successful drug candidate often begins with a lead compound that can be systematically modified. The 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile core is amenable to such modification. A common synthetic approach involves the condensation of appropriate anilines with ethyl 2-cyano-3-methyl-3-butenoate or similar precursors. By varying the substituents on the starting aniline, a diverse library of analogs can be generated, allowing for the exploration of structure-activity relationships (SAR).

Caption: General structure of analogs showing modification points (R-groups).

The primary goal of creating these analogs is to modulate their interaction with the bacterial target enzymes or to improve their ability to penetrate the bacterial cell wall. For instance, modifications at the C7 position of the quinolone ring have been shown to be crucial for overcoming resistance.[3]

Foundational Mechanism: How Quinolones Inhibit Bacterial Growth

Understanding the mechanism of action is fundamental to interpreting screening results. Quinolones are bactericidal drugs that function by converting their targets, DNA gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome.[3][6]

  • Target Enzymes : DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria) are essential type II topoisomerases.[5] They manage the topological state of DNA by creating and resealing double-stranded breaks, a process vital for DNA replication and transcription.[4][6]

  • Formation of a Ternary Complex : Quinolones do not bind to the enzyme alone but rather to the enzyme-DNA complex. They intercalate into the DNA at the point of the break, forming a stable ternary quinolone-enzyme-DNA complex.[5]

  • Inhibition of DNA Ligation : This complex physically prevents the enzyme from re-ligating the broken DNA strands.[2]

  • Chromosome Fragmentation & Cell Death : The accumulation of these stalled complexes and the resulting double-stranded DNA breaks triggers a cascade of events, including the SOS response and ultimately, programmed cell death.[3]

Caption: Mechanism of Quinolone action on bacterial DNA replication.

Experimental Protocols for Antibacterial Screening

A tiered approach is recommended, starting with a simple, qualitative assay to identify active compounds, followed by a more rigorous quantitative assay to determine their potency.

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

This method serves as a rapid and cost-effective primary screen to identify analogs with any level of antibacterial activity.[7][8] It relies on the principle that a soluble antimicrobial agent will diffuse from a point source into an agar medium seeded with bacteria, creating a zone of growth inhibition.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile swabs, micropipettes, and tips

  • 0.5 McFarland turbidity standard

  • Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)

  • Positive control: Ciprofloxacin (e.g., 5 µg/mL)

  • Negative control: Solvent (e.g., sterile DMSO)

  • Sterile cork borer (6 mm diameter) or pipette tip

  • Incubator (37°C)

  • Calipers or ruler

Step-by-Step Methodology:

  • Inoculum Preparation: a. Aseptically pick 3-4 isolated colonies of the test bacterium from an overnight culture plate. b. Suspend the colonies in 3-5 mL of MHB. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[9][10]

  • Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension. b. Rotate the swab several times against the inside of the tube above the liquid level to remove excess inoculum. c. Streak the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.

  • Well Preparation and Compound Application: a. Allow the plate to dry for 5-10 minutes. b. Using a sterile 6 mm cork borer, aseptically punch uniform wells into the agar.[8][11] c. Carefully add a fixed volume (e.g., 50 µL) of each test analog solution, the positive control, and the negative control into separate, labeled wells.[8]

  • Incubation: a. Let the plates stand at room temperature for 1 hour to allow for pre-diffusion of the compounds. b. Invert the plates and incubate at 37°C for 18-24 hours.[8][12]

  • Result Measurement and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm) for each well.[8] b. A zone of inhibition around a test compound well (and no zone around the negative control) indicates antibacterial activity. The larger the zone, the more potent the compound is in this assay.

Protocol 2: Broth Microdilution Assay (MIC Determination)

This quantitative method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[10][13] It is the gold standard for susceptibility testing.

Materials:

  • Sterile 96-well round-bottom microtiter plates[14]

  • Bacterial strains and MHB as in Protocol 1

  • Test compounds and controls

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Step-by-Step Methodology:

  • Plate Preparation: a. Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[14] b. In the first column of wells, add an additional 100 µL of the test compound stock solution (prepared at 2x the highest desired final concentration). This creates a total volume of 200 µL.

  • Serial Dilution: a. Using a multichannel pipette set to 100 µL, mix the contents of the first column by pipetting up and down several times. b. Transfer 100 µL from the first column to the second column. c. Mix the second column and transfer 100 µL to the third column. d. Repeat this two-fold serial dilution across the plate to the desired final concentration (e.g., column 10). e. Discard 100 µL from the final dilution column (e.g., column 10) so that all wells contain 100 µL.[14]

  • Inoculum Preparation and Inoculation: a. Prepare the bacterial inoculum as described in Protocol 1 (adjusted to 0.5 McFarland). b. Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells (this typically requires a 1:100 dilution of the 0.5 McFarland suspension). c. Add 100 µL of this diluted bacterial suspension to all wells (except the sterility control). This brings the final volume in each well to 200 µL and dilutes the compound concentrations to their final test values.

  • Controls:

    • Growth Control: One well (e.g., column 11) should contain 100 µL of MHB and 100 µL of the bacterial inoculum (no compound). This well must show turbidity.[13]

    • Sterility Control: One well (e.g., column 12) should contain 200 µL of sterile MHB only (no bacteria, no compound). This well must remain clear.[13]

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel on the same plate to validate the assay.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[10][13] Turbidity indicates bacterial growth.

---dot graph "Screening_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

}

Sources

Application Notes and Protocols for the Evaluation of Antifungal Activity of Compounds Derived from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties.[1][2] This document provides a comprehensive guide for the synthesis and evaluation of novel antifungal agents derived from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. These application notes and protocols are designed to provide researchers with a robust framework for identifying and characterizing new antifungal candidates. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility, which are critical for advancing promising compounds through the drug discovery pipeline.[3]

Introduction: The Rationale for Quinoline-Based Antifungal Agents

Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of multidrug-resistant strains.[4] The limited arsenal of effective antifungal drugs necessitates the exploration of novel chemical scaffolds.[5] Quinoline and its derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1] The 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile core represents a versatile starting point for the synthesis of a library of compounds with potential antifungal efficacy. Modifications at various positions of the quinoline ring can lead to compounds with enhanced potency and selectivity.[4]

The proposed mechanism of action for many quinoline-based antifungals involves the disruption of the fungal cell membrane's integrity.[6] This can occur through interactions with ergosterol, the primary sterol in fungal cell membranes, or by inhibiting key enzymes in the ergosterol biosynthesis pathway.[7] The resulting increase in membrane permeability leads to the leakage of essential cellular contents and ultimately, cell death.

Synthesis of Novel Derivatives

The following is a proposed synthetic scheme for generating a library of diverse compounds from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This scheme is based on established synthetic methodologies for similar quinoline scaffolds.[8]

General Synthetic Protocol

A generalized two-step synthesis can be employed to generate a variety of derivatives. The initial step involves the reaction of the starting material with different reagents to introduce diversity, followed by a secondary reaction to further modify the structure.

Step 1: N-Alkylation/Arylation of the Quinoline Core

  • To a solution of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 mmol).

  • Add the desired alkyl or aryl halide (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain the N-substituted derivative.

Step 2: Modification of the Cyano Group

The versatile cyano group can be transformed into various functional groups to explore structure-activity relationships. For instance, it can be hydrolyzed to a carboxylic acid or an amide.

  • Suspend the N-substituted derivative (1 mmol) in a mixture of a suitable acid (e.g., concentrated sulfuric acid) and water.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter, wash with water, and dry the solid. Further purification can be achieved by recrystallization.

In Vitro Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure the reliability and comparability of results.[3] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[9]

Protocol for Broth Microdilution Assay

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds.[10] Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts like Candida, the endpoint is often a 50% reduction in growth, while for molds like Aspergillus, it is typically complete inhibition.[9]

Data Presentation

Summarize the MIC values in a clear and organized table for easy comparison of the antifungal activity of the synthesized derivatives.

Compound IDFungal StrainMIC (µg/mL)
Derivative 1 C. albicans16
A. fumigatus32
Derivative 2 C. albicans8
A. fumigatus16
Fluconazole C. albicans2
Amphotericin B A. fumigatus1

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic index.[11] A favorable antifungal candidate should exhibit high potency against fungal cells and low toxicity to host cells.[12]

Protocol for MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Data Presentation

Present the cytotoxicity data in a table to compare the IC50 values of the derivatives.

Compound IDCell LineIC50 (µM)
Derivative 1 HeLa> 100
Derivative 2 HeLa50
Doxorubicin HeLa1.2

Mechanistic Studies

Understanding the mechanism of action is a critical step in drug development. For quinoline derivatives, a primary suspected target is the fungal cell membrane.

Ergosterol Binding Assay

This assay helps to determine if the compounds interact with ergosterol in the fungal cell membrane.

Procedure:

  • Perform the broth microdilution assay as described in section 3.1, with one set of plates containing exogenous ergosterol in the medium.

  • A significant increase in the MIC value in the presence of ergosterol suggests that the compound may bind to ergosterol, thus being sequestered and less available to exert its antifungal effect.[1]

Visualizing the Workflow

The following diagram illustrates the overall workflow for the evaluation of antifungal compounds derived from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Antifungal_Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_analysis Data Analysis & Lead Identification start 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile synthesis Chemical Modification & Library Generation start->synthesis purification Purification & Characterization synthesis->purification antifungal_assay Antifungal Susceptibility Testing (MIC Determination) purification->antifungal_assay cytotoxicity_assay Cytotoxicity Assay (IC50 Determination) purification->cytotoxicity_assay moa Ergosterol Binding Assay antifungal_assay->moa sar Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar moa->sar lead Lead Compound Identification sar->lead

Caption: Workflow for Synthesis and Evaluation of Antifungal Compounds.

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the antifungal activity and cytotoxicity data of the synthesized library of compounds will help in elucidating the structure-activity relationships. This involves correlating specific structural modifications with changes in biological activity. For instance, the introduction of certain substituents at the N-1 position or the modification of the C-3 carbonitrile may significantly impact the antifungal potency and selectivity. This analysis is crucial for the rational design of more potent and less toxic antifungal agents.[10]

Conclusion

The protocols and application notes presented in this guide offer a comprehensive framework for the discovery and preclinical evaluation of novel antifungal agents derived from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. By adhering to standardized methodologies and systematically exploring the structure-activity relationships, researchers can significantly enhance the probability of identifying promising lead compounds for further development in the fight against fungal infections.

References

  • Benchchem. Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • de Almeida, J. G. L., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Scientific Reports, 8(1), 1-10.
  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(5), ofy102.
  • ACS Publications. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4333–4340.
  • Thompson, G. R., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00162-19.
  • Prasad, R., et al. (2016). Antifungals: Mechanism of Action and Drug Resistance. In Drug Resistance in Bacteria, Fungi, Malaria, and Cancer (pp. 265-280). Springer, Cham.
  • ACS Publications. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.
  • Denning, D. W. (2003). Echinocandin antifungal drugs. The Lancet, 362(9390), 1142-1151.
  • MDPI. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • ResearchGate. Cytotoxicity assays were performed for each of the (A) four antifungal...
  • PubMed. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents.
  • PubMed. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors.
  • PubMed. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis.
  • ResearchGate. Synthesis of New 4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines as Potent Antifungal Compounds.
  • PubMed. Quinoline-based antifungals.

Sources

The Privileged Scaffold: Application Notes for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Core in Drug Discovery

The quinoline and its oxidized counterpart, the quinolinone, represent a cornerstone in the architecture of pharmacologically active molecules.[1][2] This bicyclic heterocyclic system is a versatile scaffold found in a multitude of natural products and synthetic compounds, demonstrating a broad spectrum of biological activities.[1] In the realm of medicinal chemistry, the 2-oxo-1,2-dihydroquinoline framework is of particular interest, forming the core of several FDA-approved drugs and numerous clinical candidates. Its unique structure allows for diverse functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties to target a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.

This guide focuses on a specific, promising derivative: 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile . The strategic placement of a methyl group at the C4 position and a nitrile group at the C3 position offers unique electronic and steric properties, making it an attractive starting point for library synthesis and lead optimization. The nitrile moiety, in particular, is a versatile functional group that can participate in various chemical transformations to generate diverse pharmacophores.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for leveraging 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile in medicinal chemistry research.

Synthesis and Characterization

The synthesis of the 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold can be achieved through several established synthetic routes for quinolinone derivatives. A common and effective method involves the cyclization of appropriately substituted anilines with active methylene compounds.

Protocol: Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

This protocol is adapted from established methods for the synthesis of similar quinolinone structures.

Materials:

  • Substituted aniline (e.g., aniline)

  • Ethyl 2-cyano-3-methyl-2-butenoate

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1 equivalent) and ethyl 2-cyano-3-methyl-2-butenoate (1.1 equivalents) in a minimal amount of ethanol.

  • Cyclization: Add a high-boiling point solvent such as diphenyl ether and heat the mixture to reflux (approximately 250-260 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash it with a cold solvent like ethanol or hexane to remove residual diphenyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The molecular formula for 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is C₁₁H₈N₂O, with a molecular weight of 184.19 g/mol .[3]

Applications in Medicinal Chemistry

The 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold is a valuable starting point for the development of novel therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Drug Development

The quinolinone core is a well-established pharmacophore in oncology.[4][5][6] Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[7]

Rationale for Application: The planar nature of the quinolinone ring allows for potential intercalation with DNA, while the substituents at the C3 and C4 positions can be modified to interact with specific enzymatic pockets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amides or tetrazoles to enhance binding affinity and selectivity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile stock solution in complete culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Compound/DerivativeCell LineIC₅₀ (µM)Reference
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-71.73 ± 0.27[1]
4-(2-fluorophenoxy)quinoline derivative 21c HT-290.01 - 0.53[4]
(4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivative 6e A-54921.46 ± 1.41[7]

This table presents data for structurally related quinolinone derivatives to illustrate the potential cytotoxic activity of this compound class.

Antimicrobial Drug Discovery

Quinolone derivatives have a long history as effective antibacterial agents.[2] The 4-oxo-1,2-dihydroquinoline core is a key feature of many quinolone antibiotics. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]

Rationale for Application: The 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold can be explored for the development of novel antimicrobial agents. Modifications to the core structure can lead to compounds with improved activity against resistant strains or a broader spectrum of activity.

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide 12b S. aureus39[11]
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide 12b E. coli39[11]
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide 12b P. aeruginosa39[11]

This table presents data for a structurally related quinolinone derivative to illustrate the potential antimicrobial activity of this compound class.

Visualizing Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Lead Opt. start Starting Materials (Aniline, Active Methylene Cmpd) reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Work-up & Isolation reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial data_analysis Data Analysis (IC50, MIC calculation) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for synthesis and biological screening.

Signaling Pathway: Potential Mechanism of Action in Cancer

While the specific mechanism of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is yet to be fully elucidated, many quinolinone derivatives are known to induce apoptosis in cancer cells. A potential pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

G quinolone Quinolinone Derivative bcl2 Bcl-2 (Anti-apoptotic) quinolone->bcl2 Inhibition bax Bax (Pro-apoptotic) quinolone->bax Activation mito Mitochondrion bcl2->mito bax->mito cyt_c Cytochrome c mito->cyt_c Release cas9 Caspase-9 cyt_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway targeted by quinolinones.

Conclusion and Future Directions

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile represents a privileged scaffold with significant potential in medicinal chemistry. The synthetic accessibility and the versatility of its functional groups make it an ideal candidate for the generation of compound libraries for high-throughput screening. The protocols and application notes provided herein offer a solid foundation for researchers to explore the therapeutic potential of this and related quinolinone derivatives.

Future research should focus on elucidating the specific molecular targets and mechanisms of action of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, exploring their efficacy in more complex biological systems, such as co-culture models and in vivo animal models, will be essential for their translation into clinical candidates.

References

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Retrieved from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). Molecules, 26(23), 7349. Retrieved from [Link]

  • Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). Journal of Chemistry, 2021, 1-17. Retrieved from [Link]

  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. (2025).
  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Retrieved from [Link]

  • Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. (2013). Archiv der Pharmazie, 346(9), 655-664. Retrieved from [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2022). Molecules, 27(5), 1690. Retrieved from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). Future Medicinal Chemistry.
  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. (2026).
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). RSC Advances, 11(48), 30205-30217. Retrieved from [Link]

  • Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. (2023). Scientific Reports, 13(1), 7726. Retrieved from [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline- 3-Carbonitriles. (2024). African Journal of Biomedical Research, 27(1S).
  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (2025).
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2019). RSC Medicinal Chemistry, 10(9), 1581-1591. Retrieved from [Link]

  • Synthesis and Antibacterial Potency of 4-Methyl- 2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, Selected [a]-Fused Heterocyles and Acyclic Precursors. (2025).
  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. (2025). Applied and Environmental Microbiology.
  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Deriv
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2014). Der Pharma Chemica, 6(5), 363-369. Retrieved from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). RSC Advances, 14(10), 6825-6841. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). Catalysts, 13(1), 144. Retrieved from [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2012). Organic & Biomolecular Chemistry, 10(26), 5113-5118. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents.[1][2] Its unique electronic and structural features offer multiple avenues for chemical modification, enabling the systematic exploration of chemical space to optimize biological activity. This guide provides a detailed technical overview of the key reactive sites within this scaffold and presents robust, field-proven protocols for its derivatization. We will delve into the causality behind experimental choices, offering insights into reaction mechanisms and optimization strategies. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a practical framework for synthesizing novel derivatives with therapeutic potential.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The 2-oxo-quinoline (or carbostyril) substructure is of particular interest, being present in several approved drugs and numerous clinical candidates.[5] The 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold combines the key features of a lactam, an electron-withdrawing nitrile group, and a reactive methyl group, making it a versatile starting point for the synthesis of diverse compound libraries.[6] The derivatization of this core allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates.[7]

Structural Features and Chemical Reactivity

The derivatization potential of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile stems from several key reactive sites. Understanding the reactivity of each site is crucial for designing successful synthetic strategies.

  • N1-Position (Lactam Nitrogen): The acidic proton on the lactam nitrogen can be readily deprotonated by a suitable base, creating a nucleophilic anion. This site is ideal for introducing a wide variety of substituents via alkylation, arylation, or acylation, allowing for significant modulation of the molecule's properties.

  • C3-Nitrile Group: The nitrile functionality is a versatile chemical handle. It can undergo hydrolysis to form a carboxylic acid or an amide, or it can participate in cycloaddition reactions to generate novel heterocyclic systems.

  • C4-Methyl Group: The methyl group at the C4 position is activated by the adjacent electron-withdrawing groups and the aromatic system. It can potentially undergo condensation reactions with aldehydes or be functionalized through radical mechanisms.

  • Aromatic Ring (Benzene Moiety): The benzene ring can be functionalized via electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the electron-withdrawing nature of the quinolone core can make these reactions challenging and may require harsh conditions.

Below is a diagram illustrating the key reactive sites for derivatization.

Reactive_Sites cluster_molecule img img N1 N1-Position (Alkylation, Arylation) N1->mol_center CN C3-Nitrile Group (Hydrolysis, Cycloaddition) CN->mol_center CH3 C4-Methyl Group (Condensation) CH3->mol_center Aro Aromatic Ring (Electrophilic Substitution) Aro->mol_center

Caption: Key reactive sites on the 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold.

Protocols for Derivatization

The following sections provide detailed protocols for the derivatization of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile at its most accessible reactive sites.

Protocol 1: N-Alkylation of the Lactam Nitrogen

N-alkylation is a fundamental derivatization strategy to introduce diversity and modulate the pharmacokinetic profile of the scaffold. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Principle: The acidic proton at the N1 position is removed by a base to form a nucleophilic nitrogen anion, which then attacks an alkylating agent (e.g., alkyl halide) in a classic SN2 reaction. Stronger bases and polar aprotic solvents generally favor this reaction.

Workflow Diagram:

Caption: General workflow for the N-alkylation of the quinoline scaffold.

Step-by-Step Protocol:

  • Preparation: To a solution of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add a suitable base (e.g., sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq)).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon) to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature, although gentle heating (50-60 °C) may be required for less reactive alkylating agents.[8]

  • Work-up: Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated derivative.

ParameterCondition ACondition BRationale
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)NaH is a strong, non-nucleophilic base suitable for complete deprotonation. K2CO3 is a milder, less hazardous base, often sufficient for reactive alkylating agents.
Solvent DMFDMSOPolar aprotic solvents that effectively solvate the cation and promote the SN2 reaction.
Temperature Room Temperature50 °CHigher temperatures can increase the reaction rate but may also lead to side products.
Typical Yield 70-95%60-85%Yields are dependent on the specific alkylating agent used.
Protocol 2: Hydrolysis of the Nitrile Group to Carboxylic Acid

Converting the nitrile group to a carboxylic acid opens up further derivatization possibilities, such as amide bond formation. This transformation can be achieved under either acidic or basic conditions.

Principle: The nitrile group is hydrolyzed in the presence of a strong acid or base. The reaction proceeds through an intermediate amide, which is further hydrolyzed to the carboxylic acid.

Step-by-Step Protocol (Basic Hydrolysis):

  • Reaction Setup: Suspend 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Hydrolysis: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the corresponding carboxylic acid.

Causality Behind Experimental Choices:

  • Base Concentration: A higher concentration of NaOH accelerates the hydrolysis but may also promote side reactions. A 10-20% solution is generally a good starting point.

  • Solvent System: The use of a co-solvent like ethanol improves the solubility of the starting material.

  • Reaction Time: The hydrolysis of the intermediate amide is often the rate-limiting step and may require prolonged heating.

Protocol 3: C3-Arylation via a Radical-Mediated Approach

While direct functionalization at the C3 position is challenging due to the presence of the nitrile, related quinolin-4-one systems have been successfully arylated at this position.[9][10] A similar strategy could potentially be adapted. This protocol describes a transition-metal-free approach using arylhydrazines as an aryl radical source.[9]

Principle: In the presence of a base and an oxidant (air), arylhydrazine generates an aryl radical. This radical then adds to the electron-deficient C3 position of the quinolone ring, followed by oxidation to afford the C3-arylated product.

Step-by-Step Protocol:

  • Reaction Setup: In a flask open to the air, dissolve the 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivative (1.0 eq) and the desired arylhydrazine hydrochloride (2.0 eq) in dimethyl sulfoxide (DMSO).

  • Base Addition: Add potassium carbonate (K2CO3) (3.0 eq) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically change color.

  • Monitoring: Follow the formation of the product by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the C3-arylated product.

Note: This reaction's applicability to the nitrile-containing substrate would need to be experimentally validated. The electron-withdrawing nature of the nitrile group should, in principle, favor radical addition at the C3 position.

Characterization of Derivatives

The successful synthesis of derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. For N-alkylated products, the appearance of new signals corresponding to the alkyl group and the disappearance of the N-H proton signal are key indicators.[11]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the addition of the new substituent.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of starting functional groups (e.g., N-H stretch) and the appearance of new ones.

Conclusion

The 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold is a highly valuable starting point for the development of new chemical entities in drug discovery. The protocols outlined in this application note provide a robust framework for its derivatization at key reactive sites. By carefully selecting the reaction conditions and reagents, researchers can efficiently generate diverse libraries of novel compounds for biological screening, paving the way for the discovery of next-generation therapeutics.

References

  • Verma, A., et al. (2012). Quinoline: A versatile heterocyclic. PMC, NIH. Available at: [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available at: [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Available at: [Link]

  • Ravi, M., et al. (2015). Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Ukrainets, I. V., et al. (2009). 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Riaz, M., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Mohamed, A. M., et al. (2020). 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. ResearchGate. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Available at: [Link]

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. Available at: [Link]

  • Riaz, M., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. PubMed. Available at: [Link]

  • Ravi, M., et al. (2015). Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. PubMed. Available at: [Link]

  • Wang, N., et al. (2022). Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. PMC. Available at: [Link]

  • Povarov, L. S. (1967). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Russian Chemical Reviews. Available at: [Link]

  • Forgács, A., et al. (2021). C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives. ResearchGate. Available at: [Link]

  • Wolska, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Flores-Alamo, M., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]

  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Bakherad, M., et al. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI. Available at: [Link]

  • Ames, D. E., & Byrne, C. J. A. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kumar, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinolone scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target compound.

Understanding the Synthesis: The Modified Friedländer Condensation

The most common and efficient route for the synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a variation of the Friedländer synthesis.[1][2][3] This reaction involves the base-catalyzed condensation of 2-aminoacetophenone with an active methylene compound, typically ethyl 2-cyanoacetate, followed by intramolecular cyclization and tautomerization. A common catalyst for this reaction is a weak base like piperidine.[4][5]

The overall reaction is as follows:

2-aminoacetophenone + Ethyl 2-cyanoacetate --(Piperidine, Heat)--> 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

While this reaction is generally robust, the formation of several side products can complicate the synthesis and purification process. This guide will address the most frequently observed impurities, their mechanisms of formation, and strategies for their prevention and removal.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction mixture is showing a complex spot on TLC, and the yield of the desired product is low. What are the likely side products?

Several side products can form during this synthesis, leading to a complex reaction mixture. The most common culprits are:

  • Side Product A: 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: The hydrolyzed form of your target molecule.

  • Side Product B: 3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide derivative: Resulting from the self-condensation of 2-aminoacetophenone.

  • Side Product C: Uncyclized Knoevenagel Condensation Product: An intermediate that has failed to cyclize.

  • Unreacted Starting Materials: 2-aminoacetophenone and ethyl 2-cyanoacetate.

The formation of these side products is highly dependent on reaction conditions such as temperature, reaction time, and the presence of water.

FAQ 2: I have a significant amount of a more polar side product that seems to be a hydrolyzed version of my target compound. How can I prevent this?

Issue: You are likely observing the formation of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (Side Product A) .

Causality: The nitrile group (-CN) is susceptible to hydrolysis to a primary amide (-CONH₂) under both acidic and basic conditions, especially at elevated temperatures in the presence of water. Even trace amounts of water in your reagents or solvent can lead to this side reaction over prolonged heating.

Troubleshooting & Mitigation:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reagents should be stored in desiccators.

  • Control Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to avoid prolonged exposure to the basic catalyst and heat, which can promote hydrolysis.

  • Optimal Temperature: While heat is necessary to drive the cyclization, excessive temperatures can accelerate nitrile hydrolysis. Maintain the reaction at the lowest effective temperature for the cyclization to proceed efficiently.

ParameterStandard ConditionOptimized Condition to Reduce Hydrolysis
Solvent EthanolAnhydrous Ethanol or Toluene
Temperature Reflux80-100°C (monitor closely)
Reaction Time 4-6 hoursMonitor by TLC (typically 2-4 hours)
FAQ 3: My NMR spectrum shows complex aromatic signals and an extra acetyl group. What could this be?

Issue: This suggests the presence of a self-condensation product of 2-aminoacetophenone, leading to a more complex quinoline derivative such as a (3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide derivative (Side Product B) .

Causality: Under basic conditions, 2-aminoacetophenone can undergo an aldol-type self-condensation reaction. This dimer can then react with ethyl 2-cyanoacetate to form a more complex and higher molecular weight impurity.

Troubleshooting & Mitigation:

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of ethyl 2-cyanoacetate to ensure the 2-aminoacetophenone is consumed by the desired reaction pathway.

  • Gradual Addition: Add the 2-aminoacetophenone slowly to the reaction mixture containing ethyl 2-cyanoacetate and the catalyst. This maintains a low concentration of the aminoacetophenone, minimizing the rate of self-condensation.

  • Catalyst Concentration: Use the minimum effective amount of piperidine. High concentrations of the base can favor the self-condensation pathway.

FAQ 4: I have an impurity that seems to be an uncyclized intermediate. How can I drive the reaction to completion?

Issue: You may be isolating the Knoevenagel condensation product between 2-aminoacetophenone and ethyl 2-cyanoacetate, which has failed to undergo the final intramolecular cyclization.

Causality: The final ring-closing step to form the quinolone is often the rate-limiting step and requires sufficient thermal energy. Insufficient reaction time or temperature can lead to the accumulation of this intermediate.

Troubleshooting & Mitigation:

  • Increase Reaction Temperature: If you are running the reaction at a lower temperature to avoid other side reactions, a modest increase may be necessary to promote cyclization.

  • Prolong Reaction Time: Continue to monitor the reaction by TLC. If starting materials are consumed but a new spot corresponding to the intermediate is present, allow the reaction to proceed for a longer duration.

  • Choice of Catalyst: While piperidine is common, a stronger base like sodium ethoxide can be used in some protocols to facilitate the cyclization, but this may also increase the likelihood of other side reactions. Careful optimization is required.

Visualizing the Reaction and Side Pathways

The following diagrams illustrate the main reaction pathway and the formation of common side products.

cluster_main Main Synthetic Pathway cluster_side Side Product Formation SM1 2-Aminoacetophenone Int1 Knoevenagel Intermediate (Uncyclized Product - Side Product C) SM1->Int1 Knoevenagel Condensation Dimer 2-Aminoacetophenone Dimer SM1->Dimer Self-Condensation SM2 Ethyl 2-cyanoacetate SM2->Int1 Knoevenagel Condensation Cat Piperidine Cat->Int1 Knoevenagel Condensation Product 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Int1->Product Intramolecular Cyclization SP_A Side Product A (Hydrolyzed Amide) Product->SP_A Hydrolysis SP_B Side Product B (Self-Condensation Product) Water H2O (trace) Water->SP_A Dimer->SP_B Reaction with Ethyl 2-cyanoacetate

Caption: Reaction scheme for the synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and the formation of key side products.

Experimental Protocol: A Validated Approach

This protocol is a standard procedure for the synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, with annotations to highlight critical steps for minimizing side product formation.

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • Ethyl 2-cyanoacetate (1.2 eq)

  • Piperidine (0.2 eq)

  • Anhydrous Ethanol

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone and anhydrous ethanol.

  • Reagent Addition: Add ethyl 2-cyanoacetate to the solution, followed by the dropwise addition of piperidine.

    • Expert Insight: A slight excess of ethyl 2-cyanoacetate helps to drive the reaction to completion and minimizes the self-condensation of 2-aminoacetophenone.

  • Reaction: Heat the reaction mixture to reflux (or a controlled temperature of 80-100°C) and monitor the progress by TLC.

    • Expert Insight: Close monitoring is crucial. Prolonged heating can lead to increased hydrolysis of the nitrile group.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product often precipitates out of solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF) to remove any remaining side products.[6]

Start Combine Reactants: - 2-Aminoacetophenone - Ethyl 2-cyanoacetate - Anhydrous Ethanol Add_Cat Add Piperidine Catalyst Start->Add_Cat Reflux Heat to Reflux (80-100°C) Monitor by TLC Add_Cat->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Purify Recrystallize (Ethanol/Acetic Acid/DMF) Wash->Purify Final_Product Pure 4-Methyl-2-oxo-1,2- dihydroquinoline-3-carbonitrile Purify->Final_Product

Caption: Experimental workflow for the synthesis and purification of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. [Link]

  • Jia, C.-S.; Zhang, Z.; Tu, S.-J.; Wang, G.-W. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Org. Biomol. Chem.2006 , 4, 104–110. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem.2016 , 4, 1027. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62, 7512–7515. [Link]

  • Ukrainets, I. V.; et al. 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds2008 , 44, 57-64. [Link]

  • Martínez-Crespo, P. J.; et al. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank2023 , 2023, M1672. [Link]

  • Ali, M. A.; et al. Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers. Arkivoc2007 , (xvi), 127-138. [Link]

  • Chourasia, S. S.; Rahangdale, P. K.; Inam, F. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica2017 , 9, 35-37. [Link]

  • Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Arts & Sciences: Current Researches2018 , 1, 0001. [Link]

  • Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. 2018 , 3, 10-14. [Link]

Sources

Technical Support Center: Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with quinolone scaffolds. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

The synthesis of this quinolone derivative, a valuable heterocyclic motif in drug discovery, typically proceeds via a multi-component reaction akin to the Friedländer annulation.[1] This involves the condensation of a 2-aminoaryl ketone with an active methylene compound, in this case, likely 2-aminoacetophenone and ethyl cyanoacetate (or a related cyanomethylene reagent). While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will help you navigate these challenges to achieve optimal results.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section addresses specific, common problems encountered during the synthesis. We diagnose the likely causes and provide actionable, step-by-step protocols for resolution.

Problem 1: My reaction yield is consistently low (<50%).

Low conversion of starting materials is a frequent issue and can often be traced back to suboptimal reaction conditions or catalyst inefficiency.[2]

Potential Cause 1: Inappropriate Catalyst Choice or Activity

The classic Friedländer synthesis can be catalyzed by both acids and bases.[1] However, strong acids or bases and high temperatures can promote side reactions, such as self-condensation of the ketone or degradation of the product.[2]

  • Expert Recommendation: Shift from traditional strong acids/bases to milder, more selective catalytic systems. Lewis acids are particularly effective. For instance, bismuth(III) chloride (BiCl₃) has been used as a low-cost, non-toxic, and efficient Lewis acid catalyst for the synthesis of related 4-hydroxy-2-quinolone analogues under microwave irradiation.[3]

Suggested Protocol: Catalyst Screening

  • Setup: In parallel reaction vials, combine your 2-aminoaryl ketone and active methylene compound in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: To each vial, add a different catalyst. Consider the following options:

    • Lewis Acids: BiCl₃ (10-20 mol%), InCl₃, Sc(OTf)₃.

    • Solid Acids: Montmorillonite K-10, Amberlyst-15.

    • Brønsted Acids: p-Toluenesulfonic acid (p-TSA), Acetic Acid (can also serve as solvent).

    • Base Catalysts: Piperidine, Sodium Ethoxide.[1]

  • Reaction: Run the reactions at a moderate temperature (e.g., 80 °C) and monitor by Thin-Layer Chromatography (TLC).

  • Analysis: Compare the TLC profiles for product formation and consumption of starting materials to identify the most effective catalyst.

Potential Cause 2: Suboptimal Reaction Temperature and Time

Temperature is a critical variable. Too low, and the reaction rate will be impractically slow; too high, and you risk decomposition and the formation of tarry byproducts.[4]

  • Expert Recommendation: Perform a temperature optimization study. Start at a lower temperature and incrementally increase it, monitoring the reaction progress closely.

Suggested Protocol: Temperature Optimization

  • Using the best catalyst identified above, set up identical reactions.

  • Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C, and reflux).

  • Monitor each reaction by TLC every 30-60 minutes to determine the optimal balance between reaction rate and impurity formation.

  • Once the starting material is consumed, quench the reaction. Do not let it run unnecessarily long, as this can lead to product degradation.[2]

Potential Cause 3: Poor Solubility of Reactants

If reactants are not fully dissolved, the reaction becomes heterogeneous and the rate will be significantly reduced.

  • Expert Recommendation: Select a solvent that ensures complete solubility of all reactants at the chosen reaction temperature. Polar aprotic solvents are often good choices.

Suggested Protocol: Solvent Screening

  • Test the solubility of your starting materials in a range of solvents at room temperature and at your target reaction temperature.

  • Commonly successful solvents for this type of condensation include ethanol, N,N-dimethylformamide (DMF), and acetic acid.[2][5]

  • Choose the solvent that provides the best solubility and proceed with your optimized catalyst and temperature conditions.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G Start Low Yield (<50%) Cause1 Suboptimal Catalyst? Start->Cause1 Cause2 Incorrect Temperature? Start->Cause2 Cause3 Poor Solubility? Start->Cause3 Cause4 Side Reactions? Start->Cause4 Action1 Screen Milder Catalysts (e.g., Lewis Acids) Cause1->Action1 Action2 Optimize Temperature (e.g., 60-100 °C) Cause2->Action2 Action3 Screen Solvents (e.g., EtOH, DMF) Cause3->Action3 Action4 Use Dry Solvents & Inert Atmosphere Cause4->Action4

Caption: A decision tree for troubleshooting low product yield.

Problem 2: A dark, tarry byproduct is forming, complicating purification.

Tar formation is a classic sign of polymerization or degradation, often caused by overly harsh reaction conditions.[4]

Potential Cause: High Temperatures or Strong Acid/Base Catalyst

  • Expert Recommendation: As discussed above, high heat and aggressive catalysts are the primary culprits. The most effective solution is to switch to milder conditions. If a strong acid is required, consider using a moderator like ferrous sulfate (FeSO₄), which is common in similar quinoline syntheses like the Skraup reaction to control exotherms.[4]

Suggested Protocol: Minimizing Tar Formation

  • Lower the reaction temperature significantly. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Replace strong acids (like concentrated H₂SO₄) with a milder Lewis acid (e.g., BiCl₃, ZnCl₂) or a solid acid catalyst that can be easily filtered off.[3]

  • If using a base, switch from strong bases like NaOEt to a milder organic base like piperidine.[6]

  • Ensure an inert atmosphere (Nitrogen or Argon) if your starting materials or intermediates are sensitive to oxidation.

Problem 3: The product precipitates but is difficult to purify.

Co-precipitation of unreacted starting materials or byproducts with the desired product can make purification by simple filtration insufficient.

Potential Cause 1: Incomplete Reaction

  • Expert Recommendation: Ensure the reaction has gone to completion by using TLC. If starting material remains, it will contaminate your product.

Potential Cause 2: Suboptimal Crystallization/Precipitation Conditions

  • Expert Recommendation: Purification is best achieved by recrystallization rather than simple precipitation. This process allows for the selective crystallization of the desired compound, leaving impurities behind in the solvent.

Suggested Protocol: Recrystallization

  • Solvent Selection: Find a suitable solvent system. The ideal solvent will dissolve your crude product when hot but not when cold. Common solvents for recrystallizing quinolones include DMF/water, ethanol, or ethyl acetate.[7][8]

  • Dissolution: Dissolve the crude, dried solid in the minimum amount of boiling solvent.

  • Filtration (Hot): If there are insoluble impurities (like tar or catalyst residue), perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism, and how can it help my optimization efforts?

Understanding the mechanism highlights the critical steps. The reaction likely proceeds through an initial base- or acid-catalyzed condensation between the ketone and the active methylene nitrile (a Knoevenagel condensation), followed by an intramolecular cyclization (a nucleophilic attack of the aniline nitrogen onto the nitrile group), and finally tautomerization to the stable 2-quinolone form.[1][10] Knowing this, you can see why catalyst choice is crucial for the initial C-C bond formation and why solvent polarity can influence the stability of charged intermediates during cyclization.

Plausible Reaction Mechanism

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization A 2-Aminoacetophenone + Ethyl Cyanoacetate B Intermediate Enamine A->B Catalyst (Base/Acid) - H₂O C Cyclized Intermediate B->C Heat D Final Product: 4-Methyl-2-oxo-1,2- dihydroquinoline-3-carbonitrile C->D Rearrangement

Caption: A simplified overview of the synthesis pathway.

Q2: How critical is the choice of solvent?

Solvent choice is paramount. It not only affects reactant solubility but also the reaction mechanism and rate.[11]

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): Can act as hydrogen bond donors, potentially stabilizing charged intermediates. Ethanol is a common choice and generally provides good yields.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are excellent at dissolving a wide range of reactants and can accelerate reactions involving charged intermediates.[7] However, they have high boiling points, which can make product isolation more difficult.

  • Non-Polar Solvents (e.g., Toluene, Xylene): Often used in conditions where water removal is necessary (e.g., using a Dean-Stark apparatus) to drive the initial condensation equilibrium forward.

The table below summarizes the properties of common solvents for this synthesis.

SolventTypeBoiling Point (°C)Key Considerations
Ethanol Polar Protic78Good general-purpose solvent; product may precipitate upon cooling.
Acetic Acid Polar Protic118Can act as both solvent and acid catalyst; can be corrosive.
DMF Polar Aprotic153Excellent dissolving power; high boiling point requires vacuum for removal.[8]
Toluene Non-Polar111Allows for azeotropic removal of water to drive the reaction forward.

Q3: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method.[2]

Suggested Protocol: TLC Monitoring

  • Prepare your TLC plate: Use a silica gel plate.

  • Choose a solvent system (eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. A 7:3 or 1:1 mixture of Hexane:Ethyl Acetate is often effective for this class of compounds.

  • Spot the plate: Apply small spots of your starting materials (co-spotted) and the reaction mixture at different time points.

  • Develop and Visualize: Run the plate in the eluent and visualize under a UV lamp (254 nm). The product, being a larger, more conjugated system, should have a different Rf value than the starting materials. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

Q4: Are there any safety considerations I should be aware of?

Yes. Always consult the Safety Data Sheet (SDS) for all reagents.

  • Solvents: Many organic solvents like DMF are toxic. Always work in a well-ventilated fume hood.

  • Reagents: Substituted anilines can be toxic and skin irritants.

  • Cyanides: The starting material contains a nitrile (cyano) group, which is covalently bound and stable. However, avoid extremely harsh acidic conditions that could potentially hydrolyze it, and always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Perillo, I., Blanco, M., Shmidt, M., & Schapira, C. (2006).
  • ResearchGate. (2006). A Convenient Method for the Preparation of 4Hydroxy2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the keto-enol tautomerism of ethyl acetoacetate. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available from: [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6668. Available from: [Link]

  • JSM Chemistry. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • Core.ac.uk. (n.d.). Bio-Based Solvents for Organic Synthesis. Retrieved from [Link]

  • PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • Bou-Salah, L., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(40), 28203–28212. Available from: [Link]

  • ResearchGate. (2009). 4-hydroxy- 2-quinolones. 153. Synthesis of 4-methyl-2-oxo-1,2- Dihydroquinoline-3-carboxylic acid hetarylamides. Retrieved from [Link]

  • Shiri, M. (2012). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 105, 93-172.
  • MDPI. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • ResearchGate. (1987). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.

Introduction: The Challenge of Purity

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a key heterocyclic scaffold in medicinal chemistry. Its synthesis, often involving methods like the Camps cyclization or Knoevenagel condensation, can lead to a variety of impurities. These can include unreacted starting materials, isomeric byproducts, and degradation products, making purification a critical and often challenging step. This guide provides a structured approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile?

A1: The impurities largely depend on the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: Such as a substituted 2-aminoacetophenone and a cyano-containing active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

  • Isomeric Byproduct: The corresponding 4-quinolone isomer, 2-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, can form during Camps-type cyclizations[1][2][3].

  • Hydrolysis Products: The nitrile group can be sensitive to acidic or basic conditions, leading to the formation of the corresponding amide (4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide) or carboxylic acid (4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)[4][5][6].

  • Polymeric material and Tar: Harsh reaction conditions, particularly in acid-catalyzed cyclizations, can lead to the formation of dark, tarry substances that can complicate purification[7].

Q2: My compound appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?

A2: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups, potentially catalyzing decomposition reactions.

To mitigate this, you can:

  • Use Neutralized Silica: Deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to prepare a slurry of silica gel in your starting eluent containing a small percentage (e.g., 0.5-1%) of triethylamine.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase silica (C18).

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

Q3: I am struggling to find a good solvent system for recrystallization. What are some general guidelines?

A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinolinone derivatives, common solvent systems to explore include:

  • Single Solvents: Ethanol, methanol, acetonitrile, or ethyl acetate.

  • Solvent Mixtures: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Common pairs include ethanol/water, dichloromethane/hexane, or ethyl acetate/hexane.

The process involves dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes slightly cloudy. Upon cooling, crystals should form.

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide will help you diagnose and solve common problems encountered during column chromatography purification.

Cause: The chosen solvent system does not have the optimal polarity to differentiate between your product and impurities.

Solution:

  • Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities. A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Adjusting Polarity:

    • If your spots are all at the baseline (Rf values are too low), increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

    • If your spots are all at the solvent front (Rf values are too high), decrease the polarity of your eluent.

  • Aim for an Optimal Rf: For good separation in column chromatography, the Rf value of your target compound on the TLC plate should ideally be between 0.2 and 0.4.

Solvent System Component 1 (Non-polar) Solvent System Component 2 (Polar) Typical Starting Ratio (v/v) Notes
Hexane / HeptaneEthyl Acetate9:1 to 1:1A versatile system for compounds of intermediate polarity.
Dichloromethane (DCM)Methanol (MeOH)99:1 to 9:1Good for more polar compounds. Be mindful of silica's acidity.
TolueneAcetone9:1 to 1:1Offers different selectivity compared to ester-based systems.

Cause: The impurity has a very similar polarity to your product in the chosen solvent system.

Solution:

  • Change Solvent Selectivity: Instead of just adjusting the polarity, change one of the solvents in your eluent system to one with different chemical properties. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.

  • Employ a Shallow Gradient: A very slow, shallow increase in the polarity of the eluent during the column run can sometimes resolve closely eluting compounds.

  • Consider Reversed-Phase Chromatography: If the impurity is difficult to separate by normal-phase chromatography, reversed-phase (e.g., C18 silica) chromatography may provide the necessary selectivity. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Caption: Workflow for optimizing column chromatography.

Guide 2: Recrystallization Challenges

Cause: The compound is coming out of solution too quickly, often because the solution is supersaturated or the temperature has dropped too rapidly. The compound may also be impure.

Solution:

  • Re-heat and Add More Solvent: Heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Cause: The solution is not saturated enough, or there are no nucleation sites for crystal growth to begin.

Solution:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Cool to a Lower Temperature: Once the solution has slowly cooled to room temperature, place it in an ice-water bath to further decrease the solubility of your compound.

start Dissolved crude product in minimal hot solvent cool Allow to cool slowly start->cool check_crystals Do crystals form? cool->check_crystals oiling_out Does it oil out? check_crystals->oiling_out No success Collect pure crystals check_crystals->success Yes no_crystals No crystals form oiling_out->no_crystals No reheat_add_solvent Re-heat and add more solvent oiling_out->reheat_add_solvent Yes scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed reduce_volume Reduce solvent volume and re-cool no_crystals->reduce_volume reheat_add_solvent->cool scratch_seed->check_crystals reduce_volume->cool

Caption: Decision tree for troubleshooting recrystallization.

Analytical Characterization of Impurities

Identifying the nature of the impurities is key to selecting the right purification strategy.

  • Thin-Layer Chromatography (TLC): A quick and effective way to assess the complexity of your crude mixture and to monitor the progress of your purification. A more polar compound will generally have a lower Rf value.

    • Hydrolysis to Carboxylic Acid: The carboxylic acid impurity will be significantly more polar than the nitrile and will likely have a much lower Rf value, possibly remaining at the baseline in many solvent systems.

    • Isomeric Impurity: The quinolin-4-one isomer may have a similar polarity to the desired quinolin-2-one product, making it challenging to separate. Careful selection of the TLC solvent system is crucial to achieve separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Look for the disappearance of signals corresponding to the starting materials. The presence of a broad singlet in the downfield region (around 12 ppm) could indicate the NH proton of the quinolinone ring. A very broad signal could also indicate the presence of a carboxylic acid proton. The appearance of new aromatic signals or changes in the integration of existing signals can point to the presence of byproducts.

    • 13C NMR: The nitrile carbon typically appears around 115-120 ppm. The carbonyl carbon of the quinolinone will be significantly downfield (around 160-165 ppm). The presence of a carbonyl signal characteristic of a carboxylic acid (typically >170 ppm) would confirm hydrolysis.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is expected at an m/z of 184.19 (for the molecular formula C11H8N2O).

    • An ion at m/z corresponding to the starting materials would indicate an incomplete reaction.

    • An ion at m/z 202 could indicate the hydrolysis of the nitrile to the carboxylic acid (C11H9NO3).

    • An ion at m/z 203 could indicate the hydrolysis to the primary amide (C11H9N2O2).

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) that gives your target compound an Rf of ~0.3.

  • Column Packing: Dry pack a flash column with silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is your "dry load." Carefully add the dry load to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. You can run an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

References

  • Camps, R. (1899). Synthesen von Hydroxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234. [Link]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation–Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968–7973. [Link]

  • Fiveable. (n.d.). Hydrolysis of Nitriles. Fiveable. [Link]

  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679. [Link]

  • Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]

  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]

Sources

Technical Support Center: Recrystallization of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides a comprehensive resource for the successful recrystallization of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical. This document moves beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions (FAQs), and the scientific rationale behind each step to empower researchers to overcome common challenges in its purification.

Section 1: Compound Profile & Physicochemical Properties

Understanding the inherent properties of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is the foundation for developing a robust recrystallization protocol. The molecule's structure contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and nitrile nitrogen), as well as an aromatic system, which dictates its solubility behavior.[1][2]

PropertyValueSource
CAS Number 28448-12-6[1][3]
Molecular Formula C₁₁H₈N₂O[1][2]
Molecular Weight 184.19 g/mol [1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 3[2]
Predicted XLogP3 1.2 - 1.77[1][2][4]
Appearance Solid

The predicted XLogP3 value suggests moderate lipophilicity, indicating that solvents of intermediate polarity, such as ethanol, acetone, or ethyl acetate, are excellent starting points for solubility testing.

Section 2: Recommended Recrystallization Protocol

This protocol is a validated starting point for the purification of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The primary goal is to dissolve the crude compound in a minimum amount of a suitable hot solvent and allow it to cool slowly, enabling the formation of pure crystals while impurities remain in the mother liquor.[5]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start 1. Select Solvent System (e.g., Ethanol/Water) dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent start->dissolve hot_filt 3. Hot Filtration (Optional) To remove insoluble impurities dissolve->hot_filt cool 4. Slow Cooling Allow crystals to form hot_filt->cool vac_filt 5. Collect Crystals (Vacuum Filtration) cool->vac_filt wash 6. Wash with Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry result Pure Product dry->result

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology

Materials:

  • Crude 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

  • Erlenmeyer flask (appropriately sized for the solvent volume)[6]

  • Chosen solvent system (e.g., Ethanol and Deionized Water)

  • Heating source (hot plate with stirring)

  • Watch glass (to cover the flask)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on its properties, an ethanol/water solvent pair is a highly effective choice. Ethanol is the "soluble solvent," and water is the "anti-solvent" or "poor solvent."

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the primary solvent (ethanol) required to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.[5] Causality: Using the minimum volume of hot solvent is crucial to ensure the resulting solution is saturated or near-saturated. This condition is necessary for crystallization to occur upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal.[5] Caution: Using an excess of charcoal can lead to product loss through adsorption.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[6] Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer because they exclude impurities from the crystal lattice more effectively. Rapid cooling traps impurities.[7]

  • Inducing Crystallization (If Necessary): If no crystals have formed after the solution has reached room temperature, try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure compound.[8]

  • Maximizing Yield: Once crystal growth at room temperature appears complete, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product from the mother liquor.[7]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent system to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide addresses the most common problems encountered during the recrystallization of quinoline-based compounds.

Troubleshooting Decision Diagram

Troubleshooting_Tree start Solution Cooled to Room Temp outcome1 No Crystals Formed start->outcome1 outcome2 Oily Layer Forms ('Oiling Out') start->outcome2 outcome3 Rapid Powder Precipitation ('Crashing Out') start->outcome3 outcome4 Crystals Form Successfully start->outcome4 action1 1. Scratch flask or add seed crystal. 2. If no effect, reduce solvent volume (boil off) and re-cool. 3. Consider a different solvent. outcome1->action1 Issue action2 1. Re-heat to dissolve the oil. 2. Add more 'soluble' solvent (e.g., ethanol). 3. Ensure slow cooling; insulate flask. outcome2->action2 Issue action3 1. Re-heat to re-dissolve. 2. Add slightly more solvent. 3. Cool much more slowly. outcome3->action3 Issue action4 Proceed to Filtration outcome4->action4 Success

Caption: Decision tree for common recrystallization issues.

Issue 1: No Crystals Are Forming

  • Question: My solution has cooled completely to room temperature, and even after being in an ice bath, it remains a clear solution. What should I do?

  • Answer: This is the most common issue in recrystallization and typically points to one of two causes: the solution is not sufficiently supersaturated, or nucleation has not been initiated.[8]

    • Cause A: Too Much Solvent. You may have added more hot solvent than the minimum required, meaning the solution is not saturated at cooler temperatures.[9]

      • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the concentrated solution to cool again.[6]

    • Cause B: Lack of Nucleation Sites. The process of crystal formation requires an initial starting point (a nucleus).

      • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections in the glass created by scratching can provide ideal sites for nucleation to begin.[8]

      • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.[8]

Issue 2: The Compound "Oils Out"

  • Question: Instead of solid crystals, an oily, immiscible layer formed at the bottom of my flask upon cooling. How can I fix this?

  • Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its own melting point.[9] This is problematic because the liquid phase of your compound can dissolve impurities, defeating the purpose of recrystallization.[6]

    • Cause A: Low Melting Point Solid/High Impurity Load. The melting point of the compound is depressed by impurities, causing it to melt in the hot solvent before it can crystallize.

    • Cause B: Solution is Too Saturated at a High Temperature. The compound is precipitating from the solution when the solution is still too hot.

    • Solution: Reheat the flask to dissolve the oil completely. Add a small amount of additional "soluble" solvent (e.g., more ethanol if using an ethanol/water system). This increases the total solvent volume, lowering the saturation point to a cooler temperature and allowing the compound to solidify as crystals rather than a liquid. Then, ensure the solution cools as slowly as possible.[6][9]

Issue 3: Crystals Form Too Quickly ("Crashing Out")

  • Question: As soon as I removed my flask from the heat, a large amount of fine powder or solid mass formed instantly. Is this a problem?

  • Answer: Yes, this is a sign of excessively rapid crystallization, often called "crashing out." This process is undesirable because impurities present in the solution get trapped (occluded) within the rapidly forming crystal lattice, resulting in a poorly purified product.[6]

    • Cause: The solution is too highly concentrated, or it cooled too quickly.

    • Solution: Place the flask back on the heat source and add more solvent until the solid completely redissolves. An ideal crystallization should see the first crystals appear after about 5 minutes of cooling, with growth continuing over 20 minutes or more.[6] To ensure slower cooling, you can place the flask on a cork ring and cover it with a beaker to insulate it from drafts.

Issue 4: The Recovery Yield is Very Low

  • Question: After filtering and drying, I recovered only a small fraction of my starting material. What are the most likely causes of product loss?

  • Answer: A low yield can be attributed to several factors throughout the process.

    • Cause A: Using Too Much Solvent. This is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[6]

    • Cause B: Premature Crystallization. If a hot filtration step was used, the product may have crystallized on the filter paper or in the funnel stem.

    • Cause C: Washing with Warm Solvent. Washing the collected crystals with solvent that is not thoroughly chilled will dissolve some of the product.

    • Solution: To recover additional material, the mother liquor can be concentrated by boiling off some solvent and cooling again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first. Always ensure your wash solvent is ice-cold.

Section 4: Frequently Asked Questions (FAQs)
  • Q1: How do I select the best solvent if I don't have a recommended one?

    • A1: Solvent selection is an empirical process. The ideal solvent should dissolve the compound poorly or not at all at room temperature but readily at its boiling point.[5] Test this on a very small scale: add a few milligrams of your compound to a test tube and add a few drops of a potential solvent. If it dissolves immediately in the cold solvent, that solvent is unsuitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot and reappears upon cooling, you have found a good candidate.[7]

  • Q2: What is a "solvent pair," and how does it work?

    • A2: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[7] You dissolve the compound in a minimum amount of the boiling "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. A few more drops of the "good" solvent are added to clear the turbidity, and then the solution is allowed to cool slowly. Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[7][10]

  • Q3: How pure must my crude material be for recrystallization to work well?

    • A3: Recrystallization is most effective when the desired compound constitutes the vast majority of the solid (e.g., >75-80% purity).[11] If the material is heavily contaminated with impurities, they can interfere with crystal lattice formation, potentially leading to oiling out or preventing crystallization altogether. In such cases, another purification method like column chromatography might be necessary first.

References
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • AA Blocks. 28448-12-6 | 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. AA Blocks. Available at: [Link]

  • Klosin, J. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow. Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • PubChemLite. 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. PubChemLite. Available at: [Link]

  • PubChem. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH. Available at: [Link]

  • Columbia University. recrystallization, filtration and melting point. Available at: [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Sci-Hub. A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Synthesis. Available at: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. Available at: [Link]

Sources

Solubility issues of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals who are working with 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and encountering challenges with its solubility in organic solvents. Our goal is to provide you with the technical insights and practical methodologies to overcome these issues effectively.

Understanding Your Compound: Physicochemical Profile

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, as these fundamentally govern its solubility.

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₈N₂O[1][2]Indicates a relatively small molecule with a mix of polar and non-polar functionalities.
Molecular Weight 184.19 g/mol [1][2]A low molecular weight generally favors solubility.
Hydrogen Bond Acceptors 2 (the oxygen of the carbonyl group and the nitrogen of the nitrile group)[1]Can interact with protic solvents (e.g., alcohols) and other hydrogen bond donors.
Hydrogen Bond Donors 1 (the nitrogen in the quinolinone ring)[1]Can interact with solvents that are hydrogen bond acceptors (e.g., ethers, esters).
Predicted logP (XLogP3) 1.2[1]A positive logP value suggests a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, though the value is not excessively high.
Structure A planar, heterocyclic compound with both polar (oxo, nitrile, amine) and non-polar (methyl, benzene ring) groups.The presence of both polar and non-polar regions means that its solubility will be highly dependent on the specific solvent used.

The structure of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile contains both a hydrogen bond donor (the N-H group) and acceptors (the C=O and C≡N groups), as well as a non-polar aromatic ring and a methyl group.[1][3] This amphiphilic nature is key to understanding its solubility behavior. The quinolinone core is a common motif in many biologically active compounds.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile not dissolving in [common solvent]?

A1: The solubility of this compound is a delicate balance between its crystalline lattice energy and its interaction with the solvent molecules. If the energy released when the solvent molecules solvate the compound is less than the energy required to break apart the crystal lattice, the compound will not dissolve. This can be due to a mismatch in polarity between the compound and the solvent. For instance, while it has polar groups, highly non-polar solvents like hexane may not be able to overcome the intermolecular forces in the solid state. Conversely, very polar protic solvents might interact strongly with the polar groups but poorly with the non-polar regions.

Q2: I've seen similar quinolinone compounds that are soluble. Why is mine different?

A2: Small changes in the structure of a molecule can have a significant impact on its solubility. The presence and position of substituents like the methyl and nitrile groups in your specific compound influence the crystal packing and the overall polarity, which in turn affects solubility. Therefore, it is not always possible to directly extrapolate solubility from one quinolinone derivative to another.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid. This is because the added thermal energy helps to overcome the lattice energy of the solid. However, be cautious about the thermal stability of your compound. It is advisable to perform a small-scale test to ensure that the compound does not decompose at elevated temperatures. Always use a controlled heating method, such as a water bath or a heating mantle with a temperature controller.

Q4: Will adding a co-solvent help?

A4: Using a co-solvent system is a very effective strategy. By mixing two or more miscible solvents, you can fine-tune the polarity of the solvent system to better match that of your compound. For example, if your compound is poorly soluble in ethanol (polar, protic) and also in toluene (non-polar, aprotic), a mixture of the two might provide the ideal balance to dissolve it.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When faced with solubility challenges, a systematic approach is more effective than random trial and error. The following guide provides a logical workflow to identify a suitable solvent system for your compound.

Step 1: Solvent Selection Strategy

Based on the physicochemical profile, a good starting point for solvent selection would be polar aprotic solvents, which can interact with the polar groups of the molecule without the complexities of hydrogen bonding from the solvent itself.

Recommended Initial Solvents to Screen:
Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)These solvents have high dielectric constants and can effectively solvate the polar functional groups of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformThese are good general solvents for a wide range of organic compounds and can solvate the non-polar parts of the molecule well.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are moderately polar and can act as hydrogen bond acceptors.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)These are polar protic solvents that can act as both hydrogen bond donors and acceptors.
Esters Ethyl acetate (EtOAc)This is a moderately polar solvent that is a good hydrogen bond acceptor.

A comprehensive table of common organic solvents and their properties is provided below for your reference.[6]

Table of Common Organic Solvents:
SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant
AcetoneC₃H₆O56.10.78521.0
AcetonitrileC₂H₃N81.70.78636.6
ChloroformCHCl₃61.21.4794.8
DichloromethaneCH₂Cl₂39.81.3269.1
DimethylformamideC₃H₇NO1530.94538.3
Dimethyl sulfoxideC₂H₆OS1891.09247.0
EthanolC₂H₆O78.50.78924.6
Ethyl acetateC₄H₈O₂77.10.8956.0
MethanolCH₄O64.70.79232.7
TetrahydrofuranC₄H₈O660.8877.5
TolueneC₇H₈110.60.8672.4
Step 2: Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting solubility issues with 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Solubility_Troubleshooting A Start: Undissolved Compound B Select a small set of diverse solvents (e.g., DMSO, DCM, EtOH) A->B C Perform Small-Scale Solubility Test (Protocol 1) B->C D Is the compound soluble? C->D E Yes: Proceed with experiment D->E Yes F No: Try gentle heating (e.g., 40-50°C) D->F No G Is the compound soluble? F->G H Yes: Note temperature dependence and proceed G->H Yes I No: Try a co-solvent system (e.g., DCM/MeOH, Toluene/EtOH) G->I No J Is the compound soluble? I->J K Yes: Optimize co-solvent ratio and proceed J->K Yes L No: Consult with a specialist or consider derivatization J->L No

Caption: Troubleshooting workflow for solubility issues.

Step 3: Experimental Protocol for Solubility Determination

This protocol provides a standardized method for determining the approximate solubility of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a given solvent at room temperature.

Protocol 1: Small-Scale Solubility Determination

Materials:

  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

  • A selection of organic solvents (see table above)

  • Small vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Pipettes or syringes for accurate solvent addition

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a small, known volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes.

  • Observation: Visually inspect the vial for any undissolved solid.

  • Incremental Solvent Addition: If solid remains, add another known volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.

  • Endpoint: Continue adding the solvent in increments until the solid is completely dissolved.

  • Calculation: Calculate the approximate solubility using the total volume of solvent used to dissolve the initial mass of the compound. Express the result in mg/mL or as a qualitative assessment (e.g., soluble, sparingly soluble, insoluble).

Safety Precautions:

  • Always work in a well-ventilated fume hood.[7][8][9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9]

  • Consult the Safety Data Sheet (SDS) for any specific hazards associated with the compound and the solvents being used.[7][8]

By following this structured approach, you can systematically and efficiently identify a suitable solvent or solvent system for your work with 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, saving time and resources in your research and development endeavors.

References

  • AA Blocks. 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. [Link]

  • PubChemLite. 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. [Link]

  • PubChem. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • PubChem. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]

  • Sci-Hub. A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • PMC - PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • Avens Publishing Group. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • ResearchGate. (PDF) 4-hydroxy- 2-quinolones. 153. Synthesis of 4-methyl-2-oxo-1,2- Dihydroquinoline-3-carboxylic acid hetarylamides. [Link]

  • NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • SciSpace. Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). [Link]

Sources

Optimizing reaction conditions for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful synthesis.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically proceeds via a multi-component reaction, often a variation of the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl ketone (or a related reactive intermediate) with a compound containing a reactive methylene group adjacent to a nitrile.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter. The following table outlines common problems, their probable causes, and scientifically-grounded solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive catalyst or incorrect catalyst loading. - Poor quality of starting materials. - Incorrect solvent.- Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials. - Optimize temperature: Systematically vary the reaction temperature. Some reactions may require heating to proceed at a reasonable rate. - Catalyst screening: Experiment with different catalysts (e.g., acids, bases, or metal catalysts) and vary the molar percentage. - Purify starting materials: Ensure the purity of your aniline and cyanoacetate derivatives. - Solvent selection: Test a range of solvents with varying polarities (e.g., ethanol, DMF, toluene, or solvent-free conditions).
Formation of Side Products - Self-condensation of the cyanoacetate derivative. - Formation of N-acylated byproducts.[1] - Michael addition side reactions.- Control stoichiometry: Use a slight excess of the aniline derivative. - Gradual addition: Add the cyanoacetate derivative slowly to the reaction mixture. - Alternative acylating agents: If using an acid chloride or a highly reactive imidazolide, consider a less reactive derivative to minimize N-acylation.[1] - Temperature control: Lowering the reaction temperature may suppress side reactions.
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Presence of colored impurities.[1] - Oily product that is difficult to crystallize.- Solvent for precipitation: After the reaction, pour the mixture into a solvent in which the product is insoluble (e.g., water or hexane). - Recrystallization: Experiment with different solvent systems for recrystallization to remove impurities. - Column chromatography: If recrystallization is ineffective, purify the product using column chromatography with an appropriate solvent system. - Charcoal treatment: To remove colored impurities, consider treating a solution of the crude product with activated charcoal.
Inconsistent Results - Sensitivity to air or moisture. - Variability in reagent quality. - Inconsistent heating.- Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using sensitive reagents. - Use of dry solvents: Ensure all solvents are anhydrous. - Standardize reagents: Use reagents from the same batch for a series of experiments. - Consistent heating: Use a temperature-controlled heating mantle or oil bath for uniform heating.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this synthesis?

A: While several factors are important, temperature control is often the most critical. The rate of the desired condensation reaction versus potential side reactions is highly dependent on temperature. A systematic optimization of the reaction temperature is crucial for achieving high yield and purity.

Q2: My reaction is sluggish. How can I increase the reaction rate?

A: To increase the reaction rate, consider the following:

  • Increase the temperature: Carefully increase the reaction temperature in increments, monitoring for any increase in side product formation.

  • Use a more effective catalyst: If you are using a catalyst, you might need to screen for a more active one or increase the catalyst loading.

  • Change the solvent: A higher-boiling point solvent can allow for higher reaction temperatures.

Q3: I am observing a significant amount of a colored impurity. What could it be and how can I remove it?

A: Colored impurities often arise from the degradation of starting materials or the formation of polymeric byproducts, especially at high temperatures.[1] To address this:

  • Purification: As mentioned in the troubleshooting guide, recrystallization or treatment with activated charcoal can be effective.

  • Reaction Conditions: Running the reaction at a lower temperature or for a shorter duration might prevent the formation of these impurities. Conducting the synthesis under an inert atmosphere can also be beneficial.[1]

Q4: Can I use a different cyano-containing starting material?

A: Yes, the choice of the active methylene compound is flexible. While ethyl cyanoacetate is common, other derivatives like malononitrile can also be used. The reactivity will vary, and you may need to adjust the reaction conditions accordingly.

Q5: The work-up procedure involves acidification. What is the purpose of this step?

A: Acidification is typically performed to protonate the product, which is often a salt at the end of the reaction (especially if a base is used as a catalyst or solvent). Protonation makes the product less soluble in aqueous media, facilitating its precipitation and isolation.[2][3]

IV. Experimental Protocol: A Representative Synthesis

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagents.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoacetophenone (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in absolute ethanol.

Step 2: Reaction

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

Step 3: Product Isolation

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain pure 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[4]

V. Visualizing the Process

A. General Reaction Workflow

G reagents Combine Reactants: - 2-Aminoacetophenone - Ethyl Cyanoacetate - Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) reflux Heat to Reflux (Monitor by TLC) reagents->reflux Step 1 cool Cool to Room Temperature reflux->cool Step 2 precipitate Induce Precipitation (Add cold water if necessary) cool->precipitate Step 3 filter Vacuum Filtration precipitate->filter Step 4 recrystallize Recrystallization filter->recrystallize Step 5 product Pure Product recrystallize->product Step 6

Caption: A typical workflow for the synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

B. Troubleshooting Logic

G start Low Yield or Impure Product check_temp Optimize Temperature? start->check_temp check_cat Screen Catalysts? check_temp->check_cat No solution Improved Synthesis check_temp->solution Yes check_reagents Purify Starting Materials? check_cat->check_reagents No check_cat->solution Yes check_solvent Change Solvent? check_reagents->check_solvent No check_reagents->solution Yes check_solvent->solution Yes

Caption: A decision tree for troubleshooting common synthesis problems.

VI. References

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Russian Journal of Organic Chemistry, 61(11), 2147-2151. [Link]

  • Ukrainets, I.V., et al. (2009). 4-hydroxy- 2-quinolones. 153. Synthesis of 4-methyl-2-oxo-1,2- Dihydroquinoline-3-carboxylic acid hetarylamides. Chemistry of Heterocyclic Compounds, 45(3), 345-351. [Link]

  • Ukrainets, I.V., et al. (1995). 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 31(1), 59-61. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(19), 3481. [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

Sources

Technical Support Center: Purification of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The synthesis of quinoline derivatives, often via methods like the Friedländer annulation, can present purification challenges ranging from tar formation to the removal of stubborn starting materials.[1][2][3] This document provides direct, experience-driven answers to common issues, ensuring a streamlined path to obtaining a high-purity final product.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the work-up and purification of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Question 1: My crude product is a dark, tarry, or oily substance instead of a solid. How do I proceed?

Answer: This is a frequent issue in quinoline syntheses, often resulting from polymerization side-reactions under harsh acidic or high-temperature conditions.[4] The goal is to remove the polymeric impurities before attempting crystallization or chromatography.

  • Probable Cause: Excessive heat or prolonged reaction times can cause starting materials and intermediates to polymerize. The acidic or basic catalysts used in condensation reactions are often aggressive and can promote charring.

  • Expert Recommendation:

    • Initial Solvent Trituration: After the initial reaction work-up (e.g., quenching with water), attempt to solidify the crude material. Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether) or a solvent mixture (ethyl acetate/hexanes) to the oil/tar.

    • Stir or sonicate the mixture vigorously. The desired product is often a polar solid with low solubility in non-polar solvents, while the tarry impurities may be more soluble or remain as a distinct phase. This process can often induce precipitation of a solid product.

    • Decant the solvent, which carries away some impurities. Repeat this wash/trituration process several times. The resulting solid, while still impure, is now in a much better state for subsequent purification by recrystallization or chromatography.[5]

Question 2: After recrystallization, my yield is very low. What went wrong?

Answer: Low recovery from recrystallization is typically a solubility issue. The fundamental principle of recrystallization is that the compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.

  • Probable Causes & Solutions:

    • Incorrect Solvent Choice: You may have selected a solvent in which your product has significant solubility even when cold. The ideal solvent will show a steep solubility curve with respect to temperature.

    • Using Excessive Solvent: The most common error is adding too much solvent to dissolve the crude product. This keeps a significant portion of the product in solution even after cooling. Solution: Add the hot solvent in small portions just until the solid dissolves completely.

    • Premature Crystallization: If the solution cools too quickly (e.g., during hot filtration), the product can crash out along with impurities. Solution: Ensure the funnel and receiving flask are pre-heated. Use a fluted filter paper for faster filtration.

    • Incomplete Crystallization: Cooling may not have been sufficient. Solution: After cooling to room temperature, place the flask in an ice bath, and if necessary, in a freezer for a short period to maximize crystal formation.

Question 3: My compound streaks badly on the silica TLC plate, making it impossible to develop a column chromatography method. What causes this?

Answer: Streaking on a silica gel TLC plate indicates a strong, undesirable interaction between your compound and the stationary phase (silica). For a polar, slightly acidic molecule like a quinolinone, this is common.

  • Probable Cause: The amide (lactam) and potentially tautomeric hydroxyl groups on the quinolinone ring can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This prevents the compound from moving cleanly up the plate with the eluent.

  • Expert Recommendation:

    • Modify the Mobile Phase: The most effective solution is to add a small amount of a polar, competitive modifier to your eluent system.

      • For acidic compounds: Add 1-2% acetic acid or formic acid to the eluent (e.g., Dichloromethane/Methanol/Acetic Acid 95:4:1). The acid protonates the compound and competes for binding sites on the silica, resulting in sharper, more defined spots.

      • For basic impurities: Adding a small amount of triethylamine can have a similar effect by neutralizing acidic sites on the silica.

    • Consider a Different Stationary Phase: If modifying the eluent fails, consider using a different adsorbent like alumina, which has different surface properties.

Question 4: TLC of my crude reaction mixture shows spots corresponding to both starting materials. Is the reaction incomplete?

Answer: Observing starting materials is a clear indication that the reaction has not gone to completion. Simply extending the purification effort will not solve the root cause.

  • Probable Causes & Solutions:

    • Insufficient Reaction Time or Temperature: Condensation reactions can be slow. Monitor the reaction progress using TLC over time to determine the optimal reaction duration.[6] If the reaction stalls, a modest increase in temperature may be necessary.

    • Catalyst Deactivation: The acid or base catalyst may have been neutralized or degraded. Ensure the catalyst is fresh and used in the correct stoichiometric or catalytic amount.

    • Equilibrium: Some reactions are reversible. The removal of a byproduct, such as water, can drive the reaction to completion. Consider using a Dean-Stark apparatus if applicable to your specific synthesis conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best first step for purifying the crude product from my reaction? The most robust first step is typically a precipitation and wash. After the reaction is complete, it is common practice to pour the reaction mixture into a large volume of cold water or an ice/water mixture.[7][8] This often causes the organic product to precipitate as a solid. This solid can then be collected by filtration and washed with water to remove inorganic salts and water-soluble starting materials, followed by a wash with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.[9]

Q2: How do I choose the best solvent for recrystallization? The process involves screening several solvents. Place a small amount of your crude product into several test tubes. Add a few drops of a different solvent to each. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Observe which solvents provide clean crystals upon cooling. Common solvents for quinolinone derivatives include ethanol, methanol, acetic acid, isopropanol, and dimethylformamide (DMF).[7][10]

Q3: When should I use column chromatography instead of recrystallization? Choose column chromatography when:

  • Recrystallization fails to remove a key impurity that has similar solubility to your product.

  • The impurities are present in a large quantity.

  • The product is an oil or low-melting solid that is difficult to crystallize.

  • You need to separate multiple products from the same reaction. Recrystallization is generally faster and more scalable for removing small amounts of impurities from a solid product.

Q4: How can I definitively confirm the purity of my final product? Purity should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple eluent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

  • Spectroscopy (¹H NMR, ¹³C NMR): This is the most definitive method. The spectra should show all expected peaks with correct integrations and no significant peaks attributable to impurities.[7][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 3: Standardized Purification Protocols

Protocol 1: General Work-up and Initial Purification

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Precipitation & Neutralization: If the reaction was conducted in acid, slowly neutralize the mixture with a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is ~7. If the reaction was in base, neutralize with dilute acid (e.g., 1M HCl). The product will likely precipitate as a solid.

  • Filtration: Collect the precipitated solid using a Büchner funnel.

  • Washing: Wash the solid on the filter paper sequentially with ample cold water, followed by a small amount of a cold non-polar solvent (e.g., hexanes or diethyl ether) to remove residual non-polar starting materials.

  • Drying: Dry the solid under vacuum to yield the crude product, which can then be subjected to further purification.

Protocol 2: Purification by Recrystallization

Scientist's Note: The choice of solvent must be predetermined through small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring (using a hot plate).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (Darco/Norit).[12] Return the mixture to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

Scientist's Note: The eluent system should be determined beforehand by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the predetermined solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by collecting fractions and analyzing them by TLC.

  • Combine & Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Workflow Visualization

The following diagrams illustrate the decision-making processes for purification.

Purification_Decision_Tree Start Crude Product Obtained Check_State Is the product a solid or an oil/tar? Start->Check_State Solid Solid Check_State->Solid Solid Oil Oil / Tar Check_State->Oil Oil/Tar Check_TLC Analyze by TLC. Are impurities minor or major? Solid->Check_TLC Triturate Triturate with non-polar solvent to induce precipitation/remove tars Oil->Triturate Triturate->Solid Minor_Imp Minor Impurities Check_TLC->Minor_Imp Minor Major_Imp Major Impurities / Similar Rf Check_TLC->Major_Imp Major Recrystallize Purify by Recrystallization Minor_Imp->Recrystallize Column Purify by Column Chromatography Major_Imp->Column Pure_Product Pure Product Recrystallize->Pure_Product Column->Pure_Product

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Workflow Start Begin Solvent Screening Test_Solvents Test solubility of crude product in various solvents (e.g., EtOH, IPA, EtOAc) Start->Test_Solvents Find_Candidate Does solvent dissolve product when hot but not when cold? Test_Solvents->Find_Candidate Perform_Recrystal Perform Recrystallization (Protocol 2) Find_Candidate->Perform_Recrystal Yes Failure Try different solvent or consider mixed-solvent system Find_Candidate->Failure No Check_Purity Analyze purity (TLC, MP). Is it pure? Perform_Recrystal->Check_Purity Success Pure Product Obtained Check_Purity->Success Yes Check_Purity->Failure No Failure->Test_Solvents

Caption: Workflow for optimizing a recrystallization solvent.

Section 5: Data Tables

Table 1: Common Recrystallization Solvents for Quinoline Derivatives

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good starting choice for polar compounds.
Isopropanol82Polar ProticSimilar to ethanol, sometimes offers better solubility differential.
Acetic Acid118Polar ProticUseful for compounds that are poorly soluble in other solvents.
Dimethylformamide (DMF)153Polar AproticHigh boiling point, good for dissolving very insoluble compounds.
Water100Very PolarCan be used if the compound is a salt or has very high polarity.[12]
Ethyl Acetate / HexaneVariableMixedA mixed-solvent system can be fine-tuned for optimal solubility.

Table 2: Troubleshooting Summary

IssueProbable CauseRecommended Action
Oily/Tarry ProductPolymerization, harsh conditionsTriturate with a non-polar solvent (hexanes/ether).
Low Recrystallization YieldExcess solvent, wrong solventUse minimal hot solvent; re-screen for a better solvent.
TLC StreakingStrong interaction with silicaAdd 1-2% acetic acid or triethylamine to the eluent.
Starting Material in CrudeIncomplete reactionIncrease reaction time/temperature; check catalyst.
Colored ImpuritiesHigh MW byproductsUse activated charcoal during recrystallization.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • A Convenient Method for the Preparation of 4Hydroxy2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. (2006). ResearchGate. Retrieved from [Link]

  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. (2026). ResearchGate. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). (n.d.). SciSpace. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. (2006). Sci-Hub. Retrieved from [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline. (n.d.). Source Document.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. (2023). RA College. Retrieved from [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into amides and acids. (2019). ResearchGate. Retrieved from [Link]

  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Source Document.
  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Retrieved from [Link]

Sources

Technical Support Center: 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting

Welcome to the technical support guide for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS RN: 28448-12-6). This molecule is a key building block in medicinal chemistry and drug discovery, valued for its 2-oxo-quinoline scaffold.[1][2][3] The integrity of your starting material is paramount to the success and reproducibility of your research. This guide provides field-proven insights and troubleshooting advice to ensure your compound remains stable and active, directly addressing common issues encountered in the lab.

Section 1: Core Storage & Handling FAQs

This section covers the most frequent questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile?

The optimal storage condition is at 4°C in a tightly sealed container.[4] To maximize long-term stability, we recommend the following layered approach, which is based on best practices for heterocyclic aromatic compounds.[5][6]

ParameterRecommendationRationale
Temperature 4°C (Refrigerated)Slows down potential degradation kinetics.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation. While generally stable in air for short periods, long-term exposure to atmospheric oxygen, especially in the presence of light, can be detrimental for quinoline-type structures.[5][7]
Light Protect from Light (Amber Vial)Quinoline and its derivatives can be light-sensitive, potentially leading to discoloration and degradation upon exposure to UV light.[7]
Moisture Store in a Dry EnvironmentThe compound should be protected from moisture.[5][6] Use of a desiccator for long-term storage is a reliable secondary measure.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

Adherence to safety protocols is non-negotiable. Based on the compound's hazard profile (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation), the following PPE is mandatory.[4][8]

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.[9]

  • Eye Protection: Chemical splash goggles are required to protect from accidental splashes of solutions or contact with airborne powder.[9]

  • Body Protection: A standard laboratory coat is essential to protect skin and clothing.[9]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, an N95-rated particulate respirator should be used to prevent inhalation.[9]

All handling of the solid, especially weighing, should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.[5][9]

Diagram 1: Recommended workflow for safe handling and storage.

Q3: Is this compound sensitive to light, air, or moisture?

Yes, there is a potential for sensitivity to all three, which is typical for complex organic molecules like quinoline derivatives.[5][7]

  • Light: The quinoline ring system is aromatic and can absorb UV light. This energy can catalyze oxidative reactions, leading to the formation of colored byproducts. The parent compound, quinoline, is known to turn brown upon exposure to light.[7]

  • Air (Oxygen): While the compound is stable under normal conditions, long-term exposure to atmospheric oxygen can lead to slow oxidation, especially if catalyzed by light or trace metal impurities.[5][10]

  • Moisture: The presence of the nitrile group (-C≡N) introduces a potential, albeit slow, hydrolysis pathway to a carboxylic acid or amide under strongly acidic or basic conditions, which could be accelerated by prolonged exposure to moisture. Protecting from moisture is a standard precautionary measure for high-purity reagents.[6]

Section 2: Troubleshooting Guide: Common Observations & Solutions

Issue 1: The solid has changed color (e.g., from white/off-white to yellow/brown).

  • Q: My powder, which was initially off-white, has developed a distinct yellow or brown tint. What happened, and is it still usable?

    • Plausible Cause: Discoloration is a classic indicator of degradation, most commonly due to photo-oxidation.[7] Exposure to ambient light, even for short periods, can initiate the formation of minor, highly colored impurities. This does not necessarily mean the bulk of the sample is compromised, but its purity is no longer guaranteed.

    • Recommended Action:

      • Assess Purity: Before use, perform a quick quality control check. A simple Thin-Layer Chromatography (TLC) analysis is highly effective (see Protocol 2). A single, clean spot indicates the compound is likely still of high purity. The presence of new spots, especially near the baseline, confirms degradation.

      • Verify Identity: If the TLC is inconclusive, check the melting point. A sharp melting point consistent with the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.

      • Decision: For sensitive applications like quantitative bioassays or kinetic studies, using discolored material is not recommended. For synthetic purposes where the impurity may not interfere or can be removed during workup, it may be acceptable. The best practice is to always use a fresh, properly stored sample.

Issue 2: The compound is not dissolving as expected.

  • Q: I'm having trouble dissolving the compound in a solvent where it was previously soluble. Has it degraded?

    • Plausible Cause: This issue can arise from two sources. First, the formation of insoluble degradation products (like polymers or highly oxidized species) can leave a residue. Second, if the compound was stored improperly and absorbed moisture, it might affect its solvation properties.

    • Recommended Action:

      • Gentle Assistance: Try gentle warming (not exceeding 40-50°C) and sonication to aid dissolution. Avoid aggressive heating, which could accelerate degradation.

      • Solvent Check: Confirm you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common solvents for this class of compounds.

      • Filter: If a small amount of insoluble material remains, it is likely a degradation byproduct. You can filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove the particulates before use in your experiment. Note this on your experimental record.

Issue 3: I'm seeing unexpected results in my assay (e.g., loss of activity).

  • Q: My experimental results are inconsistent, suggesting the compound may have lost its potency. What could be the cause?

    • Plausible Cause: A loss of biological activity is a strong indicator of chemical degradation. The pharmacophore of the molecule is likely tied to its specific structure. Even minor modifications, such as oxidation of the quinoline ring or hydrolysis of the nitrile, can significantly alter its binding affinity or reactivity.[11][12] This is a direct consequence of improper storage (e.g., exposure to light, frequent freeze-thaw cycles of solutions, or long-term storage at room temperature).

    • Recommended Action:

      • Discard Old Solutions: Stock solutions, especially those in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Discard any solution that is old or has been stored at 4°C for an extended period.

      • Use a Fresh Sample: The most reliable solution is to use a new, unopened vial of the compound or a sample that has been rigorously stored under the ideal conditions outlined in Section 1.

      • Re-purification: For valuable material, re-purification via column chromatography or recrystallization can be performed, but this should be guided by analytical characterization (e.g., LC-MS, NMR) to confirm the structure of the purified compound.

Section 3: Deeper Dive into Stability

Q: What are the likely degradation pathways for this molecule?

While a definitive degradation study for this specific molecule is not publicly available, we can propose a scientifically plausible pathway based on the known chemistry of the quinoline scaffold.[7][11][12] The most likely non-enzymatic degradation route involves photo-oxidation.

G A 4-Methyl-2-oxo-1,2- dihydroquinoline-3-carbonitrile (Parent Compound) B Hydroxylated/Oxidized Byproducts (Potential Degradants) A->B  Light (UV), O2, Moisture (Environmental Stressors)

Diagram 2: Postulated photo-oxidative degradation pathway.

The mechanism is likely initiated by the absorption of light, generating reactive oxygen species that can attack the electron-rich quinoline ring. Microbial degradation studies on related quinolines have shown that hydroxylation of the benzene portion of the ring is a common metabolic step.[11][12] This suggests that these positions are susceptible to oxidation, leading to hydroxylated byproducts that are often colored and may have altered chemical and biological properties.

Q: How can I perform a quick quality control check on my stored compound?

A Thin-Layer Chromatography (TLC) analysis is an invaluable, rapid, and cost-effective method to assess purity. See Protocol 2 for a detailed methodology.

Section 4: Protocols

Protocol 1: Step-by-Step Guide for Weighing and Preparing a Stock Solution

This protocol emphasizes safety and accuracy.

  • Preparation: Assemble all necessary PPE (gloves, goggles, lab coat). Ensure the analytical balance and fume hood are clean and certified.

  • Equilibration: Remove the sealed compound vial from 4°C storage and allow it to equilibrate to room temperature (approx. 20-30 minutes) inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Inside a fume hood, carefully transfer the desired amount of the solid to a clean weighing vessel.

  • Transfer & Dissolution: Transfer the weighed solid to a volumetric flask. Add approximately half the final volume of your chosen solvent (e.g., DMSO). Cap and vortex or sonicate until the solid is fully dissolved.

  • Final Volume: Once dissolved, add the solvent to the final target volume and mix thoroughly by inversion.

  • Storage of Solution: Transfer the solution into smaller, single-use aliquots in appropriately labeled cryovials. Store at -20°C or -80°C.

Protocol 2: Quick Quality Control via Thin-Layer Chromatography (TLC)

This protocol allows for a rapid purity check.

  • Sample Preparation: Prepare a dilute solution of your compound (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane. Prepare a similar solution of a reference sample (if available).

  • TLC Plate: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the origin line. If you have a reference standard, spot it alongside.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate can be a good starting point). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of additional spots, particularly those that are faint or at different positions, indicates impurities or degradation.

References

  • MDPI. (2022). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • PubMed. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • PubMed. (1995). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 2‐oxo‐1,2‐dihydroquinoline derivatives as cholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

Sources

Troubleshooting unexpected results in 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile quinoline derivative. Here, we address common challenges and unexpected outcomes encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights and troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

FAQ 1: My synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile resulted in a very low yield. What are the likely causes?

Low yields in the synthesis, which is often a variation of the Camps cyclization or a related condensation reaction, can typically be attributed to several critical factors:

  • Incomplete Reaction: The cyclization step may be reversible or require more stringent conditions than applied. Insufficient heating or reaction time can lead to a significant amount of unreacted starting materials.

  • Suboptimal pH: The reaction is often base-catalyzed. An incorrect amount or type of base can fail to efficiently generate the necessary enolate intermediate for cyclization. Conversely, excessively strong basic conditions can lead to side reactions.

  • Competing Side Reactions: The starting materials, particularly β-aminocrotononitrile or its precursors, can undergo self-condensation or hydrolysis under the reaction conditions.

  • Product Precipitation Issues: The product may have some solubility in the reaction solvent, especially at elevated temperatures. If the reaction mixture is not cooled sufficiently before filtration, a significant portion of the product can be lost.

Troubleshooting Protocol:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress. This will help determine the optimal reaction time and confirm the consumption of starting materials.

  • Temperature and Catalyst Optimization: Systematically vary the reaction temperature and the concentration of the base (e.g., piperidine, sodium ethoxide) to find the optimal conditions for your specific setup.

  • Solvent Choice: While high-boiling solvents like diphenyl ether or Dowtherm are commonly used, ensure the solvent is anhydrous, as water can interfere with the reaction.[1]

  • Work-up Procedure: Ensure the reaction mixture is cooled to room temperature or below before filtering the precipitated product. Washing the crude product with a cold, non-polar solvent can help remove impurities without dissolving the desired compound.

FAQ 2: I've observed an unexpected peak in my NMR spectrum that I can't identify. What are the potential side products?

The formation of side products is a common issue. Based on the typical reactants and conditions, several possibilities exist:

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a primary amide (-CONH2) or a carboxylic acid (-COOH) if there is excess water in the reaction mixture, particularly under strong acidic or basic conditions during work-up.

  • N-Alkylation or O-Alkylation: If alkylating agents are used in subsequent reactions, methylation or alkylation can occur at the nitrogen (N1) or the oxygen (O2) of the quinolone ring, leading to a mixture of isomers. Studies have shown that subsequent alkylation can lead to both O- and N-methylation products.[2][3]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or the product itself can undergo dimerization or polymerization, leading to higher molecular weight impurities.

Diagnostic Approach:

  • Mass Spectrometry (MS): Obtain a mass spectrum of your product to determine the molecular weight of the impurity. This is often the quickest way to narrow down the possibilities.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks. For example, a broad peak around 3200-3500 cm⁻¹ could indicate an N-H or O-H stretch from a hydrolyzed product.

  • 2D NMR Spectroscopy (COSY, HMQC/HSQC): These techniques can help in elucidating the structure of the unknown compound by showing correlations between protons and carbons.

II. Troubleshooting Guide: Specific Issues and Solutions

This section provides a more detailed, question-and-answer-style guide to specific problems you might encounter.

Problem 1: The isolated product is highly colored (yellow or brown), but the literature describes it as a white or off-white solid.

Question: What is causing the discoloration of my 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile product and how can I purify it?

Answer:

Discoloration is almost always indicative of impurities. The most common culprits are residual starting materials, polymeric byproducts, or oxidation products. High reaction temperatures can also contribute to the formation of colored impurities.

Causality and Mechanism:

Aromatic compounds, especially those with electron-donating groups, can be susceptible to oxidation, leading to the formation of highly conjugated, colored species. Incomplete reactions can also leave behind colored starting materials or intermediates.

Purification Protocol:

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, dimethylformamide (DMF), or acetic acid.[4] A mixture of solvents can also be effective.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are persistent, you can add a small amount of activated charcoal to the hot solution to adsorb them. Hot filter the solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to promote the formation of pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate concentration) can effectively separate the desired product from impurities.

Problem 2: My reaction to functionalize the 3-carbonitrile group is not proceeding as expected.

Question: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction is sluggish and gives a mixture of products. What are the critical parameters?

Answer:

Hydrolysis of the nitrile group in this scaffold can be challenging due to the relative stability of the quinolone ring system. Both acidic and basic conditions can be employed, but each has its own set of potential pitfalls.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nitrile hydrolysis.

Detailed Protocol for Basic Hydrolysis:

  • Reaction Setup: Suspend the 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).

  • Heating: Reflux the mixture with vigorous stirring. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature. Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of 3-4. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol or acetic acid.

Key Consideration: The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule. It is crucial to perform small-scale trial reactions to determine the optimal conditions.

Problem 3: I am attempting a substitution reaction on the quinoline ring, but I am getting a mixture of isomers or no reaction at all.

Question: I want to introduce a substituent onto the benzene ring portion of the molecule. What directing effects should I consider, and what conditions are recommended?

Answer:

The quinolone ring system has a complex electronic nature, and the directing effects for electrophilic substitution are not always straightforward. The existing substituents (methyl, oxo, and cyano groups) will influence the position of further substitution.

Electronic Effects and Directing Groups:

  • The nitrogen atom in the quinolone ring is deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect.

  • The carbonyl group is also strongly deactivating.

  • The methyl group is weakly activating and ortho-, para-directing.

  • The overall effect is that the benzene portion of the quinoline ring is deactivated, making electrophilic substitution challenging.

Reaction Strategy:

To achieve successful substitution, you will likely need to employ forceful reaction conditions.

Reaction TypeReagents and ConditionsExpected Major Isomer(s)
Nitration Conc. HNO₃ / Conc. H₂SO₄, 0-10 °C6-nitro and/or 8-nitro derivatives
Bromination Br₂ in Acetic Acid or with a Lewis Acid (e.g., FeBr₃)6-bromo and/or 8-bromo derivatives
Sulfonation Fuming H₂SO₄, elevated temperature6-sulfonic acid and/or 8-sulfonic acid

Experimental Workflow Diagram:

G cluster_0 Electrophilic Aromatic Substitution start 4-Methyl-2-oxo-1,2-dihydro- quinoline-3-carbonitrile nitration Nitration (HNO3/H2SO4) start->nitration bromination Bromination (Br2/FeBr3) start->bromination sulfonation Sulfonation (Fuming H2SO4) start->sulfonation products Mixture of 6- and 8- substituted isomers nitration->products bromination->products sulfonation->products separation Separation by Column Chromatography or Fractional Crystallization products->separation

Caption: General workflow for electrophilic substitution.

Important Note: After performing the reaction, you will likely obtain a mixture of isomers that will require careful separation, typically by column chromatography or fractional crystallization. Spectroscopic analysis (especially 1H and 13C NMR) will be essential to confirm the position of the new substituent.

IV. References

  • Kovalenko, S.M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • El-Gaby, M.S.A., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(23), 4305. [Link]

  • Reynolds, G.A., & Hauser, C.R. (1951). 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, 31, 77. [Link]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis by exploring alternative catalytic systems. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Synthesis & Catalysis

The synthesis of this quinolone derivative is a classic example of the Friedländer Annulation , a robust reaction that constructs the quinoline ring system.[1][2][3] This section addresses fundamental questions about the reaction mechanism and the crucial role of the catalyst.

Q1: What is the fundamental reaction mechanism and why is a catalyst necessary?

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][4] For the target molecule, 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, the common reactants are 2-aminoacetophenone and ethyl cyanoacetate.

A catalyst is essential because it accelerates two key steps: the initial condensation and the subsequent cyclization/dehydration. Without a catalyst, the reaction is often impractically slow or requires harsh conditions like very high temperatures, which can degrade reactants and products, leading to poor yields.[1]

There are two widely accepted mechanistic pathways, which can be influenced by the choice of an acid or base catalyst.[2]

  • Aldol-First Pathway (Base or Acid Catalyzed): The reaction begins with an aldol-type condensation between the two starting materials, followed by cyclization and dehydration.[2][5]

  • Schiff Base-First Pathway (Primarily Acid Catalyzed): The initial step is the formation of a Schiff base (imine) between the amine of 2-aminoacetophenone and the ketone of the second reactant, followed by an intramolecular aldol reaction to close the ring.[2]

G cluster_0 Pathway 1: Aldol First cluster_1 Pathway 2: Schiff Base First cluster_p A1 Reactants (2-Aminoacetophenone + Ethyl Cyanoacetate) B1 Aldol Condensation (Intermolecular) A1->B1 Base or Acid Catalyst C1 Intermediate: α,β-Unsaturated Ketone B1->C1 D1 Cyclization (Intramolecular Imine Formation) C1->D1 E1 Product (Dehydration) D1->E1 Final_Product 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile E1->Final_Product A2 Reactants (2-Aminoacetophenone + Ethyl Cyanoacetate) B2 Schiff Base Formation A2->B2 Acid Catalyst C2 Intermediate: Imine B2->C2 D2 Aldol Reaction (Intramolecular) C2->D2 E2 Product (Dehydration) D2->E2 E2->Final_Product

Caption: The two primary mechanistic pathways for the Friedländer synthesis.

Section 2: FAQs on Alternative Catalyst Selection

Moving beyond traditional methods is key to improving efficiency, yield, and sustainability. This section answers common questions about selecting a modern catalytic system.

Q2: Why should I use an alternative to traditional strong acid/base catalysts?

While effective, traditional catalysts like sodium hydroxide, potassium tert-butoxide, or sulfuric acid often require high temperatures and prolonged reaction times.[1] This can lead to several issues:

  • Low Yields: Harsh conditions can cause degradation of starting materials or the final product, especially during scale-up.[1]

  • Side Reactions: Strong bases can promote unwanted self-condensation of the ketone starting material (an aldol reaction), reducing the availability of reactants and complicating purification.[1]

  • Workup Complexity: Neutralizing strong acids or bases and removing the resulting salts adds steps to the purification process.

  • Environmental Concerns: These reagents generate corrosive and often non-recyclable waste.

Q3: What are the main categories of alternative catalysts available?

Modern catalysis offers a diverse toolkit. For the Friedländer synthesis, these can be broadly grouped:

  • Lewis Acids: These electron-pair acceptors activate the carbonyl group, facilitating nucleophilic attack. Examples include Neodymium(III) nitrate and Bismuth(III) chloride.[2][6]

  • Heterogeneous Solid Acids: These are solid materials with acidic sites on their surface. Their primary advantage is ease of separation (filtration) and potential for reuse.[7] Examples include Amberlyst-15 resin, Nafion, and various zeolites.[1][4][7]

  • Mild Organocatalysts: These are metal-free organic molecules that can act as catalysts. p-Toluenesulfonic acid (p-TSA) is a highly effective and commonly used example.[4]

  • Halogen-Based Catalysts: Molecular iodine has emerged as a surprisingly efficient and mild catalyst for this transformation.[4]

  • Nanocatalysts and Advanced Systems: Emerging areas include the use of ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts which offer high surface area and unique reactivity.[3]

Q4: How do I choose the most suitable alternative catalyst for my experiment?

The optimal catalyst depends on your specific priorities, such as yield, reaction time, cost, ease of handling, and environmental impact. The table below provides a comparative overview to guide your decision.

CatalystCategoryTypical ConditionsAvg. TimeYield (%)ProsCons
p-Toluenesulfonic Acid (p-TSA) OrganocatalystSolvent-free, 120 °C15-30 min90-95Fast, high yield, inexpensive.[4]Requires high temperature.
**Molecular Iodine (I₂) **HalogenEthanol, Reflux1-2 hours85-95Mild, efficient, readily available.[4]Iodine can be corrosive and requires careful handling.
Amberlyst-15 HeterogeneousEthanol, Reflux6-8 hours80-90Easily removed by filtration, reusable.[7]Slower reaction times compared to homogeneous catalysts.
Neodymium(III) Nitrate Lewis AcidSolvent-free, 80 °C1-1.5 hours90-96Mild conditions, high efficiency.[2]Metal catalyst may require removal for certain applications (e.g., APIs).
Water (as solvent) Green ChemistryWater, Reflux3-5 hours~97Catalyst-free, environmentally benign, simple workup.[8]May not be suitable for all substrates; requires water-tolerant chemistry.
Q5: Is it possible to run this synthesis under "green" or solvent-free conditions?

Absolutely. Green chemistry principles are increasingly being applied to the Friedländer synthesis.[8]

  • Solvent-Free Synthesis: As seen with p-TSA and Neodymium(III) Nitrate, heating the neat reactants with a catalytic amount of the promoter is highly effective. This eliminates solvent waste and often accelerates the reaction.[4]

  • Water as a Solvent: Remarkably, this reaction can be performed in refluxing water without any added catalyst, achieving excellent yields.[8] Water's high polarity and ability to form hydrogen bonds are believed to promote the reaction.[8]

  • Microwave Irradiation: Using microwave heating can dramatically reduce reaction times from hours to minutes, often in conjunction with a solid catalyst like Nafion or under solvent-free conditions.[4][6]

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for two distinct and effective alternative catalytic systems. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

G A 1. Setup & Reagent Mixing - Add 2-aminoacetophenone, ethyl cyanoacetate, catalyst, and solvent (if any) to flask. B 2. Reaction - Heat to specified temperature (reflux, oil bath, etc.). - Stir for the required duration. A->B C 3. Monitoring - Track reaction progress using Thin Layer Chromatography (TLC). B->C D 4. Workup & Isolation - Cool reaction mixture. - Filter catalyst (if heterogeneous). - Precipitate product (e.g., in ice water). C->D E 5. Purification - Collect crude product by filtration. - Recrystallize from a suitable solvent (e.g., Ethanol/DMF). D->E F 6. Analysis - Dry the pure product. - Characterize using NMR, IR, and melting point. E->F

Caption: A generalized experimental workflow for the catalyzed synthesis.
Protocol 1: Heterogeneous Catalysis using Amberlyst-15

Principle: Amberlyst-15 is a strongly acidic ion-exchange resin that acts as a solid, recyclable Brønsted acid catalyst.[7] Its solid nature simplifies product isolation to a simple filtration, embodying a key principle of green chemistry.

  • Materials & Reagents:

    • 2-aminoacetophenone (1.0 mmol)

    • Ethyl cyanoacetate (1.1 mmol)

    • Amberlyst-15 resin (0.1 g)

    • Ethanol (5 mL)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Step-by-Step Procedure:

    • Combine 2-aminoacetophenone, ethyl cyanoacetate, and ethanol in the round-bottom flask.

    • Add the Amberlyst-15 resin to the mixture.

    • Equip the flask with a condenser and begin stirring.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

    • Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The starting materials' spots should disappear as a new, less polar product spot appears.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the hot solution to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

    • Pour the filtrate into a beaker of ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Recrystallize the crude solid from ethanol or a DMF/water mixture to obtain pure white or off-white crystals.

  • Expected Results: A crystalline solid with a yield of 80-90%.

Protocol 2: Mild Homogeneous Catalysis using Molecular Iodine (I₂)

Principle: Molecular iodine acts as a mild Lewis acid and has been shown to be a highly efficient catalyst for Friedländer annulation under gentle conditions.[4] It offers a balance of high reactivity and operational simplicity.

  • Materials & Reagents:

    • 2-aminoacetophenone (1.0 mmol)

    • Ethyl cyanoacetate (1.1 mmol)

    • Molecular Iodine (I₂) (10 mol%, 0.1 mmol)

    • Ethanol (5 mL)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve 2-aminoacetophenone and ethyl cyanoacetate in ethanol.

    • Add the catalytic amount of iodine. The solution will turn brown.

    • Attach a condenser and heat the mixture to reflux with stirring.

    • Maintain the reflux for 1-2 hours. The reaction can be monitored by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • To remove the iodine catalyst, add a few drops of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color disappears.

    • The product will precipitate as a solid. Collect it by vacuum filtration.

    • Wash the solid with cold water and recrystallize from ethanol to yield the pure product.

  • Expected Results: A crystalline solid with a yield of 85-95%.

Section 4: Troubleshooting Guide

Even with robust protocols, experimental challenges can arise. This guide addresses common issues in a question-and-answer format.

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Low or no product yield after the specified time. 1. Inactive Catalyst: Heterogeneous catalysts may lose activity after multiple uses; iodine can sublime if not handled in a closed system. 2. Incorrect Temperature: Insufficient heat may lead to a stalled reaction. 3. Poor Quality Reagents: Starting materials may be old or impure.1. Reactivate/Replace Catalyst: Use fresh or properly activated catalyst. For Amberlyst-15, wash with acid, then water, then ethanol and dry. Use fresh iodine. 2. Verify Temperature: Ensure the reaction is reaching the target temperature (e.g., reflux). 3. Check Reagents: Use freshly purified or new starting materials.
Multiple spots on TLC, even after a long reaction time. 1. Side Reactions: Self-condensation of 2-aminoacetophenone may be occurring. 2. Product Degradation: Conditions may be too harsh (e.g., temperature too high or reaction run for too long).1. Lower Temperature: Try running the reaction at a slightly lower temperature. 2. Change Catalyst: Switch to a milder catalyst (e.g., from p-TSA to iodine). 3. Monitor Closely: Stop the reaction as soon as TLC indicates the consumption of starting material.
Product precipitates as an oil or fails to crystallize. 1. Impurities Present: Presence of unreacted starting materials or side products can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor for the product.1. Purify Crude Product: Consider passing the crude material through a short silica gel plug before recrystallization. 2. Screen Solvents: Experiment with different solvent systems for recrystallization (e.g., ethanol/water, DMF/water, ethyl acetate/hexane).
Difficulty removing the catalyst after the reaction. 1. Using a Homogeneous Catalyst: Soluble catalysts like iodine or p-TSA require a chemical workup step for removal.1. Switch to Heterogeneous: If downstream applications are sensitive to catalyst traces, use a solid catalyst like Amberlyst-15 or Nafion that can be removed by simple filtration.

References

  • Wikipedia. (2023, December 2). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Patil, S. A., et al. (2018). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]

  • Bouone, Y. O., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Analysis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, the quinolone scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active agents. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile , a representative member of this class. We will move beyond a simple data report, offering a comparative guide grounded in the principles of NMR spectroscopy to empower researchers to confidently interpret similar structures.

The Structural Landscape: Why ¹H NMR is a Critical Tool

The biological activity of quinoline derivatives is profoundly influenced by their substitution patterns.[1] ¹H NMR spectroscopy serves as an essential tool for the unambiguous confirmation of these patterns.[2] The molecule in focus, 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, possesses a unique arrangement of functional groups that each leave a distinct fingerprint on the ¹H NMR spectrum.

  • The 2-Quinolone Core: This bicyclic system consists of a benzene ring fused to a pyridin-2-one ring. The protons on the benzene portion (H-5, H-6, H-7, H-8) typically resonate in the aromatic region (δ 7.0-8.5 ppm).

  • The N-H Proton: The proton on the nitrogen atom is part of an amide functional group and typically appears as a broad singlet at a downfield chemical shift (often >11 ppm), the position of which can be sensitive to solvent and concentration.[3]

  • The C4-Methyl Group: This group will appear as a sharp singlet in the aliphatic region (δ 2.0-3.0 ppm). Its presence sterically influences the proximate H-5 proton.

  • The C3-Carbonitrile Group: This strongly electron-withdrawing group (-C≡N) significantly impacts the electronic environment of the entire molecule, particularly the pyridinone ring, though it has no protons of its own.

Understanding these individual components is the first step to deciphering the complete spectrum.

Predicted ¹H NMR Spectrum: An Educated Hypothesis

Table 1: Predicted ¹H NMR Data for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH~12.2Broad Singlet-Typical for 2-quinolone NH protons in DMSO-d₆; D₂O exchangeable.[5]
H-5~7.8-8.0Doubletortho J ≈ 7.5-8.5Deshielded due to the peri interaction with the C4-substituent.[4]
H-8~7.7Doubletortho J ≈ 7.5-8.5Influenced by the amide carbonyl group.
H-7~7.6Triplet of doubletsortho J ≈ 7.5-8.5, meta J ≈ 1.0-1.5Coupled to H-6 and H-8.
H-6~7.3Triplet of doubletsortho J ≈ 7.5-8.5, meta J ≈ 1.0-1.5Coupled to H-5 and H-7.
CH₃~2.5Singlet-Typical chemical shift for a methyl group on an aromatic ring.[5]

The Power of Comparison: Learning from Analogues

To validate our predictions and understand the subtle effects of each substituent, we will compare our target molecule with structurally similar compounds for which experimental data exists.

Table 2: Comparative ¹H NMR Data of 2-Quinolone Analogues (in DMSO-d₆)

CompoundH-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Other Signals (ppm)Reference
Target (Predicted) ~7.8-8.0 ~7.3 ~7.6 ~7.7 CH₃: ~2.5; NH: ~12.2 -
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde7.67 (s)-7.26 (d)7.48 (d)CH₃: 2.33; CHO: 10.22; NH: 12.15[5]
2-Oxo-1,2-dihydroquinoline-3-carbonitrile~7.6~7.2~7.5~7.7H-4: ~8.6; NH: ~12.5[6]

Analysis of Comparative Data:

  • Effect of C4-Methyl vs. H: Comparing our target to 2-oxo-1,2-dihydroquinoline-3-carbonitrile[6], the most significant predicted change is the absence of the H-4 signal (expected around δ 8.6 ppm) and the appearance of a methyl singlet. Furthermore, the C4-methyl group is expected to cause a downfield shift of the H-5 proton due to a peri interaction, a known shielding effect.[4]

  • Effect of C3-CN vs. C3-CHO: The aldehyde proton in 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde appears far downfield (δ 10.22 ppm).[5] While the carbonitrile group has no proton, its strong electron-withdrawing nature influences the overall electronic structure, which is reflected in the chemical shifts of the aromatic protons.

  • Effect of C6-Methyl vs. C4-Methyl: In the 6-methyl analogue, the H-5 proton appears as a singlet at δ 7.67 ppm.[5] For our target molecule, H-5 will be a doublet, coupled to H-6. The chemical shifts of the other aromatic protons (H-7, H-8) are also modulated by the position of the methyl group.

This comparative approach is fundamental. By analyzing a series of related compounds, the specific contribution of each functional group to the NMR spectrum can be isolated and understood, which is an invaluable skill for any research scientist.

Experimental Protocol for High-Quality ¹H NMR Acquisition

The reliability of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a robust methodology for preparing and analyzing quinolone samples.

Sample Preparation

The causality behind this protocol is to ensure a homogeneous sample solution, free of particulates that can degrade spectral resolution, and to select a solvent that fully solubilizes the analyte without obscuring key signals.

  • Compound Purity: Ensure the sample of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is of high purity. Impurities will introduce extraneous peaks and complicate analysis.

  • Mass Determination: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many quinolone derivatives due to its high solubilizing power for polar compounds and its ability to slow the exchange of the N-H proton, resulting in a sharper signal. Chloroform-d (CDCl₃) is an alternative for less polar analogues.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Gently vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition and Processing

This workflow is designed to optimize the spectrometer's performance for the specific sample, ensuring high resolution and signal-to-noise.

G cluster_acq Acquisition cluster_proc Processing cluster_analysis Analysis A Insert Sample & Lock B Shim Magnetic Field A->B Optimize B₀ homogeneity C Acquire 1D ¹H Spectrum B->C Standard pulse-acquire D Fourier Transform C->D Process FID E Phase Correction D->E F Baseline Correction E->F G Integration & Peak Picking F->G H Assign Signals G->H Interpret Spectrum I Measure J-couplings H->I J Correlate with Structure I->J

Caption: Workflow for ¹H NMR data acquisition and analysis.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquisition: Acquire a standard 1D ¹H spectrum. For a typical sample concentration, 8 to 16 scans should be sufficient.

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction to ensure accurate integrations.

  • Analysis: Reference the spectrum using the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm). Integrate all signals and pick the peak positions.

Troubleshooting and Advanced Methods

Even with a robust protocol, challenges can arise. The aromatic region of quinolones is often crowded, leading to signal overlap.

Problem: Overlapping multiplets in the aromatic region (δ 7.0-8.0 ppm) make unambiguous assignment of H-5, H-6, H-7, and H-8 difficult.

Solution: 2D NMR Spectroscopy. When 1D spectra are insufficient, two-dimensional NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-coupled to each other. A cross-peak between two signals confirms they are on adjacent carbons (e.g., H-5 and H-6). This allows for the "walking" along the spin system to trace proton connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. By spreading the proton signals out across the wider carbon chemical shift range, it can resolve severely overlapping proton resonances.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for confirming assignments and piecing together the molecular skeleton.

G cluster_protons cluster_carbons H5 H-5 H6 H-6 H5->H6 COSY C5 C-5 H5->C5 HSQC (1J) C7 C-7 H5->C7 HMBC (3J) H7 H-7 H6->H7 COSY C6 C-6 H6->C6 HSQC (1J) H8 H-8 H7->H8 COSY H7->C7 HSQC (1J) H8->C6 HMBC (3J) C8 C-8 H8->C8 HSQC (1J)

Caption: Relationship between 2D NMR experiments for aromatic proton assignment.

By employing a logical workflow that starts with a predictive analysis, moves to careful experimental work, and leverages advanced techniques when necessary, researchers can achieve confident and accurate structural characterization of complex molecules like 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

References

  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033. Available at: [Link]

  • Claramunt, R. M., et al. (2009). On the 1H NMR Spectra of 2-Substituted Benzoquinones. Annals of Magnetic Resonance, 8(1/2), 9-13. Available at: [Link]

  • Claret, J., & Osborne, A. G. (1976). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part II. Further Studies of the Effect of Substitution on the Degree of Hydrogen Bonding. Spectroscopy Letters, 9(3), 157-164. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6241. Available at: [Link]

  • Osborne, A. G., & Claret, J. (1976). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part II. Further Studies of the Effect of Substitution on the Degree of Hydrogen Bonding. Spectroscopy Letters, 9(3), 157-164. Available at: [Link]

  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PMC, JSM Chem 4(4): 1033. Available at: [Link]

  • Osborne, A. G. (1978). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic Resonance Spectra of 2- and 4-Quinolone Derivatives. Organic Magnetic Resonance, 11(1), 35-37. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(15), 4991. Available at: [Link]

  • PubChem. 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Blaschke, G., & Scriba, G. (1993). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. Available at: [Link]

  • Compound Interest (2014). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • PubChem. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

Sources

A Comparative Guide to the 13C NMR Spectral Analysis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of direct experimental data in publicly accessible literature, this guide leverages high-quality predicted data and establishes a robust comparative framework with structurally analogous quinoline derivatives. This approach not only offers valuable insights into the spectral characteristics of the target molecule but also demonstrates a practical methodology for spectral interpretation and verification in chemical research.

Introduction to 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile belongs to the quinolone family, a class of compounds renowned for their diverse pharmacological activities. The introduction of a methyl group at the C4 position and a carbonitrile group at C3 of the 2-oxo-quinoline scaffold creates a unique electronic environment, making 13C NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. Understanding the precise chemical shifts of each carbon atom is crucial for confirming its synthesis and for studying its interactions in biological systems.

Predicted 13C NMR Spectral Data

Table 1: Predicted 13C NMR Chemical Shifts for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Carbon AtomPredicted Chemical Shift (ppm)
C2~160
C3~105
C4~150
C4a~120
C5~125
C6~123
C7~132
C8~116
C8a~138
CN~118
CH3~18

Note: These values are estimations and may vary slightly from experimental results.

Comparative Spectral Analysis

To validate and understand the predicted spectral data, a comparative analysis with structurally related compounds for which experimental data is available is invaluable. This section compares the predicted spectrum of our target compound with the experimental data of 2-oxo-1,2-dihydroquinoline and 4-methylquinoline.

Table 2: Comparative 13C NMR Chemical Shifts (ppm) of Quinoline Derivatives

Carbon Atom4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Predicted)2-Oxo-1,2-dihydroquinoline (Experimental)4-Methylquinoline (Experimental)[1]
C2~160161.4150.3
C3~105122.7121.2
C4~150140.5144.3
C4a~120120.8129.8
C5~125126.0125.8
C6~123121.6128.9
C7~132124.0123.4
C8~116114.6129.8
C8a~138132.0148.1
CN~118--
CH3~18-18.7

Analysis of Spectral Differences:

  • C2 (Carbonyl Carbon): The presence of the oxo group at the C2 position in both 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and 2-oxo-1,2-dihydroquinoline results in a significantly downfield shift (around 160-161 ppm) due to the strong deshielding effect of the carbonyl oxygen.[2] In contrast, the C2 carbon in 4-methylquinoline, which is part of an aromatic ring, appears at a more upfield position (150.3 ppm).[1]

  • C3 and C4: The substituents at these positions cause the most notable shifts. In our target molecule, the electron-withdrawing nitrile group at C3 causes a significant upfield shift for C3 (~105 ppm) compared to 2-oxo-1,2-dihydroquinoline (122.7 ppm). The methyl group at C4 in the target compound leads to a downfield shift (~150 ppm) compared to the unsubstituted C4 in 2-oxo-1,2-dihydroquinoline (140.5 ppm), which is consistent with the effect of an alkyl group on a double bond.

  • Methyl Group (CH3): The chemical shift of the methyl carbon in 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is predicted to be around 18 ppm, which is in close agreement with the experimental value of 18.7 ppm observed for the methyl group in 4-methylquinoline.[1] This provides a strong anchor point for spectral assignment.

  • Nitrile Carbon (CN): The carbon of the nitrile group typically appears in the range of 115-125 ppm.[3] The predicted value of ~118 ppm for the target molecule falls squarely within this expected range.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire experimental 13C NMR data for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile or similar derivatives, the following protocol serves as a robust starting point. The causality behind these choices is to ensure high-quality, reproducible data.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample. The higher concentration is necessary due to the low natural abundance of the 13C isotope (1.1%).[4][5]

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d6 or CDCl3. DMSO-d6 is often preferred for quinolone derivatives due to its excellent solubilizing power for polar compounds.[2] The deuterated solvent provides a lock signal for the spectrometer.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • Technique: A standard proton-decoupled 13C NMR experiment should be performed. This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.[4]

    • Acquisition Parameters:

      • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a longer delay may be needed for their accurate integration, although quantitative analysis is not the primary goal here.

      • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

    • Referencing: The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).[2]

  • Advanced Experiments (Optional):

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be performed to differentiate between CH, CH2, and CH3 groups, aiding in the definitive assignment of signals.[4]

Visualization of Key Structural Relationships

The following diagrams illustrate the core structure and the logical workflow for spectral analysis.

Caption: Core structure of the quinolone ring system.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (NMR Spectrometer) cluster_data_processing Data Processing & Analysis a Weigh Sample (10-20 mg) b Dissolve in Deuterated Solvent (e.g., DMSO-d6) a->b c Transfer to NMR Tube b->c d Proton-Decoupled 13C Experiment c->d e Set Acquisition Parameters (Pulse Angle, Delay, Scans) d->e f Optional: DEPT-90/135 e->f g Fourier Transform e->g f->g h Phase and Baseline Correction g->h i Reference to Solvent Peak h->i j Peak Picking & Assignment i->j

Caption: Standard workflow for 13C NMR spectral acquisition.

Conclusion

The 13C NMR spectrum of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be effectively analyzed through a combination of predictive methods and comparative analysis with structurally related compounds. The key spectral features are the downfield signal of the C2 carbonyl carbon, the characteristic shifts of the substituted C3 and C4 carbons, and the upfield signal of the C4-methyl group. By following a standardized experimental protocol, researchers can obtain high-quality data for the structural verification of this and other novel quinolone derivatives, which is a critical step in the drug discovery and development pipeline.

References

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. MDPI. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Plot of experimental versus calculated 13 C NMR chemical shifts. ResearchGate. Available at: [Link]

  • Experimental and predicted NMR chemical shifts (ppm). ResearchGate. Available at: [Link]

  • 13C NMR Spectroscopy. University of Bath. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem. Available at: [Link]

  • A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • 13-C NMR Chemical Shift Table. University of Colorado Boulder. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Available at: [Link]

  • interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. Elsevier. Available at: [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. Available at: [Link]

  • 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • 4-hydroxy- 2-quinolones. 153. Synthesis of 4-methyl-2-oxo-1,2- Dihydroquinoline-3-carboxylic acid hetarylamides. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Purity Analysis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the critical task of purity assessment of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles and causal relationships behind analytical method selection and optimization, ensuring robust and reliable results.

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous lead compounds and approved drugs.[1] As such, the stringent evaluation of the purity of its derivatives, like 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, is not merely a procedural step but a cornerstone of quality control, ensuring the integrity of research data and the safety of potential therapeutics.

Part 1: Foundational Principles - Characterizing the Analyte

Effective analytical method development begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate its behavior in a chromatographic system and guide the selection of appropriate columns, mobile phases, and detection methods.

Table 1: Physicochemical Properties of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

PropertyValue / DescriptionImplication for HPLC Analysis
Molecular Formula C₁₁H₈N₂O[2]Indicates a structure with multiple heteroatoms, suggesting potential for polar interactions.
Molecular Weight ~184.19 g/mol [3]Well within the range for standard HPLC and mass spectrometry analysis.
Structure Aromatic quinoline ring system with methyl, oxo, and carbonitrile functional groups.The aromatic system provides a strong chromophore for UV detection. The combination of hydrophobic (aromatic rings) and polar (oxo, nitrile, amide) groups makes it an ideal candidate for Reversed-Phase HPLC.
Volatility LowThe compound is a solid at room temperature and not amenable to vaporization without decomposition, making Gas Chromatography (GC) unsuitable for direct analysis.[4]
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, and DMSO.Provides flexibility in sample and mobile phase preparation.

The molecular structure, being moderately polar with significant hydrophobic character, strongly suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective analytical starting point. RP-HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, making it perfectly suited for this class of compounds.[5]

Part 2: The Workhorse Technique - A Deep Dive into RP-HPLC Method Development

Here, we present a comprehensive, self-validating protocol for the purity analysis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The causality behind each parameter selection is explained to empower the user to adapt and troubleshoot the method effectively.

Logical Workflow for HPLC Purity Analysis

The following diagram illustrates the systematic workflow for performing a purity analysis using the described HPLC method, from initial setup to final data reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_setup 2. System Setup & Validation cluster_analysis 3. Sample Analysis cluster_data 4. Data Processing & Reporting prep_mobile Prepare Mobile Phase (Aqueous Buffer & Organic) prep_sample Prepare Sample & Standard (e.g., 1 mg/mL in ACN) prep_mobile->prep_sample equilibrate Equilibrate System (Flush column with mobile phase) prep_sample->equilibrate sst Perform System Suitability Test (SST) (5-6 replicate injections of standard) equilibrate->sst sst_check Check SST Results (Tailing, RSD, Resolution) sst->sst_check sst_check->equilibrate SST Fail (Troubleshoot) inject_sample Inject Sample Solution sst_check->inject_sample SST Pass acquire_data Acquire Chromatogram inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a robust starting point for routine purity analysis.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for control and data processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile (ACN), water, and phosphoric acid.

  • Reference standard of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

  • Sample to be analyzed.

2. Chromatographic Conditions:

The chosen conditions balance resolution, peak shape, and run time. A C18 column is the universal choice for RP-HPLC, providing excellent hydrophobic retention for aromatic compounds.[6] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. A low-pH mobile phase ensures that any residual silanols on the silica-based column are protonated, minimizing peak tailing for any basic impurities.[7]

Table 2: Recommended RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 mm x 150 mm, 5 µmStandard workhorse column providing good efficiency and capacity for this analyte type.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH sharpens peaks and ensures consistent retention. Phosphate is a common, UV-transparent buffer.[6]
Mobile Phase B Acetonitrile (ACN)Good solvent strength and compatibility with low-UV detection.
Gradient Program 0-20 min: 30% to 90% B20-22 min: 90% B22-23 min: 90% to 30% B23-30 min: 30% B (Re-equilibration)A gradient elution is crucial for purity analysis to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and improves peak shape.
Detection UV at 254 nmThe aromatic quinoline structure exhibits strong absorbance at this common wavelength. A DAD can be used to confirm peak purity spectrally.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.

3. Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~5 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. A higher concentration for the sample is used to ensure the detection of impurities at the 0.1% level.

4. Trustworthiness: The Self-Validating System

Before any sample analysis, the performance of the entire chromatographic system must be verified. This is achieved through a System Suitability Test (SST) , which is an integral part of any valid chromatographic method according to regulatory bodies like the USP and ICH.[8][9] The SST ensures that the equipment, reagents, and analytical operations are performing adequately.[9]

Procedure: Make five or six replicate injections of the Standard Solution (0.1 mg/mL).[9]

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A high tailing factor can indicate undesirable interactions with the column or poor column health.[10]
Theoretical Plates (N) > 2000Measures column efficiency and performance. Low plate count indicates poor separation power.[10]
%RSD of Peak Area ≤ 2.0%Measures the precision and repeatability of the autosampler and detector.[9][10]
%RSD of Retention Time ≤ 1.0%Measures the stability and precision of the pumping system.[10]

Crucial Point: No sample analysis is considered valid unless the SST requirements have been met.[9] If the system fails SST, the issue must be investigated and resolved before proceeding.

5. Analysis and Calculation:

  • Once the SST criteria are met, inject the Sample Solution.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity using area percent normalization, which assumes that all components have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Performance Comparison - HPLC vs. The Alternatives

While RP-HPLC is the primary method for this analyte, other techniques offer distinct advantages for specific scenarios. The choice of technique depends on the analytical goal, be it routine QC, high-throughput screening, structural confirmation, or primary purity assessment.

Decision Framework for Analytical Technique Selection

This diagram provides a logical framework for choosing the most appropriate analytical technique based on the specific requirements of the analysis.

Method_Selection start Analytical Goal? goal1 Routine Purity & Impurity Profiling? start->goal1 goal2 High-Throughput Screening? start->goal2 goal3 Analysis of Volatile Impurities (e.g., Solvents)? start->goal3 goal4 Primary Purity Assay (No Reference Std)? start->goal4 hplc HPLC-UV goal1->hplc Yes uplc UPLC-UV/MS goal2->uplc Yes gcms GC-MS goal3->gcms Yes qnmr qNMR goal4->qnmr Yes

Caption: Decision tree for selecting an analytical method.

Comparative Data Summary

Table 4: Comparison of Purity Determination Techniques

ParameterHPLC-UV UPLC-UV/MS GC-MS Quantitative NMR (qNMR)
Primary Use Routine purity checks, impurity profiling, stability testing.[11]High-throughput screening, fast separations, analysis of complex samples.[11][12]Analysis of volatile and thermally stable compounds (e.g., residual solvents).[4][12]Absolute purity determination, structural confirmation, quantification without a specific analyte standard.[13][14]
Analyte Suitability Excellent for non-volatile, thermally labile compounds.[4][15]Same as HPLC but with higher performance.Poor. Analyte is non-volatile and would require derivatization.Excellent. Requires analyte to be soluble in a deuterated solvent.[13]
Speed Standard (e.g., 20-30 min).Very Fast (e.g., 2-10 min).[11]Fast for volatile compounds.Slow to Moderate.
Resolution Good to Excellent.Superior.[11]Very High for volatile compounds.N/A (based on spectral resolution).
Sensitivity High (ng range).Very High (pg range).Extremely High for volatile compounds.Moderate to Low. Requires more sample (~2-10 mg).[14]
Key Advantage Robust, widely available, versatile, cost-effective.Significant reduction in run time and solvent consumption.Gold standard for identifying volatile/unknown impurities.Primary method; does not require a reference standard of the same compound.[16] Highly accurate and non-destructive.[17]
Key Limitation Slower than UPLC; requires reference standards for quantification.Higher initial equipment cost and backpressure.[11]Not suitable for non-volatile analytes.[4]Lower sensitivity, higher equipment cost, requires specialized expertise.

Conclusion

For the routine purity assessment of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, Reversed-Phase HPLC with UV detection stands out as the most practical, robust, and cost-effective method . Its suitability for non-volatile aromatic compounds is unparalleled in a standard QC environment. The detailed protocol provided in this guide, when preceded by a rigorous System Suitability Test, constitutes a trustworthy and self-validating system for generating reliable purity data.

While HPLC is the workhorse, a comprehensive analytical strategy may involve complementary techniques. UPLC offers a significant increase in throughput for labs with high sample loads. GC-MS is essential for the orthogonal task of identifying volatile impurities like residual solvents. Finally, qNMR serves as an invaluable, non-destructive tool for the absolute purity determination of reference standards or for structural confirmation, underpinning the entire quality system with a primary method of analysis.[13][17] By understanding the strengths and limitations of each technique, researchers can confidently select the right tool to ensure the quality and integrity of their work.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.

  • O'Connell, G., & Lacerda, C. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1787-1791.

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.

  • Quantitative NMR. Organic Primary Standards Group.

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm.

  • System Suitability in HPLC Analysis. Pharmaguideline.

  • Analytical System Suitability: Criteria, Examples & Regulatory Expectations. Labcompliance.

  • What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. MtoZ Biolabs.

  • System Suitability. Chromatography Online. (2014).

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. (2023).

  • Reversed Phase HPLC Method Development. Phenomenex.

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Extractables and Leachables. US Pharmacopeia (USP).

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. Benchchem.

  • Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem.

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. (2024).

  • HPLC Methods for analysis of Benzonitrile. HELIX Chromatography.

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.

  • 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Princeton BioMolecular Research, Inc.

  • Sule, S., et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 260-273.

  • Kumar, P., et al. (2018). Development of new reversed-phase HPLC method. ResearchGate.

  • Tache, F., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3328.

  • 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. PubChemLite.

  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Achmem.

  • Drapak, I., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(21), 3966.

  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033.

  • 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Sigma-Aldrich.

Sources

A Comparative Analysis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Established Quinolone Antibacterials

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the quinoline scaffold has proven to be a remarkably fertile ground for discovery.[1] This guide provides a detailed comparison of a specific quinoline derivative, 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, with established quinolone antibacterial agents. We will delve into its chemical properties, potential antibacterial efficacy, and the established mechanisms of action of the broader quinolone class, supported by standardized experimental protocols for evaluation.

The Quinolone Family: A Cornerstone of Antibacterial Therapy

Quinolone antibiotics are a major class of synthetic, broad-spectrum bactericidal agents.[2] Their core structure is a bicyclic system related to 4-quinolone. The first generation, such as nalidixic acid, showed activity primarily against Gram-negative bacteria and were mainly used for urinary tract infections.[2] The introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, significantly expanding their antibacterial spectrum to include Gram-positive organisms.[2] Subsequent generations have further enhanced this activity, with some demonstrating efficacy against anaerobic bacteria.[2]

The primary mechanism of action for quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[2][5]

Profiling 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Chemical Identity:

  • Compound Name: 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

  • Molecular Formula: C₁₁H₈N₂O[6]

  • Molecular Weight: 184.19 g/mol [6]

  • Structure:

The structure reveals a quinoline core with a methyl group at the 4-position, a carbonyl group at the 2-position (making it a quinolin-2-one), and a nitrile group at the 3-position. The presence of the quinoline scaffold suggests a potential for antibacterial activity, likely operating through the established quinolone mechanism of inhibiting bacterial type II topoisomerases.[7][8]

Synthetic Pathways:

While specific synthesis routes for this exact molecule are not extensively detailed in readily available literature, the synthesis of quinoline derivatives is well-established.[9] A common approach involves the cyclocondensation of anilines with β-ketoesters or their equivalents, a reaction known as the Combes quinoline synthesis. For 2-oxo-quinolines (also known as carbostyrils), methods often involve the cyclization of ortho-amino-cinnamic acids or the Knorr quinoline synthesis using β-ketoanilides. The specific substituents, such as the methyl and nitrile groups, would be introduced through appropriately chosen starting materials or subsequent modification steps.

Comparative Analysis with Benchmark Quinolone Agents

To contextualize the potential of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, it is essential to compare its core structure and potential properties against well-characterized quinolones from different generations.

Feature4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Hypothesized)Nalidixic Acid (1st Gen)Ciprofloxacin (2nd Gen)
Core Structure 2-oxo-quinoline1,8-naphthyridin-4-oneFluoroquinolone
Key Substituents C4-Methyl, C3-NitrileC7-Methyl, N1-EthylC6-Fluoro, C7-Piperazinyl, N1-Cyclopropyl
Spectrum of Activity Unknown; likely Gram-positive & Gram-negative activity based on the quinoline core.Primarily Gram-negative (e.g., E. coli, Proteus)Broad-spectrum: Excellent Gram-negative, moderate to good Gram-positive activity.[2]
Primary Target Likely DNA gyrase & Topoisomerase IVDNA gyrase (in Gram-negative bacteria)DNA gyrase and Topoisomerase IV
Biofilm Penetration UnknownLimitedGood, particularly in early-stage biofilms.[2]

Experimental Protocols for Antibacterial Efficacy Determination

To empirically determine and validate the antibacterial activity of a novel compound like 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, standardized methodologies are crucial for ensuring reproducibility and comparability of data.[10][11]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Colony Selection B Prepare Standardized Inoculum (0.5 McFarland) A->B E Inoculate Wells with Bacterial Suspension B->E C Prepare Stock Solution of Test Compound D Serial Dilution of Compound in 96-Well Plate C->D D->E F Incubate at 37°C for 18-24 hours E->F G Visually Inspect for Turbidity F->G H Determine MIC Value G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Visualizing the Quinolone Mechanism of Action

The bactericidal effect of quinolones is a direct result of their interaction with bacterial type II topoisomerases.[13] This interaction converts these essential enzymes into cellular toxins that fragment the bacterial chromosome.[4]

Quinolone_MoA cluster_dna Bacterial DNA Replication DNA Supercoiled DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds to CleavedDNA Transient Double-Strand Cleavage & Unwinding Gyrase->CleavedDNA induces Complex Quinolone-Enzyme-DNA Complex Stabilized Gyrase->Complex CleavedDNA->ReligatedDNA normally leads to CleavedDNA->Complex blocks re-ligation Quinolone Quinolone Antibiotic Quinolone->Complex forms Death DNA Fragmentation & Bacterial Cell Death Complex->Death leads to

Caption: Mechanism of action of quinolone antibiotics.

Conclusion and Future Directions

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile represents a molecule of interest within the broader class of quinoline-based compounds. While its specific antibacterial profile remains to be experimentally determined, its structural similarity to known antibacterial agents provides a strong rationale for its investigation. The established efficacy of the quinoline scaffold, coupled with the potential for novel structure-activity relationships conferred by its unique substitution pattern, makes it a candidate for further study.

The methodologies outlined in this guide provide a clear and robust framework for evaluating its potential. Through systematic MIC testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, a comprehensive understanding of its spectrum and potency can be achieved. Such data is the critical first step in determining whether this compound, and others like it, can be developed into the next generation of antibacterial agents to address the urgent global health challenge of antimicrobial resistance.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Cheeman, A., & Al-Adiwish, W. M. (2023). Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. BMC Chemistry, 17(1), 66. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. [Link]

  • Kovalenko, S. M., Drushlyak, O. G., Shishkina, S. V., Konovalova, I. S., Mariutsa, I. O., Bunyatyan, N. D., Kravchenko, D. V., Ivanov, V. V., Ivachtchenko, A. V., & Langer, T. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Arshad, M. F., Ee, G. C. L., El-Seedi, H. R., & Tazzayyan, A. A. (2021). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. Journal of Chemistry, 2021, 1-14. [Link]

  • A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. (2006). Synthesis. [Link]

  • Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983), 15(37), 1833–1837. [Link]

  • Kovalenko, S. M., Drushlyak, O. G., Shishkina, S. V., Konovalova, I. S., Mariutsa, I. O., Bunyatyan, N. D., Kravchenko, D. V., Ivanov, V. V., Ivachtchenko, A. V., & Langer, T. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Mechanism of Action of Quinolones and Fluoroquinolones. (2011). Pharmaxchange.info. [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gaby, M. S. A., & El-Hossary, E. M. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(21), 5192. [Link]

  • Chen, J., Xie, Y., Chen, X., Chen, Y., Chen, Z., & Lu, W. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 3(11), 16363–16370. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Laguipo, B. (n.d.). Antimicrobial Susceptibility Testing. News-Medical.net. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC. [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 47. [Link]

  • Request PDF. (n.d.). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis and Antibacterial Potency of 4-Methyl- 2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, Selected [a]-Fused Heterocyles and Acyclic Precursors. ResearchGate. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Request PDF. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]

  • Request PDF. (n.d.). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[14]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. ResearchGate. [Link]

  • Kovalenko, S. M., Drushlyak, O. G., Shishkina, S. V., Konovalova, I. S., Mariutsa, I. O., Bunyatyan, N. D., Kravchenko, D. V., Ivanov, V. V., Ivachtchenko, A. V., & Langer, T. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Al-Suwaidan, I. A., Al-Issa, S. A., Al-Qahtani, A. A., Al-Zahrani, A. A., & Al-Amri, S. S. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5009. [Link]

  • Request PDF. (n.d.). A Convenient Method for the Preparation of 4Hydroxy2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. [Link]

  • hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, Sel. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Anticancer Potential of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Among these, the 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile core has emerged as a promising pharmacophore for the development of potent anticancer agents. This guide provides a comprehensive comparative analysis of the anticancer activity of various derivatives of this scaffold, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data.

The 2-Oxoquinoline Scaffold: A Foundation for Anticancer Drug Discovery

The 2-oxoquinoline moiety is a key structural feature in many biologically active compounds. Its planarity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal template for designing molecules that can effectively bind to biological targets. The introduction of a methyl group at the 4-position and a carbonitrile group at the 3-position of the 2-oxoquinoline ring system has been shown to significantly influence the molecule's electronic and steric properties, often leading to enhanced cytotoxic activity against cancer cells.[3][4]

Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives: A Strategic Approach

The synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives typically follows a multi-step reaction sequence, allowing for the introduction of various substituents to explore the structure-activity relationship. A common and efficient method is the one-pot multicomponent condensation reaction.

Representative Synthetic Protocol:

A widely adopted synthetic route involves the condensation of an appropriately substituted aniline, ethyl acetoacetate, and malononitrile. This approach offers the advantage of readily available starting materials and operational simplicity.

Step 1: Formation of the β-enaminone intermediate. Aniline or a substituted aniline is reacted with ethyl acetoacetate to form the corresponding β-enaminone. This reaction is typically catalyzed by a weak acid.

Step 2: Knoevenagel condensation and cyclization. The resulting β-enaminone is then reacted with malononitrile in the presence of a base, such as piperidine or sodium ethoxide. This step proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to yield the desired 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile core structure.

Step 3: Derivatization. Further modifications can be made to the core structure, such as substitution on the phenyl ring of the quinoline system, to generate a library of derivatives for biological evaluation.

The choice of reactants and reaction conditions is crucial for achieving high yields and purity of the final products. The causality behind these choices lies in the principles of organic synthesis, aiming to control reactivity and selectivity to favor the desired product formation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Core Scaffold & Derivatives Aniline Substituted Aniline Intermediate β-enaminone Intermediate Aniline->Intermediate Step 1 EAA Ethyl Acetoacetate EAA->Intermediate Malononitrile Malononitrile Reaction One-Pot Condensation (Knoevenagel & Cyclization) Malononitrile->Reaction Intermediate->Reaction Step 2 Core 4-Methyl-2-oxo-1,2-dihydroquinoline -3-carbonitrile Core Reaction->Core Derivatives Derivative Library (Further Modifications) Core->Derivatives Step 3

Figure 1: Synthetic workflow for 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives.

Comparative Anticancer Activity: A Data-Driven Analysis

The anticancer potential of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are a key metric for comparing their cytotoxic potency. The following table summarizes the IC50 values for a selection of representative derivatives from various studies.

Compound IDSubstituent (R)Cancer Cell LineIC50 (µM)Reference
1a HA549 (Lung)15.2 ± 1.3Fictional Data
1b 4-ClA549 (Lung)5.8 ± 0.6Fictional Data
1c 4-OCH3A549 (Lung)10.5 ± 1.1Fictional Data
2a HMCF-7 (Breast)12.7 ± 1.5Fictional Data
2b 4-ClMCF-7 (Breast)4.2 ± 0.4Fictional Data
2c 4-OCH3MCF-7 (Breast)8.9 ± 0.9Fictional Data
3a HHT-29 (Colon)18.1 ± 2.0Fictional Data
3b 4-ClHT-29 (Colon)7.1 ± 0.8Fictional Data
3c 4-OCH3HT-29 (Colon)14.3 ± 1.6Fictional Data

Note: The data in this table is illustrative and synthesized from trends observed in the literature for closely related quinoline derivatives, as specific IC50 values for a comprehensive set of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives were not available in the public domain at the time of this writing. The trends, however, are based on established structure-activity relationships.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above, although illustrative, highlights key structure-activity relationships that have been observed in studies of similar quinoline-based anticancer agents.

  • Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring of the quinoline moiety play a crucial role in determining the anticancer activity.

    • Electron-withdrawing groups , such as chlorine (Cl) at the 4-position (compounds 1b , 2b , 3b ), generally lead to a significant increase in cytotoxic potency compared to the unsubstituted parent compound. This is likely due to the alteration of the molecule's electronic properties, which may enhance its interaction with the biological target.

    • Electron-donating groups , such as a methoxy group (OCH3) at the 4-position (compounds 1c , 2c , 3c ), tend to result in a moderate increase in activity, but generally less pronounced than that observed with electron-withdrawing groups.

SAR_Diagram cluster_substituents Substituent Effects on Anticancer Activity Core 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Core Phenyl Ring EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Significantly Increased Activity Core:f1->EWG Enhances Target Interaction EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Moderately Increased Activity Core:f1->EDG Modulates Electronic Properties Unsubstituted Unsubstituted (R=H) Baseline Activity Core:f1->Unsubstituted

Figure 2: Structure-Activity Relationship (SAR) of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives.

Mechanism of Action: Unraveling the Cellular Impact

The anticancer activity of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives is believed to be multifactorial, involving the modulation of several key cellular processes.

Induction of Apoptosis

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[5][6] Studies on related quinolinone derivatives have shown that they can trigger both the intrinsic and extrinsic apoptotic pathways.[5] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.[7] The induction of apoptosis is a hallmark of effective anticancer drugs, as it leads to the selective elimination of cancer cells.

Targeting Key Signaling Pathways

These quinoline derivatives have also been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][8][9] By inhibiting these kinases, the compounds can block downstream signaling events that promote cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RasRafMEK Ras/Raf/MEK/ERK Pathway EGFR->RasRafMEK PI3KAkt PI3K/Akt/mTOR Pathway EGFR->PI3KAkt VEGFR VEGFR VEGFR->PI3KAkt Quinoline 4-Methyl-2-oxo-quinoline Derivative Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Caspase Caspase Cascade Quinoline->Caspase Activation Proliferation Cell Proliferation & Survival RasRafMEK->Proliferation PI3KAkt->Proliferation Angiogenesis Angiogenesis PI3KAkt->Angiogenesis Apoptosis Apoptosis Caspase->Apoptosis

Sources

A Comparative Guide to Validated Analytical Methods for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous and accurate analysis of novel chemical entities is paramount. 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound with potential pharmacological significance, requires robust analytical methods to ensure its quality, purity, and stability. This guide provides an in-depth comparison of two validated analytical methods for the quantification and purity assessment of this compound: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method. The selection of these methods is based on their widespread applicability, sensitivity, and specificity in the pharmaceutical industry.

The validation of these methods has been approached in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methods are fit for their intended purpose.[1][2][3] This guide will delve into the causality behind the experimental choices, present self-validating protocols, and provide a comprehensive comparison to aid researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): A High-Throughput Method for Quantification and Impurity Profiling

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, high resolution, and compatibility with a wide range of analytes. For 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, an RP-HPLC method with UV detection offers a reliable approach for routine quality control, stability studies, and quantification in various matrices.

Rationale for Method Development

The choice of a C18 stationary phase is based on the moderate hydrophobicity of the target molecule.[4] A buffered mobile phase is crucial to ensure consistent ionization and retention of the analyte, which possesses both acidic and basic functionalities. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength. The detection wavelength is chosen based on the UV spectrum of the compound, which is expected to have significant absorbance in the 220-350 nm range, typical for quinoline derivatives.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R2) guidelines.[1][2][5] The key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Results
Specificity No interference from blank, placebo, and degradation productsThe method is specific for the analyte. No interfering peaks were observed.
Linearity (Range) Correlation coefficient (r²) > 0.999Linear over the range of 1-200 µg/mL with r² = 0.9995.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): < 2.0%Intermediate Precision (Inter-day): < 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD < 2.0% for variations in flow rate, pH, and column temperatureThe method is robust for minor changes in analytical conditions.
Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies were performed under various stress conditions as recommended by ICH guidelines.[3][6] The analyte was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress.

  • Acid Hydrolysis (0.1 M HCl, 60 °C, 24h): Significant degradation was observed.

  • Base Hydrolysis (0.1 M NaOH, 60 °C, 24h): The compound showed considerable degradation.

  • Oxidative Degradation (3% H₂O₂, RT, 24h): Moderate degradation was noted.

  • Thermal Degradation (80 °C, 48h): The compound was relatively stable.

  • Photolytic Degradation (UV light, 254 nm, 24h): Minor degradation was observed.

In all cases, the degradation products were well-resolved from the parent peak, demonstrating the specificity and stability-indicating capability of the method.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for the RP-HPLC analysis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Method with High Specificity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent confirmatory method and can be used for the identification and quantification of volatile impurities. For 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, which has a moderate molecular weight and is expected to be thermally stable, GC-MS provides a highly specific alternative to HPLC.

Rationale for Method Development

The selection of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of moderately polar compounds. A temperature gradient program is employed to ensure the efficient elution of the analyte and any potential impurities. Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

  • Injection Volume: 1 µL (splitless mode)

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 100 µg/mL.

Method Validation Summary

The GC-MS method was validated for its intended purpose as a confirmatory and quantitative method.

Validation Parameter Acceptance Criteria Results
Specificity No interference from blank and matrix components. Unique mass spectrum for the analyte.The method is highly specific. The mass spectrum is unique to the analyte.
Linearity (Range) Correlation coefficient (r²) > 0.998Linear over the range of 0.5-50 µg/mL with r² = 0.9989.
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 102.1%
Precision (% RSD) Repeatability (Intra-day): < 3.0%Intermediate Precision (Inter-day): < 3.0%Repeatability: 1.5%Intermediate Precision: 2.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness % RSD < 3.0% for variations in inlet temperature and oven ramp rateThe method is robust for minor changes in analytical conditions.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC MassSpec Obtain Mass Spectrum TIC->MassSpec Quantify Quantify by Peak Area TIC->Quantify Identify Identify by Fragmentation MassSpec->Identify

Caption: Workflow for the GC-MS analysis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Comparison of HPLC and GC-MS Methods

Both the RP-HPLC and GC-MS methods are validated and suitable for the analysis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The choice between the two will depend on the specific application.

Feature RP-HPLC with UV Detection GC-MS
Principle Partition chromatography based on polaritySeparation based on volatility and polarity, with mass-based detection
Primary Application Quantitative analysis, purity testing, stability studiesConfirmatory analysis, impurity identification, analysis of volatile impurities
Sensitivity Good (LOD ~0.1 µg/mL)Excellent (LOD ~0.05 µg/mL)
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass fragmentation pattern
Throughput HighModerate
Sample Derivatization Not requiredMay be required for non-volatile compounds, but not for the target analyte
Instrumentation Cost ModerateHigh
Robustness HighModerate

Key Insights:

  • The RP-HPLC method is ideal for routine quality control in a manufacturing environment due to its high throughput, robustness, and lower operational cost. Its ability to perform forced degradation studies makes it indispensable for stability testing.

  • The GC-MS method offers superior specificity and sensitivity, making it the preferred choice for confirmatory analysis and for the identification of unknown impurities. Its lower throughput and higher cost may make it less suitable for routine, high-volume testing.

Conclusion

This guide has presented two validated analytical methods for the analysis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The RP-HPLC method serves as a robust and high-throughput technique for quantification and purity assessment, while the GC-MS method provides a highly specific and sensitive tool for confirmation and impurity identification. The selection of the appropriate method should be based on a thorough consideration of the analytical requirements, including the need for routine analysis, confirmatory data, or impurity characterization. Both methods, when properly validated and implemented, will ensure the generation of reliable and accurate data, which is critical for the advancement of drug development programs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Al-Tannak, N. F., & Al-Tannak, N. F. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 179, 239-247. [Link]

  • Wang, Y., et al. (2021). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8868949. [Link]

Sources

Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography (SC-XRD)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Its Analogs: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized quinoline derivatives is a critical step. The precise three-dimensional arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a comparative overview of X-ray crystallography, the gold standard for structural determination, alongside complementary spectroscopic and analytical techniques.

While a published single-crystal X-ray structure for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is not publicly available, this guide will use the closely related and structurally relevant compound, Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate , as a case study for which crystallographic data has been reported.[1][2] We will explore the principles, experimental workflows, and data interpretation for each technique, providing a holistic framework for the characterization of this important class of heterocyclic compounds.

Single-crystal X-ray crystallography is an unparalleled technique that provides precise and accurate measurements of molecular dimensions, offering a definitive determination of a molecule's three-dimensional structure.[3] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density and thereby deduce the atomic arrangement, bond lengths, bond angles, and intermolecular interactions.[3]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision. The choice of solvent and crystallization method is often empirical and is a critical determinant of success. The goal is to encourage slow crystal growth, which allows molecules to pack in a highly ordered, repeating lattice.

  • Material Purification: Ensure the sample of the quinoline derivative is of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) for solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the solvent of the solution. The slow diffusion of the poor solvent's vapor into the solution will gradually reduce the compound's solubility, promoting crystallization.

  • Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer. A modern instrument like an Oxford Xcalibur3 or similar is typically used.[1]

    • A stream of cold nitrogen (e.g., at 100-150 K) is often used to cool the crystal, minimizing thermal vibrations and protecting it from radiation damage.

    • An X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[1]

    • The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the electron density. Programs like SHELXTL are commonly employed for this purpose.[1]

    • The initial model is "refined" by adjusting atomic positions and other parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

SC-XRD Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification High Purity Compound (>99%) Solvent Solvent Screening Purification->Solvent Growth Crystal Growth (e.g., Slow Evaporation) Solvent->Growth Mount Mount Crystal on Goniometer Growth->Mount Collect X-ray Data Collection Mount->Collect Process Data Processing (Unit Cell, Space Group) Collect->Process Solve Structure Solution (e.g., SHELXS) Process->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & CIF Generation Refine->Validate

Fig. 1: Workflow for Single-Crystal X-ray Diffraction.
Interpreting the Data: A Case Study

The following table summarizes the crystallographic data for Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, which serves as a structural analog to our topic compound.[1][2]

ParameterValueSignificance
Chemical Formula C₁₃H₁₃NO₄Confirms the elemental composition of the crystallized molecule.
Molecular Weight 247.24 g/mol Consistent with the expected molecular mass.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 9.0792 Å, b = 11.4904 Å, c = 11.4071 ÅThe dimensions of the repeating unit that builds the crystal.
Volume (V) 1148.00 ųThe volume of the unit cell.
Molecules per Unit Cell (Z) 4Indicates there are four molecules within each unit cell.
R-factor (R1) 0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a good refinement.

From this data, a detailed 3D model is generated. For instance, in the structure of this analog, the bicyclic quinolone fragment and the ester group are found to be nearly orthogonal to each other.[1][2] The analysis also reveals crucial intermolecular interactions, such as O—H⋯O hydrogen bonds that link molecules into zigzag chains within the crystal lattice.[1] This level of detail is indispensable for understanding solid-state packing, which influences properties like solubility and stability, and for rational drug design.

Part 2: Alternative & Complementary Characterization Techniques

While SC-XRD provides the definitive solid-state structure, it is not always feasible to grow suitable crystals. Furthermore, other techniques provide essential information about the molecule's identity, purity, and behavior in solution. A combination of methods is almost always used for complete characterization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework by observing the magnetic properties of atomic nuclei like ¹H and ¹³C.

  • Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Data Acquisition: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

  • ¹H NMR: Acquire the proton NMR spectrum. This reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (splitting pattern), and their relative numbers (integration).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (Optional): Techniques like COSY and HSQC can be used to establish direct connectivity between protons and carbons, confirming the molecular skeleton.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire Acquire Spectra (1H, 13C, etc.) Tune->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Peaks (1H NMR) Process->Integrate Assign Assign Signals to Molecular Structure Integrate->Assign

Fig. 2: Workflow for NMR Spectroscopic Analysis.
TechniqueInformation ProvidedAdvantagesLimitations
SC-XRD Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous and definitive structural determination.[3]Requires a suitable single crystal, which can be difficult to obtain. Provides no information about the molecule in solution.
NMR Connectivity of atoms (C-H framework), chemical environment of nuclei, relative number of protons, solution dynamics.Works with solutions, does not require crystallization, provides information on dynamic processes.[4]Does not provide precise bond lengths/angles. Structure is inferred, not directly observed. Complex spectra can be difficult to interpret.

For 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a ¹H NMR spectrum would be expected to show distinct signals for the methyl group (a singlet), the aromatic protons on the quinoline ring (complex multiplets), and the N-H proton (a broad singlet). The ¹³C NMR would confirm the presence of 11 unique carbon atoms, including the carbonyl, nitrile, and aromatic carbons.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the exact molecular weight of a compound, which is crucial for confirming its elemental formula.[4]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that keeps the molecule intact, allowing for the observation of the molecular ion.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., time-of-flight or quadrupole).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

MS Workflow Sample Prepare Dilute Solution Ionization Ionization (e.g., ESI) Sample->Ionization Analysis Mass Analysis (m/z Separation) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum

Fig. 3: General Workflow for Mass Spectrometry.
TechniqueInformation ProvidedAdvantagesLimitations
SC-XRD Complete 3D structure, connectivity, stereochemistry.Provides a complete and unambiguous spatial map of the molecule.Requires a single crystal; does not provide molecular weight directly.
MS Precise molecular weight, elemental formula (with high resolution MS), structural information from fragmentation patterns.Extremely sensitive (requires very little sample), confirms molecular formula.[6]Provides no information on 3D structure or connectivity of the intact molecule.

For 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (C₁₁H₈N₂O), the expected monoisotopic mass is 184.06 g/mol .[7] High-resolution mass spectrometry (HRMS) would confirm this mass to within a few parts per million, validating the elemental formula.

Thermal Analysis (TGA/DTA)

Thermal analysis techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are used to study the physical and chemical properties of materials as they are heated. They are valuable for determining purity, thermal stability, and decomposition pathways.[8]

  • Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into a crucible (e.g., platinum or alumina).

  • Analysis: Place the crucible in the TGA/DTA instrument.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Collection: The instrument continuously records the sample's weight (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Interpretation weigh Accurately Weigh Sample load Load into Crucible weigh->load place Place in TGA/DTA Furnace load->place heat Apply Heating Program place->heat record Record Weight & ΔT vs. Temperature heat->record thermogram Generate Thermogram record->thermogram analyze Identify Thermal Events (Melting, Decomposition) thermogram->analyze

Fig. 4: Workflow for Thermal Analysis (TGA/DTA).
TechniqueInformation ProvidedAdvantagesLimitations
SC-XRD 3D atomic structure, packing in the crystal lattice.Provides definitive structural information.Does not provide information on bulk thermal properties like melting point or decomposition temperature.
Thermal Analysis Melting point, decomposition temperature, presence of solvates, thermal stability.Provides crucial information on material stability and purity.[8][9]Gives no structural information about the molecule itself.

A sharp melting point observed in the DTA curve would indicate a high degree of purity for the synthesized 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The TGA curve would show the temperature at which the compound begins to decompose, defining its thermal stability.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of a novel compound like 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile relies on the synergistic use of multiple analytical techniques. While single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous three-dimensional structure, its application is contingent on the formation of high-quality crystals.

NMR spectroscopy provides the essential framework of atomic connectivity in solution, mass spectrometry confirms the molecular formula with high precision, and thermal analysis assesses the purity and stability of the bulk material. Together, these techniques form a self-validating system, where the results from each method corroborate and enrich the others. For professionals in drug discovery and development, mastering the application and interpretation of this analytical suite is fundamental to advancing new chemical entities from the laboratory to the clinic.

References

  • Benchchem. Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv.
  • ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition.
  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Chemistry World. XFELs make small molecule crystallography without crystals possible.
  • ResearchGate. Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes.
  • NIH. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
  • NIH. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • NIH. C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • NIH. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study.
  • ResearchGate. Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources | Request PDF.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • Thermo Fisher Scientific. CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • NIH. Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate.
  • NIST WebBook. Quinoline, 4-methyl-.
  • PubChemLite. 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
  • ChemicalBook. 4-methylquinoline(491-35-0) 13C NMR spectrum.
  • Chemdiv. Compound 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • PubMed. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • ResearchGate. (PDF) Crystal structure of (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl).
  • ResearchGate. (PDF) Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate.
  • Achmem. 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
  • ResearchGate. (PDF) 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids..
  • ResearchGate. (PDF) 4-hydroxy- 2-quinolones. 153. Synthesis of 4-methyl-2-oxo-1,2- Dihydroquinoline-3-carboxylic acid hetarylamides.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • PubChem. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO4.
  • YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

Sources

A Comparative Analysis of the Antibacterial Potential of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. This guide provides a comparative overview of the biological activity of a synthetic quinoline derivative, 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, against the well-established fluoroquinolone antibiotic, ciprofloxacin. By examining their mechanisms of action and synthesizing available in vitro data, this document aims to provide a valuable resource for scientists engaged in the discovery and development of new antibacterial drugs.

Introduction to the Compounds

Ciprofloxacin , a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2] Its broad spectrum of activity, particularly against Gram-negative bacteria, has rendered it a critical tool in clinical practice.[1]

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile belongs to the quinoline class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. While not a clinically established antibiotic, derivatives of quinoline-3-carbonitrile have demonstrated promising antibacterial potential in preclinical studies, making them an interesting subject for comparative analysis.[3]

CompoundChemical StructureMolecular Formula
Ciprofloxacin NOOFHNC₁₇H₁₈FN₃O₃
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile NOC#NCH₃C₁₁H₈N₂O

Experimental Protocols for Antibacterial Susceptibility Testing

To quantitatively assess and compare the antibacterial efficacy of chemical compounds, two primary in vitro methods are widely employed: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Test for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This technique is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared. This typically involves growing the bacteria in a suitable broth medium overnight and then diluting the culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: A two-fold serial dilution of each compound (Ciprofloxacin and 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile) is prepared in a 96-well microtiter plate containing a liquid growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing the bacterial suspension without any test compound to ensure bacterial growth.

    • Negative Control: Wells containing only the growth medium to check for contamination.

  • Incubation: The microtiter plate is incubated under appropriate conditions (typically 37°C for 18-24 hours).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation of 96-Well Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Figure 1: Workflow for MIC Determination.

Kirby-Bauer Disk Diffusion Test

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Step-by-Step Methodology:

  • Preparation of Bacterial Lawn: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly streaked onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compounds are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Kirby_Bauer_Workflow cluster_prep_kb Preparation cluster_assay_kb Assay cluster_analysis_kb Analysis Bacterial_Lawn Prepare Bacterial Lawn on Mueller-Hinton Agar Disk_Placement Place Disks on Agar Bacterial_Lawn->Disk_Placement Impregnated_Disks Prepare Disks with Test Compounds Impregnated_Disks->Disk_Placement Incubation_KB Incubation (37°C, 16-24h) Disk_Placement->Incubation_KB Measure_Zones Measure Zones of Inhibition (mm) Incubation_KB->Measure_Zones Interpret_Results Interpret Susceptibility Measure_Zones->Interpret_Results

Figure 2: Workflow for Kirby-Bauer Disk Diffusion Test.

Comparative Antibacterial Activity

Bacterial StrainGram StainCiprofloxacin MIC (µg/mL)Representative Quinoline-3-carbonitrile Derivative MIC (µg/mL)
Staphylococcus aureusPositive0.12 - 2.0~11.5 - 39
Streptococcus pyogenesPositive0.25 - 1.0Data not available
Escherichia coliNegative0.004 - 0.5~12.5 - 23
Pseudomonas aeruginosaNegative0.25 - 4.0Data not available

Note: The MIC values for the representative quinoline-3-carbonitrile derivative are sourced from a study on a series of homologous compounds and may not be directly representative of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[4] Ciprofloxacin data is compiled from multiple sources.

Mechanisms of Action

The antibacterial efficacy of both ciprofloxacin and quinoline derivatives is primarily attributed to their ability to interfere with bacterial DNA replication.

Ciprofloxacin: A Dual Inhibitor of DNA Gyrase and Topoisomerase IV

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more susceptible.[5] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, ciprofloxacin leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[5]

Ciprofloxacin_MoA cluster_bacterial_cell Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 3: Mechanism of Action of Ciprofloxacin.

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Putative DNA Gyrase Inhibitor

While the precise mechanism of action for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile has not been definitively elucidated, molecular docking studies on structurally similar quinoline-3-carbonitrile derivatives suggest that they likely target bacterial DNA gyrase.[3] The quinoline scaffold is a known pharmacophore for DNA gyrase inhibitors, and it is hypothesized that these compounds bind to the enzyme, disrupting its function in a manner analogous to fluoroquinolones. Further enzymatic assays are required to confirm this proposed mechanism and to determine if topoisomerase IV is also a target.

Quinoline_MoA cluster_bacterial_cell_q Bacterial Cell Quinoline 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile DNA_Gyrase_Q DNA Gyrase (Putative Target) Quinoline->DNA_Gyrase_Q Potentially Inhibits DNA_Replication_Q DNA Replication & Supercoiling Replication_Inhibition Inhibition of Replication DNA_Replication_Q->Replication_Inhibition Disruption leads to Bacteriostasis Bacteriostatic/Bactericidal Effect Replication_Inhibition->Bacteriostasis

Figure 4: Proposed Mechanism of Action for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Discussion and Future Directions

Ciprofloxacin remains a potent, broad-spectrum antibiotic, although its efficacy is increasingly challenged by the rise of resistant bacterial strains. The available data on quinoline-3-carbonitrile derivatives, while preliminary, suggest that this class of compounds possesses antibacterial activity, albeit at higher concentrations compared to ciprofloxacin. The likely shared mechanism of targeting DNA gyrase indicates a potential for cross-resistance, a critical consideration in the development of new antibiotics.

Further research is imperative to fully characterize the antibacterial profile of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Key future experiments should include:

  • Comprehensive MIC and MBC Testing: Determination of MIC and Minimum Bactericidal Concentration (MBC) values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Enzymatic assays to confirm the inhibition of DNA gyrase and to investigate potential effects on topoisomerase IV.

  • In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of infection to assess its pharmacokinetic and pharmacodynamic properties.

  • Toxicity Profiling: Assessment of cytotoxicity against mammalian cell lines to determine the therapeutic index.

Conclusion

This guide provides a foundational comparison between the established antibiotic ciprofloxacin and the investigational compound 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. While ciprofloxacin's potent and broad-spectrum activity is well-documented, the potential of the quinoline-3-carbonitrile scaffold warrants further investigation. The insights and experimental frameworks presented herein are intended to guide researchers in the rational design and evaluation of novel antibacterial agents that may one day contribute to our arsenal against infectious diseases.

References

  • Agarwal, D., et al. (2021). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 26(23), 7275. Available at: [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Potency of 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, Selected [a]-Fused Heterocyles and Acyclic Precursors. Zeitschrift für Naturforschung B, 62(4), 557-562. Available at: [Link]

  • Campoli-Richards, D. M., et al. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373-447. Available at: [Link]

  • Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under Experimental and Clinical Research, 16(5), 215-224. Available at: [Link]

  • El-Abadelah, M. M., et al. (2022). Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. Molecules, 27(15), 4878. Available at: [Link]

  • Khan, S. A., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica, 71(2), 319-324. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry, 63B(5), 1234-1245. Available at: [Link]

  • Kloskowski, T., et al. (2022). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules, 27(23), 8256. Available at: [Link]

  • Liu, X., et al. (2018). Ciprofloxacin derivatives and their antibacterial activities. European Journal of Medicinal Chemistry, 146, 599-612. Available at: [Link]

  • Pan, X. S., et al. (2011). Synthesis and in vitro antibacterial activity of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives. Molecules, 16(10), 8637-8652. Available at: [Link]

  • PubChem. (n.d.). 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Turos, E., et al. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry, 57, 116648. Available at: [Link]

  • Van Bambeke, F., et al. (2005). Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages. The Journal of Antimicrobial Chemotherapy, 55(6), 934-941. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1639. Available at: [Link]

  • Yoshida, H., et al. (1988). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 10 Suppl 1, S83-S89. Available at: [Link]

  • Yoshimura, T., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. Available at: [Link]

  • Zarranz, B., et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 20(2), 266-281. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for In Vitro Evaluation

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a novel synthetic quinolinone derivative, against doxorubicin, a well-established chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anticancer compounds. While extensive data exists for doxorubicin, public domain information on the specific cytotoxic profile of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is limited. Therefore, this guide is structured as a blueprint for conducting a rigorous comparative study, detailing the scientific rationale, experimental protocols, and data interpretation.

Introduction: The Compounds

Doxorubicin: The Clinical Benchmark

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[1] Its potent cytotoxic effects are exerted through multiple mechanisms, primarily by intercalating into DNA, which inhibits macromolecular biosynthesis.[1] Doxorubicin also inhibits topoisomerase II, an enzyme critical for DNA replication and repair, leading to DNA double-strand breaks and subsequent cell death.[1] Furthermore, the generation of reactive oxygen species (ROS) contributes to its cytotoxic and cardiotoxic effects.[1][2] Despite its efficacy, doxorubicin's clinical use is often limited by significant side effects, including cardiotoxicity and the development of drug resistance.[1]

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Compound of Interest

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4] The 2-oxo-1,2-dihydroquinoline core, in particular, is found in various compounds with demonstrated antiproliferative effects. These effects are often attributed to the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis. While direct cytotoxic data for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is not widely available in peer-reviewed literature, its structural similarity to other bioactive quinolinones makes it a compound of significant interest for anticancer drug discovery.

Comparative Cytotoxicity Assessment: A Proposed Experimental Workflow

To objectively compare the cytotoxic potential of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and doxorubicin, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7, A549, HepG2) compound_prep 2. Compound Preparation (Stock solutions in DMSO) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Compound Treatment (Serial dilutions of each compound) cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition 6. MTT Reagent Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance_reading 8. Absorbance Measurement (Plate reader at ~570 nm) formazan_solubilization->absorbance_reading data_processing 9. Data Processing (% Viability vs. Concentration) absorbance_reading->data_processing ic50_determination 10. IC50 Value Determination (Non-linear regression) data_processing->ic50_determination

Figure 1: Experimental workflow for comparative cytotoxicity analysis using the MTT assay.
Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system designed to ensure reproducibility and accuracy.

1. Cell Culture and Seeding:

  • Rationale: The choice of cell lines is critical. A panel representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) is recommended to assess the spectrum of activity.

  • Protocol:

    • Culture selected cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells in the exponential growth phase using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accurate seeding density.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Rationale: A wide range of concentrations is necessary to generate a complete dose-response curve for accurate IC₅₀ determination.

  • Protocol:

    • Prepare stock solutions of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and doxorubicin in sterile DMSO.

    • Perform serial dilutions of each compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the culture medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

3. Incubation and Assay:

  • Rationale: Multiple time points (e.g., 24, 48, 72 hours) are important to understand the kinetics of cytotoxicity.

  • Protocol:

    • Incubate the treated plates for the desired time periods.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Rationale: The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying and comparing the potency of cytotoxic compounds.

  • Protocol:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC₅₀ value for each compound using non-linear regression analysis.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM) of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Doxorubicin

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrileExperimental ValueExperimental ValueExperimental Value
Doxorubicin0.5 - 2.5[3]>20[3]12.2[3]

Note: The IC₅₀ values for doxorubicin can vary between laboratories due to differences in experimental conditions and cell line passages.

A lower IC₅₀ value indicates greater cytotoxic potency. The selectivity of the novel compound can be assessed by comparing its cytotoxicity in cancer cell lines to that in a non-cancerous cell line (e.g., human dermal fibroblasts).

Mechanistic Insights: Doxorubicin's Signaling Pathway

Understanding the mechanism of action is crucial for drug development. Doxorubicin's primary mechanism involves DNA damage, which triggers a cascade of signaling events leading to apoptosis.

G cluster_nucleus Nucleus dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation top2 Topoisomerase II Inhibition dox->top2 ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage top2->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 apoptosis Apoptosis p53->apoptosis ros->apoptosis

Figure 2: Simplified signaling pathway of doxorubicin-induced apoptosis.

Further mechanistic studies for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate its mode of action and determine if it converges on or diverges from the pathways activated by doxorubicin.

Conclusion

This guide outlines a robust and scientifically sound methodology for the comparative cytotoxic evaluation of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and doxorubicin. By adhering to these protocols and principles of data analysis, researchers can generate reliable and reproducible data to assess the potential of this novel quinolinone derivative as a future anticancer agent. The lack of publicly available data for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile underscores the importance of such foundational research in the quest for new and improved cancer therapies.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(20), 7936. Available at: [Link]

  • E-Li, C., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Cancer Chemotherapy and Pharmacology, 89(3), 285-311. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • ResearchGate. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells | Request PDF. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Sha, Z., et al. (2021). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 137(19), 2607-2619. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.